molecular formula C6H7NO2 B1312070 5-Methylfuran-2-carboxamide CAS No. 99968-74-8

5-Methylfuran-2-carboxamide

Cat. No.: B1312070
CAS No.: 99968-74-8
M. Wt: 125.13 g/mol
InChI Key: HTLIXYXARPLOIU-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carboxamide (CAS 99968-74-8) is a furan-based chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . Its structure is defined by the SMILES string CC1=CC=C(O1)C(=O)N . This compound is part of the broader class of furancarboxamides, which are structures of interest in various chemical and pharmaceutical research applications. As a building block, it serves as a key intermediate for synthesizing more complex molecules; for instance, related furan carboxamides are utilized in the development of potential biofuels and other value-added chemicals . Available through specialized suppliers , this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLIXYXARPLOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409081
Record name 5-methylfuran-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99968-74-8
Record name 5-methylfuran-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-carboxamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylfuran-2-carboxamide from 5-Methylfuroic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methylfuran-2-carboxamide, a valuable building block in medicinal chemistry and drug development, from its corresponding carboxylic acid, 5-methylfuroic acid. This document details two primary synthetic strategies: the activation of the carboxylic acid via an acyl chloride intermediate and the direct amide coupling using carbodiimide reagents. The guide offers a deep dive into the mechanistic underpinnings of these transformations, provides detailed, step-by-step experimental protocols, and outlines a robust framework for the purification and spectroscopic characterization of the final product. The content is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the critical parameters governing the reaction's success, ensuring a self-validating and reliable synthetic process.

Introduction

5-Methylfuran-2-carboxamide is a heterocyclic compound of significant interest in the field of medicinal chemistry. The furan scaffold is a prevalent motif in numerous biologically active molecules, and the carboxamide functional group provides a key site for molecular interactions, often participating in hydrogen bonding with biological targets. The methyl group at the 5-position can influence the compound's metabolic stability and lipophilicity, making it a valuable synthon for the development of novel therapeutic agents. The efficient and reliable synthesis of this compound is therefore of paramount importance for researchers in drug discovery and development.

This guide, authored from the perspective of a Senior Application Scientist, aims to provide not just a set of instructions, but a field-proven playbook for the synthesis of 5-methylfuran-2-carboxamide from 5-methylfuroic acid. We will explore the chemical logic behind the chosen synthetic routes, emphasizing the "why" behind each experimental step to foster a deeper understanding and enable effective troubleshooting.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental to a successful synthesis, influencing choices of solvents, purification methods, and reaction monitoring techniques.

Property5-Methylfuroic Acid5-Methylfuran-2-carboxamide
Molecular Formula C₆H₆O₃C₆H₇NO₂
Molecular Weight 126.11 g/mol [1][2]125.12 g/mol
Appearance Solid[1]-
Melting Point 110 °C[1]-
SMILES CC1=CC=C(O1)C(=O)O[2]CC1=CC=C(O1)C(=O)N
InChI InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)[1]InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)

Synthetic Strategies: A Mechanistic Perspective

The conversion of a carboxylic acid to a primary amide necessitates the activation of the carboxyl group to facilitate nucleophilic attack by an amine source, in this case, ammonia or its equivalent. Direct reaction between a carboxylic acid and ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, two primary strategies are employed:

  • Formation of an Acyl Chloride Intermediate: This classic and robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with ammonia.

  • Direct Amide Coupling: This approach utilizes coupling reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with an ammonia source.

Strategy 1: The Acyl Chloride Route

This two-step approach first involves the conversion of 5-methylfuroic acid to 5-methylfuran-2-carbonyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The resulting acyl chloride is then treated with ammonia to yield the desired amide.

Mechanism of Acyl Chloride Formation with Thionyl Chloride:

The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent deprotonation to form a reactive intermediate. The intermediate then collapses, releasing sulfur dioxide and a chloride ion, to generate the acyl chloride.

G cluster_0 Acyl Chloride Formation RCOOH 5-Methylfuroic Acid Intermediate1 Reactive Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride RCOCl 5-Methylfuran-2-carbonyl chloride Intermediate1->RCOCl - SO₂ - HCl HCl HCl SO2 SO₂ G cluster_1 EDC/HOBt Amide Coupling RCOOH 5-Methylfuroic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester O_acylisourea->HOBt_ester + HOBt Amide 5-Methylfuran-2-carboxamide O_acylisourea->Amide + Amine (minor pathway) Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt_ester->Amide + Amine Amine Ammonia Source (e.g., NH₄Cl) Amide->HOBt (regenerated)

Caption: EDC/HOBt mediated synthesis of 5-methylfuran-2-carboxamide.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of 5-methylfuran-2-carboxamide. Adherence to these steps, coupled with careful monitoring, will ensure a successful outcome.

Protocol 1: Synthesis via Acyl Chloride Intermediate

Materials:

  • 5-Methylfuroic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia (NH₄OH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylfuroic acid (1.0 eq).

    • Add anhydrous DCM (approx. 10 mL per gram of carboxylic acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored for the cessation of gas evolution (SO₂ and HCl).

    • Remove the solvent and excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood. [3][4]

  • Amidation:

    • Cool the crude 5-methylfuran-2-carbonyl chloride in an ice bath.

    • Slowly and carefully add concentrated aqueous ammonia (a significant excess) to the flask with vigorous stirring. The reaction is exothermic.

    • Allow the mixture to stir at room temperature for 1-2 hours.

    • Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylfuran-2-carboxamide.

Protocol 2: One-Pot Synthesis using EDC/HOBt

Materials:

  • 5-Methylfuroic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add 5-methylfuroic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.1 eq).

    • Dissolve the mixture in anhydrous DMF (approx. 10 mL per gram of carboxylic acid).

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Amide Coupling:

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methylfuran-2-carboxamide.

Purification and Characterization: A Self-Validating System

The identity and purity of the synthesized 5-methylfuran-2-carboxamide must be rigorously confirmed. This section outlines the recommended procedures for purification and spectroscopic analysis, which together form a self-validating system.

Purification
  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective method of purification.

  • Flash Column Chromatography: For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in hexanes is a common eluent system for furan derivatives.

Spectroscopic Analysis Workflow

The unambiguous identification of 5-methylfuran-2-carboxamide requires a combination of spectroscopic techniques.

G cluster_2 Spectroscopic Analysis Workflow Start Purified 5-Methylfuran-2-carboxamide NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Elucidate Connectivity IR FTIR Spectroscopy Start->IR Identify Functional Groups MS Mass Spectrometry (GC-MS or LC-MS) Start->MS Determine Molecular Weight & Fragmentation Validation Structural Confirmation and Purity Assessment NMR->Validation IR->Validation MS->Validation

Caption: Logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet), the two furan ring protons (doublets), and the amide protons (two broad singlets, which may exchange with D₂O).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the methyl carbon, the furan ring carbons, and the carbonyl carbon of the amide.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Absorptions: Look for characteristic absorption bands for the N-H stretching of the primary amide (two bands in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide (amide I band, around 1650 cm⁻¹), and the N-H bending (amide II band, around 1600 cm⁻¹). Also, characteristic peaks for the furan ring C-H and C-O-C stretches will be present.

Mass Spectrometry (MS):

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) can be used.

  • Data Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-methylfuran-2-carboxamide (125.12 g/mol ). The fragmentation pattern can provide further structural confirmation.

Safety and Handling

  • Thionyl Chloride: Thionyl chloride is highly corrosive, a strong lachrymator, and reacts violently with water. It should be handled with extreme caution in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • EDC·HCl: EDC is a water-soluble carbodiimide and can be an irritant. Avoid inhalation and contact with skin and eyes.

  • DIPEA: Diisopropylethylamine is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Dichloromethane and N,N-dimethylformamide are hazardous solvents. Consult their respective Safety Data Sheets (SDS) for detailed handling and disposal information.

Conclusion

The synthesis of 5-methylfuran-2-carboxamide from 5-methylfuroic acid is a readily achievable transformation for researchers with a foundational understanding of organic synthesis. Both the acyl chloride and the direct coupling methodologies offer reliable routes to the desired product. The choice between these methods will often depend on the availability of reagents, the scale of the reaction, and the sensitivity of other functional groups if present in more complex substrates. By following the detailed protocols and characterization procedures outlined in this guide, researchers can confidently and reproducibly synthesize and validate this important chemical building block, paving the way for its application in the discovery and development of new medicines.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. [Link]

  • RSC Advances. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Chinese Chemical Letters. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • ChemBK. (2024, April 9). 5-methylfuran-2-carboxylate. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Emerging Importance of the Furan-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylfuran-2-carboxamide

The furan ring is a crucial scaffold in a multitude of physiologically active compounds, acting as a bioisostere for phenyl rings which can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1] Furan derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] Within this class, furan-2-carboxamides are of particular interest to medicinal chemists. Recent studies have highlighted their potential as antibiofilm agents against pathogens like Pseudomonas aeruginosa, suggesting they may target quorum sensing pathways.[3]

This guide focuses on a specific, yet under-characterized member of this family: 5-Methylfuran-2-carboxamide . Understanding the physicochemical properties of this molecule is paramount for any researcher aiming to explore its potential in drug discovery and development. Properties such as solubility, acidity/basicity (pKa), and lipophilicity (LogP) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 5-Methylfuran-2-carboxamide, designed for researchers, scientists, and drug development professionals.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway: Amidation of 5-Methylfuran-2-carboxylic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source. One reliable method utilizes a coupling reagent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] Another effective method involves the use of titanium tetrachloride (TiCl4) to mediate the condensation.[5]

G cluster_0 Synthesis of 5-Methylfuran-2-carboxamide start 5-Methylfuran-2-carboxylic Acid (Starting Material) activation Activation of Carboxylic Acid (e.g., with TiCl4 or EDC/HOBt) start->activation amination Reaction with Ammonia Source (e.g., Ammonium Chloride) activation->amination workup Aqueous Workup & Extraction amination->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product 5-Methylfuran-2-carboxamide (Final Product) purification->product

Caption: Synthetic workflow for 5-Methylfuran-2-carboxamide.

Experimental Protocol: Synthesis via TiCl₄-Mediated Amidation

This protocol is adapted from a general procedure for the direct condensation of carboxylic acids and amines.[5]

  • Reaction Setup: In a dry, screw-capped vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Methylfuran-2-carboxylic acid (1.0 mmol) in anhydrous pyridine (10 mL).

  • Reagent Addition: To this solution, add ammonium chloride (1.2 mmol) followed by the dropwise addition of titanium tetrachloride (TiCl₄, 3.0 mmol) at room temperature. Caution: TiCl₄ is corrosive and reacts violently with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Tightly seal the vial and heat the reaction mixture to 85°C with magnetic stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Extraction: Treat the residue with 1 N HCl (aqueous, 10 mL) and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and Mass Spectrometry.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools provide valuable estimates for key physicochemical properties. These predictions are useful for guiding experimental design and for preliminary assessment of the compound's drug-like properties. The following properties were predicted using cheminformatics software.[6][7][8][9]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₆H₇NO₂Defines the elemental composition and exact mass.
Molecular Weight 125.13 g/mol Influences diffusion and transport across membranes.
XLogP3-AA ~0.3 - 0.8A measure of lipophilicity; affects solubility, permeability, and metabolism.
Hydrogen Bond Donors 1The -NH₂ group can donate hydrogen bonds, influencing solubility and receptor binding.
Hydrogen Bond Acceptors 2The carbonyl oxygen and furan oxygen can accept hydrogen bonds.
Topological Polar Surface Area (TPSA) 56.2 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
pKa (acidic) ~16-18 (N-H)The amide N-H is very weakly acidic.
pKa (basic) ~ -1 to 0 (C=O)The carbonyl oxygen is very weakly basic.

Disclaimer: These values are computationally predicted and require experimental verification.

Experimental Determination of Physicochemical Properties

This section provides standardized protocols for the experimental determination of the core physicochemical properties of the synthesized 5-Methylfuran-2-carboxamide.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

G cluster_1 Melting Point Determination Workflow prep Prepare Dry, Powdered Sample load Load Sample into Capillary Tube prep->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating (Approximate MP) place->heat_fast heat_slow Slow Heating (2°C/min) (Precise MP) heat_fast->heat_slow observe Observe & Record Start and End of Melting heat_slow->observe

Caption: Workflow for melting point determination.

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the synthesized 5-Methylfuran-2-carboxamide is completely dry and finely powdered.[10]

  • Loading: Tap the open end of a capillary melting point tube into the powder to collect a small sample (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample down.[11]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's dissolution and absorption. For early drug discovery, kinetic solubility is often measured as it is a higher throughput method.[12]

G cluster_2 Kinetic Solubility Assay Workflow stock Prepare High-Concentration DMSO Stock Solution dilute Add Stock to Aqueous Buffer (e.g., PBS, pH 7.4) stock->dilute incubate Incubate with Shaking (e.g., 2h at 25°C) dilute->incubate separate Separate Undissolved Solid (Filtration or Centrifugation) incubate->separate quantify Quantify Soluble Compound in Supernatant (LC-MS/MS) separate->quantify result Determine Solubility (µg/mL or µM) quantify->result

Caption: Workflow for a kinetic solubility assay.

Experimental Protocol: Kinetic Solubility by LC-MS/MS

  • Stock Solution: Prepare a 10 mM stock solution of 5-Methylfuran-2-carboxamide in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a known volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a microtiter plate. This creates a test solution with a final DMSO concentration of 1%.[13]

  • Equilibration: Seal the plate and shake at room temperature for a set period, typically 2 to 24 hours, to allow for precipitation to reach a steady state.[14][15]

  • Separation: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its response to a calibration curve prepared from the DMSO stock solution. This concentration represents the kinetic solubility.

Structural and Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule.[16]

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[16]

  • Expected ¹H NMR Signals:

    • Methyl Group (-CH₃): A singlet around δ 2.2-2.4 ppm.

    • Furan Ring Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm). The proton at C4 will be a doublet, and the proton at C3 will be a doublet, with a characteristic coupling constant.

    • Amide Protons (-NH₂): A broad singlet that may appear over a wide chemical shift range and can exchange with D₂O.

  • Expected ¹³C NMR Signals:

    • Six distinct signals are expected: one for the methyl carbon, four for the furan ring carbons (two quaternary, two with attached protons), and one for the carbonyl carbon (C=O) of the amide, which will be the most downfield signal (typically >160 ppm).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Key Absorptions for a Primary Amide:

    • N-H Stretching: Two bands (symmetric and asymmetric) in the region of 3100-3500 cm⁻¹.

    • C=O Stretching (Amide I band): A strong, sharp absorption around 1630-1695 cm⁻¹.[17][18]

    • N-H Bending (Amide II band): An absorption in the range of 1550-1640 cm⁻¹.[19]

    • C-O Stretching (Furan): Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the furan ring.

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its identity.[16]

  • Methodology: Electrospray ionization (ESI) is a suitable soft ionization technique.[16] The analysis will provide the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

  • Expected Result: For C₆H₇NO₂, the exact mass is 125.0477. High-resolution mass spectrometry (HRMS) should detect an ion with an m/z value very close to 126.0550 ([M+H]⁺), confirming the elemental composition. Fragmentation patterns may include the loss of the amide group.

Conclusion

5-Methylfuran-2-carboxamide represents a promising, yet underexplored, chemical entity within the pharmacologically significant furan scaffold. This guide provides a comprehensive roadmap for its synthesis and detailed physicochemical characterization. By following the outlined protocols, researchers in drug discovery and medicinal chemistry can reliably produce and characterize this compound, paving the way for systematic investigation into its biological activities. The experimental determination of its properties is a critical first step in evaluating its potential as a lead compound for the development of new therapeutics.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Li, C., et al. (2017).
  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

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  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

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5-Methylfuran-2-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfuran-2-carboxamide is a heterocyclic organic compound featuring a furan ring substituted with a methyl group and a carboxamide functional group. The furan scaffold is a prevalent motif in a wide array of biologically active molecules, both of natural and synthetic origin. This guide provides a comprehensive technical overview of 5-Methylfuran-2-carboxamide, including its chemical identity, synthesis, spectroscopic characterization, and a discussion of the biological significance of the broader class of furan-2-carboxamides.

Physicochemical Properties

A precise understanding of the physicochemical properties of 5-Methylfuran-2-carboxamide is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 99968-74-8[1]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol Calculated
Monoisotopic Mass 125.047676 Da[2]
IUPAC Name 5-methylfuran-2-carboxamide[2]
SMILES CC1=CC=C(O1)C(=O)N[2]
InChI InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)[2]
Predicted XlogP 0.6[2]

Synthesis of 5-Methylfuran-2-carboxamide

The synthesis of 5-Methylfuran-2-carboxamide is most commonly achieved through the amidation of its corresponding carboxylic acid precursor, 5-Methylfuran-2-carboxylic acid (CAS: 1917-15-3). A standard and effective method involves the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by ammonia or an ammonia equivalent.

Causality in Experimental Choices:

Direct reaction of a carboxylic acid and an amine (or ammonia) to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[3] The use of a coupling agent, such as a carbodiimide, circumvents this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group for nucleophilic attack.[3][4] Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed for this purpose.[3][5][6]

Experimental Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of 5-Methylfuran-2-carboxamide from 5-Methylfuran-2-carboxylic acid using EDC as a coupling agent.

Materials:

  • 5-Methylfuran-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methylfuran-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add ammonium chloride (1.1 equivalents) followed by the dropwise addition of a tertiary amine base such as triethylamine (2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • If DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-Methylfuran-2-carboxamide by column chromatography on silica gel or by recrystallization to yield the pure product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product SM 5-Methylfuran- 2-carboxylic acid Setup Dissolve in Anhydrous Solvent SM->Setup Amine Ammonium Chloride Amine->Setup Base Triethylamine Base->Setup CouplingAgent EDC Activation Activate at 0°C with EDC CouplingAgent->Activation Setup->Activation Reaction Stir at Room Temp (12-24h) Activation->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 5-Methylfuran- 2-carboxamide Purification->Product Spectroscopic_Analysis cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Sample Purified 5-Methylfuran-2-carboxamide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorptions: N-H, C=O, C-O-C IR->IR_Data MS_Data Molecular Ion Peak (M⁺), Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methyl group protons, and the amide protons. The furan protons will appear as doublets or multiplets in the aromatic region, with coupling constants characteristic of the furan ring system. The methyl protons will be a singlet in the aliphatic region, and the amide protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the substituted furan ring and the carbonyl carbon of the amide group. The chemical shifts will be indicative of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretching: Two bands in the region of 3400-3100 cm⁻¹ for the primary amide.

  • C=O stretching (Amide I band): A strong absorption around 1680-1630 cm⁻¹.

  • N-H bending (Amide II band): An absorption around 1640-1550 cm⁻¹.

  • C-O-C stretching: Bands characteristic of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (125.13). The fragmentation pattern can provide further structural information.

Applications and Biological Significance

While specific data on the biological activity of 5-Methylfuran-2-carboxamide is not extensively documented in publicly available literature, the broader class of furan-2-carboxamides has garnered significant interest in medicinal chemistry.

  • Antimicrobial and Antibiofilm Activity: Various furan-2-carboxamide derivatives have been synthesized and evaluated for their activity against pathogenic bacteria. Some have demonstrated the ability to inhibit biofilm formation, a critical factor in antibiotic resistance. This activity is thought to be related to the disruption of quorum-sensing systems in bacteria like Pseudomonas aeruginosa.

  • Anticancer Potential: The furan scaffold is present in numerous compounds with cytotoxic activity against various cancer cell lines. Research into novel carbamothioyl-furan-2-carboxamide derivatives has shown significant anticancer activity against human cancer cell lines.

  • Enzyme Inhibition: The structural features of furan-based compounds make them attractive candidates for the design of enzyme inhibitors for various therapeutic targets.

The presence of the 5-methyl group in the target compound can influence its lipophilicity and metabolic stability, potentially modulating its biological activity compared to unsubstituted furan-2-carboxamides. Further research is warranted to explore the specific pharmacological profile of 5-Methylfuran-2-carboxamide.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methylfuran-2-carboxamide (C6H7NO2). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Methylfuran-2-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylfuran-2-carboxamide is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. Its efficacy and applicability in these fields are fundamentally linked to its solubility profile in various organic solvents, which dictates everything from reaction kinetics and purification strategies to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methylfuran-2-carboxamide. It moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles at play, a detailed experimental protocol for solubility determination, and a discussion of the factors that influence the dissolution process. This whitepaper is designed to empower researchers to make informed decisions in experimental design and to fully leverage the potential of this promising compound.

Introduction: The Significance of 5-Methylfuran-2-carboxamide and Its Solubility

5-Methylfuran-2-carboxamide belongs to the furan family of heterocyclic compounds, which are prominent scaffolds in numerous natural products and synthetic molecules with diverse biological activities.[1][2] Furan derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents.[3][4] The carboxamide functional group, appended to the furan ring, introduces the capacity for hydrogen bonding and influences the molecule's polarity, making its interaction with solvents a critical area of study.

The solubility of an active pharmaceutical ingredient (API) is a paramount consideration in drug development.[5] Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression through the development pipeline. Understanding the solubility of 5-Methylfuran-2-carboxamide in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is key to achieving high yields and purity.

  • Formulation: Developing effective drug delivery systems requires knowledge of which solvents can effectively dissolve the compound.

  • Analytical Method Development: Choosing the right mobile phase in chromatographic techniques like HPLC depends on the analyte's solubility.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing necessitates an understanding of the compound's solubility in biocompatible solvent systems.

This guide will provide the theoretical background and practical methodologies to systematically explore the solubility of 5-Methylfuran-2-carboxamide.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[6][7] For 5-Methylfuran-2-carboxamide, its solubility in a given organic solvent will be determined by a balance of several factors:

  • Polarity: The molecule possesses both polar and non-polar regions. The furan ring has some aromatic character and is relatively non-polar, while the carboxamide group is highly polar due to the presence of the carbonyl and amine functionalities, which can act as hydrogen bond donors and acceptors.

  • Hydrogen Bonding: The amide group can form strong hydrogen bonds. Solvents that are also capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

  • Molecular Structure: The methyl group on the furan ring slightly increases the non-polar character of the molecule. The overall size and shape of the molecule also play a role in how it packs in a crystal lattice and interacts with solvent molecules.[5]

Based on these characteristics, we can make some general predictions about the solubility of 5-Methylfuran-2-carboxamide in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxamide group and are expected to be effective at dissolving 5-Methylfuran-2-carboxamide.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have polar character but do not have hydrogen bond donating capabilities. They are still likely to be good solvents due to dipole-dipole interactions with the polar carboxamide group.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. Consequently, 5-Methylfuran-2-carboxamide is expected to have low solubility in these solvents.

The interplay of these factors is complex, and experimental determination is essential for obtaining quantitative solubility data.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is critical for accurately determining the solubility of 5-Methylfuran-2-carboxamide. The following section outlines a detailed methodology for this purpose.

Materials and Equipment
  • 5-Methylfuran-2-carboxamide (high purity)

  • A range of organic solvents (analytical grade or higher), including but not limited to:

    • Polar protic: Methanol, Ethanol, Isopropanol

    • Polar aprotic: Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

    • Non-polar: Hexane, Toluene, Dichloromethane

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5-Methylfuran-2-carboxamide prep2 Add a known volume of solvent to vials prep1->prep2 Combine equil1 Seal vials and place in a thermostatically controlled shaker prep2->equil1 equil2 Equilibrate for a set time (e.g., 24-48 hours) at a constant temperature equil1->equil2 sep1 Centrifuge vials to pellet undissolved solid equil2->sep1 sep2 Withdraw a known volume of the supernatant sep1->sep2 sep3 Filter the supernatant using a syringe filter sep2->sep3 ana1 Prepare dilutions of the filtered supernatant sep3->ana1 ana2 Analyze by HPLC or UV-Vis spectrophotometry against a calibration curve ana1->ana2 ana3 Calculate the concentration of the saturated solution ana2->ana3

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of 5-Methylfuran-2-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR analysis as applied to this specific heterocyclic amide. It offers a detailed interpretation of spectral data, including chemical shifts, coupling constants, and peak assignments, grounded in the structural and electronic properties of the molecule. Furthermore, this guide presents a validated experimental protocol for sample preparation and data acquisition, ensuring reproducibility and accuracy. The insights contained herein are designed to facilitate the unambiguous identification, structural elucidation, and purity assessment of 5-Methylfuran-2-carboxamide, a crucial aspect of chemical synthesis and quality control in various scientific endeavors.

Introduction: The Significance of Spectroscopic Characterization

5-Methylfuran-2-carboxamide belongs to the furan family of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules.[1] The precise characterization of such compounds is paramount for understanding their chemical behavior, reactivity, and potential biological activity. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for the detailed structural elucidation of organic molecules in solution.

This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of 5-Methylfuran-2-carboxamide. We will dissect the spectra to understand how the electronic environment of each proton and carbon atom, influenced by the furan ring's aromaticity and the electron-donating and -withdrawing nature of the methyl and carboxamide substituents, respectively, dictates its unique NMR signature.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the cornerstone of NMR's power in structure determination.

The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (lower ppm value).[2][3]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent nuclei. This phenomenon, known as spin-spin coupling, provides valuable information about the connectivity of atoms.[4]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), is the coupling constant. Its magnitude can provide details about the dihedral angle and the number of bonds separating the coupled nuclei.[4]

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data hinges on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the 5-Methylfuran-2-carboxamide sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar organic molecules. The choice of solvent can slightly influence chemical shifts.[5]

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[2] However, modern spectrometers can also reference the residual solvent peak.[7]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: A 30-degree pulse is often used for quantitative measurements.[7]

  • ¹³C NMR Acquisition:

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) is required.[7]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Decoupling: Proton decoupling (e.g., WALTZ-16) is used to simplify the spectrum by collapsing the carbon signals into singlets.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.7 mL) Weigh->Solvent Dissolve Dissolve and Homogenize Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13

¹H NMR Spectral Interpretation of 5-Methylfuran-2-carboxamide

The ¹H NMR spectrum of 5-Methylfuran-2-carboxamide is expected to show four distinct signals corresponding to the furan ring protons, the methyl protons, and the amide protons.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Integration Multiplicity Coupling Constant (J) Hz
-NH₂~ 5.5 - 7.52Hbroad singlet-
H-3~ 7.0 - 7.21Hdoublet (d)~ 3.4
H-4~ 6.1 - 6.31Hdoublet (d)~ 3.4
-CH₃~ 2.3 - 2.43Hsinglet (s)-

Note: Predicted chemical shifts are based on analogous furan derivatives and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.[8]

Detailed Analysis
  • Furan Ring Protons (H-3 and H-4): The two protons on the furan ring, H-3 and H-4, are chemically non-equivalent and are expected to appear as doublets due to three-bond (³J) coupling to each other.[8] The H-3 proton is adjacent to the electron-withdrawing carboxamide group, which causes it to be deshielded and resonate at a higher chemical shift (downfield) compared to the H-4 proton.[9] The typical coupling constant for protons in a five-membered furan ring is in the range of 3-4 Hz.[8]

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet. The electron-donating nature of the methyl group and its attachment to the furan ring place this signal in the expected upfield region around 2.3-2.4 ppm.[8]

  • Amide Protons (-NH₂): The two protons of the primary amide group are typically observed as a broad singlet. Their chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. In some cases, particularly in very dry solvents, the two amide protons may appear as two separate signals.

¹³C NMR Spectral Interpretation of 5-Methylfuran-2-carboxamide

The proton-decoupled ¹³C NMR spectrum of 5-Methylfuran-2-carboxamide should display six distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
C=O~ 160 - 165
C-2~ 147 - 150
C-5~ 152 - 155
C-3~ 118 - 120
C-4~ 108 - 110
-CH₃~ 13 - 15

Note: Predicted chemical shifts are based on data for similar furan structures and substituent effects.[8][10]

Detailed Analysis
  • Carbonyl Carbon (C=O): The carbon of the carboxamide group is significantly deshielded due to the double bond to an electronegative oxygen atom. It is expected to resonate at the furthest downfield position, typically above 160 ppm.

  • Furan Ring Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the furan ring carbons are influenced by the substituents.

    • C-2 and C-5: These carbons are directly attached to the carboxamide and methyl groups, respectively, and are also bonded to the ring oxygen. They are expected to be the most downfield of the ring carbons.

    • C-3 and C-4: These are the protonated carbons of the furan ring. The electron-withdrawing effect of the adjacent carboxamide group will deshield C-3 relative to C-4.

  • Methyl Carbon (-CH₃): The carbon of the methyl group is a typical sp³-hybridized carbon and will therefore appear at the most upfield position in the spectrum.

mol [label="

"]; } Caption: Structure of 5-Methylfuran-2-carboxamide.

Data Validation and Purity Assessment

The integrated ¹H NMR spectrum serves as a powerful tool for validating the structure and assessing the purity of the synthesized compound. The relative integrals of the signals for H-3, H-4, and the -CH₃ group should correspond to a 1:1:3 ratio, confirming the molecular structure. The absence of significant unassigned peaks in both the ¹H and ¹³C NMR spectra is a strong indicator of high sample purity. Impurities, if present, would give rise to their own characteristic sets of signals.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Methylfuran-2-carboxamide provide a definitive fingerprint for its structural confirmation. The chemical shifts, multiplicities, and coupling constants are all consistent with the electronic effects of the furan ring and its substituents. This guide provides a robust framework for the interpretation of these spectra, establishing a benchmark for the characterization of this compound. For researchers and drug development professionals, a thorough understanding and application of these NMR techniques are indispensable for ensuring the identity, purity, and quality of 5-Methylfuran-2-carboxamide in their scientific pursuits.

References

  • Gomez, S. et al. (2020). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. National Center for Biotechnology Information. Available from: [Link]

  • NMR Spectroscopy. Available from: [Link]

  • Gadek, T. R., & Shvo, Y. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. Available from: [Link]

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  • Le, C. T., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. National Center for Biotechnology Information. Available from: [Link]

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A Technical Guide to the Synthesis, Isolation, and Characterization of 5-Methylfuran-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-methylfuran-2-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antibacterial, and antibiofilm properties.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals engaged in the discovery and development of novel derivatives based on this scaffold. We delve into the core principles of their synthesis, detailing the rationale behind various amide bond formation strategies, from classic activation methods to modern catalytic approaches. A detailed, self-validating experimental workflow is presented, covering synthesis, isolation, purification, and characterization. This document is designed not as a rigid protocol, but as an in-depth guide grounded in mechanistic understanding and field-proven techniques to empower researchers to confidently design, execute, and validate the synthesis of novel 5-methylfuran-2-carboxamide derivatives.

Introduction: The Strategic Importance of the 5-Methylfuran-2-carboxamide Scaffold

Furan-containing compounds are ubiquitous in nature and pharmaceuticals, prized for their unique electronic properties and ability to act as versatile pharmacophores.[1][4] The 5-methylfuran-2-carboxamide structure combines several key features that make it particularly attractive for drug design:

  • The Furan Ring: A five-membered aromatic heterocycle that can engage in various non-covalent interactions with biological targets. Its constrained geometry can impart favorable conformational rigidity to a molecule.

  • The 5-Methyl Group: This substitution can enhance metabolic stability by blocking a potential site of oxidative metabolism on the furan ring.[5] It also increases lipophilicity, which can be crucial for cell membrane permeability.

  • The 2-Carboxamide Linkage: The amide bond is a cornerstone of peptide and protein structure, and its presence in a small molecule allows for the formation of critical hydrogen bonds with receptor sites. The substituents on the amide nitrogen (R in C(=O)NHR) provide a straightforward vector for chemical diversification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The convergence of these features has led to the development of 5-methylfuran-2-carboxamide derivatives as potent agents against various diseases. For instance, certain derivatives have shown significant cytotoxicity against cancer cell lines like HeLa and HepG2, while others have been identified as novel antagonists of quorum sensing pathways in bacteria, thereby inhibiting biofilm formation.[1][2]

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of 5-methylfuran-2-carboxamides fundamentally relies on the formation of an amide bond between the 5-methylfuran-2-carboxylic acid core and a primary or secondary amine. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water and is often inefficient.[6] Therefore, practical laboratory synthesis necessitates the "activation" of the carboxylic acid's carbonyl group to render it more electrophilic and susceptible to nucleophilic attack by the amine.

Caption: General principle of amide bond formation via an activated carboxylic acid intermediate.

The Principal Precursor: 5-Methylfuran-2-carboxylic Acid

The primary building block is 5-methylfuran-2-carboxylic acid (MFA). MFA is a commercially available reagent and can also be synthesized efficiently from bio-renewable sources, such as the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA), which itself is derived from biomass.[5][7] This sustainable sourcing adds to the appeal of this chemical scaffold.

Common Synthetic Routes & Experimental Rationale

The choice of synthetic method depends on factors such as substrate scope, desired scale, reagent availability, and purification considerations.

Method A: Carbodiimide-Mediated Coupling This is one of the most common lab-scale methods for amide synthesis.

  • Reagents: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (DMAP).[1]

  • Causality: DCC activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. The amine then attacks this intermediate to form the amide. The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be largely removed by filtration. DMAP acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium intermediate, accelerating the reaction.[1]

Method B: Carbonyldiimidazole (CDI) Activation This method offers a significant advantage in terms of purification.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI).[2]

  • Causality: CDI reacts with the carboxylic acid to form a reactive N-acylimidazolide intermediate. This intermediate readily undergoes nucleophilic attack by the amine. The byproducts are imidazole (which is typically water-soluble) and carbon dioxide gas, which simplifies the workup procedure compared to DCC, as no filtration of a solid byproduct is required.[2] This makes it an excellent choice for a wide range of substrates.

Method C: Conversion to Acid Chloride This is a robust, high-yielding, and classic two-step approach.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride for the first step, followed by the amine and a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Causality: The carboxylic acid is first converted to the highly reactive 5-methylfuran-2-carbonyl chloride. This acyl chloride is then treated with the desired amine. The reaction is rapid and usually high-yielding. A base is required to scavenge the HCl that is generated as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[8]

Experimental Protocol: A Validating Workflow

This section provides a representative, step-by-step protocol for the synthesis of a generic N-aryl-5-methylfuran-2-carboxamide derivative using the CDI activation method, chosen for its efficiency and straightforward purification.

Synthesis of N-(4-substituted-phenyl)-5-methylfuran-2-carboxamide

Materials:

  • 5-Methylfuran-2-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Substituted Aniline (e.g., 4-aminophenol) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Protocol:

  • Activation of Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-methylfuran-2-carboxylic acid (1.0 equiv) and dissolve it in anhydrous THF. Add CDI (1.2 equiv) portion-wise at room temperature. Stir the mixture at 45 °C for 2 hours. The formation of the acylimidazolide intermediate can be monitored by the evolution of CO₂ gas (bubbling).[2]

  • Amide Formation: After the activation period, add the substituted aniline (1.1 equiv) to the reaction mixture. Continue to stir the reaction at 45 °C for 18-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup & Extraction: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (EtOAc).

  • Aqueous Washing: Transfer the EtOAc solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2][9] The acid wash removes unreacted amine and imidazole, while the base wash removes any remaining carboxylic acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(4-substituted-phenyl)-5-methylfuran-2-carboxamide.

Synthesis_Workflow Reagents 1. Combine 5-Methylfuroic Acid + CDI in anhydrous THF Activation 2. Heat at 45°C for 2h (Activation Step) Reagents->Activation AddAmine 3. Add Aniline Derivative Activation->AddAmine Reaction 4. Heat at 45°C for 18-20h (Amide Formation) AddAmine->Reaction Concentrate 5. Remove THF (Rotary Evaporation) Reaction->Concentrate Dissolve 6. Dissolve in EtOAc Concentrate->Dissolve Wash 7. Sequential Wash (HCl, NaHCO₃, Brine) Dissolve->Wash Dry 8. Dry Organic Layer (MgSO₄) Wash->Dry Purify 9. Concentrate & Purify (Column Chromatography) Dry->Purify Characterize 10. Characterize Pure Product (NMR, MS, IR) Purify->Characterize

Caption: A comprehensive workflow for the synthesis, isolation, and purification of a 5-methylfuran-2-carboxamide derivative.

Characterization and Data Analysis

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods is employed for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. Key expected signals for a typical N-aryl-5-methylfuran-2-carboxamide include:

    • A singlet for the methyl group protons (~2.4 ppm).

    • Two doublets for the furan ring protons (~6.2-7.2 ppm).

    • A broad singlet for the amide N-H proton (can vary widely, ~8-10 ppm).

    • Signals corresponding to the protons on the amine's aryl substituent.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of the synthesized compound.[2][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic stretches include a strong C=O (amide I band) absorption around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[2]

Representative Characterization Data

The table below summarizes expected characterization data for a hypothetical derivative, N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide, based on data for similar compounds in the literature.[2]

Analysis Expected Result Interpretation
Appearance White to off-white solidCorresponds to a purified solid compound.
¹H NMR (400 MHz, DMSO-d₆) δ 10.1 (s, 1H, NH), 9.5 (s, 1H, OH), 7.5 (d, 2H), 7.1 (d, 1H), 6.8 (d, 2H), 6.4 (d, 1H), 2.4 (s, 3H)Confirms the presence of all proton environments: amide, phenol, aromatic rings, furan ring, and methyl group.
¹³C NMR (100 MHz, DMSO-d₆) δ 157.1, 154.5, 152.3, 148.1, 131.2, 122.0, 118.5, 115.6, 109.1, 13.8Corresponds to the unique carbon atoms in the molecule, including the amide carbonyl, aromatic, and furan carbons.
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₂H₁₂NO₃: 218.0790; found: 218.0795The measured mass is within a small tolerance (e.g., < 5 ppm) of the calculated mass, confirming the molecular formula.
IR (ATR, cm⁻¹) 3310 (N-H), 3200 (O-H, broad), 1645 (C=O), 1540 (N-H bend)Confirms the presence of key amide and hydroxyl functional groups.

Conclusion and Future Outlook

The synthesis and isolation of 5-methylfuran-2-carboxamide derivatives are well-established processes that rely on fundamental principles of organic chemistry. By understanding the causality behind different activation methods, researchers can select the optimal synthetic route for their specific target molecules. The workflow presented here, combining CDI-mediated coupling with a standard extraction and chromatographic purification protocol, represents a reliable and efficient path to obtaining high-purity materials for biological evaluation. As the demand for novel therapeutics continues to grow, the 5-methylfuran-2-carboxamide scaffold, with its synthetic tractability and proven biological relevance, will undoubtedly remain a fertile ground for the discovery of next-generation drugs.

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Harnessing Computational Chemistry to Unravel the Potential of Furan-Based Amides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Theoretical and Computational Exploration

Introduction: The Furan-Amide Scaffold - A Nexus of Chemical Versatility and Biological Activity

Furan-based amides represent a privileged class of heterocyclic compounds, standing at the intersection of robust chemical stability and diverse biological functionality. The furan ring, a five-membered aromatic heterocycle, serves as a versatile pharmacophore and a bioisostere for other aromatic systems like phenyl rings, often enhancing metabolic stability and receptor interactions.[1] When coupled with the amide linkage (-CONH-), a fundamental building block in peptides and numerous pharmaceuticals, the resulting scaffold gains structural rigidity and the capacity for specific hydrogen bonding interactions, which are critical for molecular recognition in biological systems.[2]

These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antibiofilm properties.[3][4][5] The process of drug discovery and development for these molecules, however, can be significantly accelerated and refined through the application of theoretical and computational methods. These in silico techniques provide profound insights into molecular structure, stability, reactivity, and interactions with biological targets, guiding rational drug design and minimizing the need for extensive, time-consuming, and costly empirical synthesis and screening.[6][7]

This guide provides an in-depth exploration of the key theoretical and computational methodologies applied to the study of furan-based amides. It is designed for researchers and drug development professionals, offering not just protocols but also the underlying scientific rationale, empowering users to make informed decisions in their own research endeavors.

Pillar 1: The Computational Toolkit - Selecting the Right Method for the Right Question

The selection of a computational method is a critical decision dictated by the specific scientific question and the desired balance between accuracy and computational resources. For furan-based amides, the toolkit primarily revolves around quantum mechanics (QM) and molecular mechanics (MM) approaches.

Density Functional Theory (DFT): The Workhorse for Electronic Structure

DFT has emerged as the most widely used QM method for studying systems of this size. It offers a favorable compromise between accuracy and computational cost, making it ideal for calculating electronic properties, optimizing molecular geometries, and simulating spectroscopic data.

  • Causality Behind the Choice: DFT is effective because it models electron correlation—the interaction between electrons—in a computationally efficient manner via the electron density. This is crucial for accurately describing the π-electron system of the furan ring and the resonance effects within the amide bond.

  • Commonly Used Functionals and Basis Sets:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a popular choice, known for its reliability in predicting geometries and energies for a wide range of organic molecules.[3][8]

    • Basis Sets (e.g., 6-31G(d,p), aug-cc-pVDZ): The basis set determines the mathematical functions used to build the molecular orbitals. A set like 6-31G(d,p) is a standard choice that includes polarization functions (d,p) on heavy atoms and hydrogens, respectively. These are essential for describing the anisotropic nature of bonding and non-covalent interactions accurately.[6][9]

Ab Initio Methods: For Higher Accuracy Benchmarks

Methods like Møller-Plesset perturbation theory (e.g., MP2) are based on first principles without empirical parameterization.[10] While more computationally demanding than DFT, they are often used to benchmark results or for systems where DFT might be less reliable, such as in the detailed analysis of non-covalent interactions.[9][10]

Molecular Docking: Simulating the Drug-Target Handshake

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a furan-amide) to a second (the receptor, e.g., a protein).[4] This is the cornerstone of structure-based drug design.

  • Expert Insight: The success of a docking study hinges on a well-validated protocol. This includes careful preparation of both the protein (adding hydrogens, assigning protonation states) and the ligand (generating a low-energy 3D conformation).[7] The choice of scoring function, which estimates the binding free energy, is also critical for ranking potential drug candidates.[7]

Pillar 2: Conformational Analysis and Intramolecular Forces

The three-dimensional shape (conformation) of a furan-based amide dictates its biological activity. Computational methods are indispensable for exploring the conformational landscape and understanding the forces that govern it.

Rotational Barriers and Planarity

The relative orientation of the furan ring and the amide group is a key determinant of the molecule's overall shape. Theoretical studies can calculate the energy barriers for rotation around the C-C and C-N bonds connecting the furan ring and the amide linker.[11] A high rotational barrier suggests a more rigid structure, while a low barrier indicates conformational flexibility. The degree of planarity is often stabilized by intramolecular hydrogen bonds.[12]

The Critical Role of Intramolecular Hydrogen Bonding (IHB)

Aromatic amides frequently form intramolecular hydrogen bonds (IHBs), which significantly influence their conformation and properties.[2][13] In furan-based amides, IHBs can form between the amide N-H and the furan oxygen or another substituent, locking the molecule into a specific, often planar, conformation.

  • Self-Validation: The presence of IHBs predicted by calculations can be validated by comparing theoretical NMR and IR spectra with experimental data. For instance, the N-H proton involved in an IHB will appear downfield in the ¹H NMR spectrum, and its corresponding stretching frequency in the IR spectrum will be red-shifted.[2][14]

Workflow for Conformational and IHB Analysis

G cluster_setup 1. Initial Setup cluster_qm 2. Quantum Mechanical Calculation cluster_analysis 3. Advanced Analysis cluster_validation 4. Experimental Validation mol_build Build 3D Structure of Furan-Amide force_field Initial Optimization (MM Force Field) mol_build->force_field dft_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) force_field->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc Confirms Minimum Energy pes_scan Potential Energy Surface Scan (Dihedral Scan) dft_opt->pes_scan Identifies Rotational Barriers nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo Analyzes Charge & Orbitals qtaim QTAIM Analysis pes_scan->qtaim Characterizes Bonds (incl. H-Bonds) nmr_sim Simulate NMR/IR Spectra qtaim->nmr_sim exp_data Compare with Experimental Spectra nmr_sim->exp_data

Caption: A typical workflow for the computational analysis of a furan-based amide's conformation.

Pillar 3: From Structure to Spectrum - Simulating Spectroscopic Data

Computational chemistry provides a powerful bridge between a molecule's calculated structure and its experimentally measured spectra. This synergy is crucial for structure verification and interpretation.

Vibrational Spectroscopy (IR, Raman)

Frequency calculations performed after a geometry optimization not only confirm that the structure is a true energy minimum but also predict its vibrational spectrum.[15]

  • Expert Insight: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental IR or Raman data.[15] This allows for confident assignment of complex spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Calculating NMR chemical shifts (σ) is another vital application. Methods like GIAO (Gauge-Independent Atomic Orbital) are used to predict ¹H and ¹³C chemical shifts.[11]

  • Trustworthiness: The accuracy of these predictions is a powerful tool for structural elucidation. For example, if a synthesis can result in multiple isomers, comparing the calculated NMR spectra for all possible isomers with the experimental data can unambiguously identify the correct product.[3][11]

Parameter Computational Method Key Insight Provided Experimental Correlation
Geometry DFT Optimization (e.g., B3LYP/6-31G(d,p))Provides bond lengths, angles, and dihedral angles.[3]X-ray Crystallography[8]
Vibrational Frequencies DFT Frequency CalculationPredicts IR/Raman active modes.[15]FT-IR, Raman Spectroscopy[3]
¹H, ¹³C Chemical Shifts GIAO-DFTPredicts NMR spectra for structure verification.[11]¹H and ¹³C NMR Spectroscopy[3]
Electronic Transitions TD-DFTPredicts UV-Vis absorption wavelengths (λmax).UV-Vis Spectroscopy[16]

Table 1: Correlation of computational predictions with experimental data for furan-based amides.

Pillar 4: Reactivity and Application in Drug Design

Beyond static properties, computational studies illuminate the reactivity of furan-based amides and their potential as therapeutic agents.

Mapping Reactivity: Frontier Molecular Orbitals and MEP
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of chemical stability.[12]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions, predicting sites for electrophilic and nucleophilic attack.[3][8] This is invaluable for understanding why electrophilic substitution on the furan ring typically occurs at the C2 or C5 position.[17][18]

Molecular Docking in Action: Targeting Disease

The ultimate goal for many researchers is to design a molecule that can effectively bind to a biological target and modulate its function. Furan-based amides have been successfully studied in silico as inhibitors for various targets.

  • Antimicrobial Targets: Studies have docked furan derivatives into the active sites of bacterial enzymes like E. coli DNA gyrase and enoyl reductase to explain their antibacterial activity.[7][16]

  • Anticancer Targets: Furan amides have been investigated as potential inhibitors of proteins involved in cancer progression, such as TNF-α and B-cell lymphoma 2 (Bcl-2).[4]

  • Antibiofilm Targets: Docking has been used to suggest that furan-2-carboxamides may target the LasR protein in Pseudomonas aeruginosa, thereby inhibiting biofilm formation.[5][19]

Experimental Protocol: Molecular Docking of a Furan-Amide Ligand

This protocol provides a generalized, self-validating workflow for docking a novel furan-based amide against a protein target, such as E. coli DNA gyrase B (PDB ID: 1KZN).

  • Step 1: Receptor Preparation (The Lock)

    • Action: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the essential 3D coordinates of the target.

    • Action: Use a molecular modeling suite (e.g., AutoDockTools, Maestro) to remove water molecules, co-crystallized ligands, and any non-essential chains.[4][7]

    • Causality: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site available.

    • Action: Add polar hydrogen atoms and assign atomic charges (e.g., Kollman or Gasteiger charges).

    • Causality: Hydrogens are often not resolved in crystal structures but are critical for hydrogen bonding and electrostatic interactions. Charges are needed for the scoring function to calculate interaction energies.

    • Self-Validation: Save the prepared protein in a PDBQT format, which includes charge and atom type information required by the docking software.

  • Step 2: Ligand Preparation (The Key)

    • Action: Draw the furan-amide molecule in a 2D chemical sketcher and convert it to a 3D structure.

    • Action: Perform a geometry optimization using a QM method (e.g., DFT as described above) or a high-quality molecular mechanics force field.

    • Causality: This ensures the ligand starts in a low-energy, sterically favorable conformation, which is a more realistic starting point for the docking simulation.

    • Action: Define rotatable bonds and assign atomic charges.

    • Causality: Defining rotatable bonds allows the docking program to explore conformational flexibility of the ligand within the binding site.

    • Self-Validation: Save the prepared ligand in PDBQT format.

  • Step 3: Defining the Binding Site & Running the Simulation

    • Action: Define a "grid box" that encompasses the active site of the protein. This is typically centered on the position of the co-crystallized ligand.

    • Causality: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive calculations.

    • Action: Execute the docking algorithm (e.g., AutoDock Vina, GLIDE). The program will systematically place the ligand in the grid box in multiple poses and score each one.[7]

    • Self-Validation (Redocking): As a crucial control, re-dock the original co-crystallized ligand into the prepared receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD < 2.0 Å).

  • Step 4: Analysis of Results

    • Action: Analyze the top-ranked poses based on their docking scores (binding energy estimates).

    • Causality: Lower scores typically indicate more favorable binding.

    • Action: Visualize the binding poses and identify key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the furan-amide and the protein's amino acid residues.[7]

    • Expert Insight: A high score alone is not sufficient. A chemically sensible binding mode, with key interactions that are known to be important for inhibitors of that target, provides much greater confidence in the result. This analysis directly informs the next cycle of structure-activity relationship (SAR) studies.

G cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis & Validation cluster_output 4. Output protein Prepare Protein (PDB) ligand Prepare Ligand (Furan-Amide) grid Define Grid Box (Active Site) ligand->grid dock Run Docking Algorithm grid->dock validate Redock Native Ligand (Control) dock->validate Crucial Control Step score Rank Poses by Score visualize Visualize Interactions (H-bonds, π-stacking) score->visualize sar Guide SAR & Lead Optimization visualize->sar validate->score Validate Scoring

Caption: A streamlined workflow for a molecular docking experiment.

Conclusion and Future Outlook

Theoretical and computational studies are not merely supplementary tools; they are integral to the modern discovery pipeline for furan-based amides. By providing a deep, atomistic understanding of structure, energetics, and intermolecular interactions, these methods enable a more rational, efficient, and insight-driven approach to designing novel molecules for applications in medicine and materials science. From predicting the conformation of a single molecule to simulating its interaction with a complex biological receptor, computational chemistry empowers researchers to ask "what if?" and receive scientifically grounded answers, dramatically accelerating the journey from concept to application. As computational power and algorithmic accuracy continue to improve, the predictive power of these methods will only grow, further solidifying their indispensable role in the chemical sciences.

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  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. (2024). ACG Publications. [Link]

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. (2022). International Union of Crystallography. [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (n.d.). ResearchGate. [Link]

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Spectroscopic Characterization of 5-Methylfuran-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methylfuran-2-carboxamide is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in biologically active molecules and functional polymers.[1][2] The precise structural elucidation of this molecule is paramount for its application and further development. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, provide definitive structural information through the analysis of molecular mass, fragmentation patterns, and vibrational modes of functional groups.

Predicted Mass Spectrometry (MS) Analysis of 5-Methylfuran-2-carboxamide

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of 5-Methylfuran-2-carboxamide (C₆H₇NO₂), Electron Ionization (EI) mass spectrometry is a standard method that provides a characteristic fragmentation pattern, or "fingerprint," of the molecule.[8]

Expected Molecular Ion and Fragmentation Pattern:

The molecular weight of 5-Methylfuran-2-carboxamide is 125.12 g/mol . In an EI-MS experiment, we would expect to observe a prominent molecular ion peak (M⁺) at an m/z of 125.[9] The fragmentation of the molecular ion is predicted to occur through several key pathways, primarily involving the cleavage of the amide group and the furan ring.

A major fragmentation pathway would likely involve the loss of the amino group (•NH₂) to form a stable acylium ion at m/z 109. Subsequent loss of a carbon monoxide (CO) molecule from this acylium ion would yield a furyl cation at m/z 81. Another significant fragmentation could be the cleavage of the entire carboxamide group to produce a 5-methylfuryl cation at m/z 95. The presence of the methyl group on the furan ring can also lead to the formation of a tropylium-like ion through ring expansion, a common fragmentation pattern in methylated aromatic systems.

The following table summarizes the predicted key fragment ions for 5-Methylfuran-2-carboxamide:

m/zPredicted Fragment IonStructure
125Molecular Ion [M]⁺C₆H₇NO₂⁺
110[M - •NH]⁺C₆H₆O₂⁺
109[M - •NH₂]⁺C₆H₅O₂⁺
95[M - •CONH₂]⁺C₅H₅O⁺
81[M - •NH₂ - CO]⁺C₅H₅O⁺
53Furan ring fragmentC₄H₅⁺

Predicted Fragmentation Pathway of 5-Methylfuran-2-carboxamide

G M+ (m/z 125) M+ (m/z 125) m/z 110 m/z 110 M+ (m/z 125)->m/z 110 - •NH m/z 109 m/z 109 M+ (m/z 125)->m/z 109 - •NH2 m/z 95 m/z 95 M+ (m/z 125)->m/z 95 - •CONH2 m/z 81 m/z 81 m/z 109->m/z 81 - CO m/z 53 m/z 53 m/z 95->m/z 53 - C2H2

Caption: Predicted EI-MS fragmentation of 5-Methylfuran-2-carboxamide.

Predicted Infrared (IR) Spectroscopy Analysis of 5-Methylfuran-2-carboxamide

Infrared (IR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 5-Methylfuran-2-carboxamide is expected to exhibit characteristic absorption bands for the amide and the substituted furan ring.[10]

Expected Characteristic Absorption Bands:

The primary amide group will show two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to appear as a strong absorption around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) will likely be observed in the 1640-1550 cm⁻¹ region.

The furan ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the furan ring typically appears as a strong band between 1250 and 1050 cm⁻¹. The methyl group will show C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 and 1375 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption bands for 5-Methylfuran-2-carboxamide:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3200N-H (Amide)Symmetric & Asymmetric StretchMedium
3150-3050C-H (Furan)StretchMedium-Weak
2975-2870C-H (Methyl)StretchMedium-Weak
1680-1640C=O (Amide I)StretchStrong
1640-1550N-H (Amide II)BendMedium
1600-1450C=C (Furan)StretchMedium-Variable
1465-1440C-H (Methyl)Asymmetric BendMedium
1380-1370C-H (Methyl)Symmetric BendMedium
1250-1050C-O-C (Furan)Asymmetric StretchStrong
~880Furan RingOut-of-plane BendStrong

Experimental Protocols

To obtain reliable spectroscopic data for 5-Methylfuran-2-carboxamide, the following validated protocols are recommended.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and semi-volatile compounds like 5-Methylfuran-2-carboxamide.

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is suitable for separation.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV[11]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to 5-Methylfuran-2-carboxamide in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with the predicted data.

Experimental Workflow for GC-MS Analysis

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Acquisition & Analysis Dissolve in Volatile Solvent Dissolve in Volatile Solvent Inject Sample Inject Sample Dissolve in Volatile Solvent->Inject Sample Separation on GC Column Separation on GC Column Inject Sample->Separation on GC Column Elution into MS Elution into MS Separation on GC Column->Elution into MS Ionization (EI, 70 eV) Ionization (EI, 70 eV) Elution into MS->Ionization (EI, 70 eV) Mass Analysis Mass Analysis Ionization (EI, 70 eV)->Mass Analysis Data Processing Data Processing Mass Analysis->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: Workflow for the GC-MS analysis of 5-Methylfuran-2-carboxamide.

Infrared (FT-IR) Spectroscopy Protocol

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.[12]

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of 5-Methylfuran-2-carboxamide. The anticipated mass spectrum is expected to show a molecular ion at m/z 125 with characteristic fragments resulting from the loss of the amide group and cleavage of the furan ring. The infrared spectrum is predicted to be dominated by strong absorptions from the amide N-H and C=O bonds, as well as characteristic vibrations of the substituted furan ring. The provided experimental protocols offer a robust framework for the empirical verification of these predictions. The successful acquisition and interpretation of this data are crucial for the unambiguous structural confirmation of 5-Methylfuran-2-carboxamide, paving the way for its further investigation and application in various scientific fields.

References

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  • A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate. (URL: [Link])

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methylfuran-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the therapeutic potential of 5-Methylfuran-2-carboxamide and the broader furan-2-carboxamide scaffold. We will delve into the known biological activities of these compounds, elucidate their potential molecular mechanisms of action, and identify key therapeutic targets for further investigation in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape of this promising class of molecules.

Introduction to the Furan-2-Carboxamide Scaffold: A Versatile Pharmacophore

The furan ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities. The furan-2-carboxamide scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, offering a synthetically tractable backbone for the development of novel therapeutic agents.[1] The carboxamide linkage provides a key hydrogen bonding motif for molecular recognition, while the furan ring can be readily substituted to modulate physicochemical properties and target affinity. This guide will focus on the potential therapeutic applications of this scaffold, with a specific interest in 5-Methylfuran-2-carboxamide and its derivatives, by examining their effects across various disease models and identifying specific molecular targets.

Potential Therapeutic Areas and Molecular Mechanisms

Derivatives of the furan-2-carboxamide core have demonstrated significant biological activity in several key therapeutic areas. The following sections will explore these areas and the underlying molecular mechanisms that have been elucidated through preclinical research.

Oncology

The furan scaffold is a constituent of several compounds with demonstrated anticancer properties.[2] Research into furan-2-carboxamide derivatives has revealed their potential to induce cell death and inhibit proliferation in various cancer cell lines.

Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

A key mechanism of action for certain furan-2-carboxamide derivatives in cancer is the stabilization of microtubules.[3] Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. Compounds that stabilize microtubules disrupt their dynamic instability, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3] This mechanism is shared by successful chemotherapeutic agents such as paclitaxel. A novel furan-2-carboxamide derivative has been identified as a selective microtubule stabilizing agent, demonstrating potent anti-proliferative and anti-metastatic properties in vitro with IC50 values ranging from 4 to 8 µM in different cancer cell lines.[3]

Dual Inhibition of Purine Biosynthesis

Another avenue for the anticancer potential of furan-based compounds lies in the inhibition of de novo purine biosynthesis, a critical pathway for the proliferation of cancer cells. Certain 5-substituted pyrrolo[2,3-d]pyrimidines, which can be considered analogs of furan-2-carboxamides, have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), two key enzymes in this pathway.[4]

Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Furan-2-carboxamides have shown promise as antibacterial, antiviral, and antimycobacterial agents.

Antibacterial Activity: Quorum Sensing Inhibition

Furan-2-carboxamide derivatives have been identified as potent inhibitors of biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.[5][6] This activity is attributed to the inhibition of the LasR-mediated quorum sensing system.[5][6] Quorum sensing is a cell-to-cell communication mechanism that regulates the expression of virulence factors and biofilm formation. By acting as antagonists of the LasR receptor, these compounds can disrupt this signaling pathway, thereby reducing the production of virulence factors such as pyocyanin and proteases.[5][6]

Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease

In the context of viral infections, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro).[7] Mpro is a cysteine protease that is essential for the replication of the virus. The identified furan derivatives exhibited IC50 values in the micromolar range, with the most potent compound showing an IC50 of 1.55 µM.[7]

Antimycobacterial Activity: Targeting Iron Acquisition

Iron acquisition is a critical virulence mechanism for Mycobacterium tuberculosis. 5-Phenyl-furan-2-carboxylic acids have been shown to inhibit the salicylate synthase MbtI, an enzyme involved in the biosynthesis of mycobactins, the siderophores used by M. tuberculosis to scavenge iron.[8] This novel mechanism of action makes these compounds attractive candidates for the development of new anti-tuberculosis drugs.

Hematological Disorders

Antisickling Activity in Sickle Cell Disease

Sickle cell disease (SCD) is a genetic disorder caused by a mutation in the β-globin gene, leading to the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions. Aromatic aldehydes have been investigated as potential treatments for SCD due to their ability to increase the oxygen affinity of hemoglobin. To improve metabolic stability, furan-2-carboxaldehyde derivatives have been modified to incorporate Michael acceptor reactive centers.[9] These compounds have been shown to covalently modify βCys93 of hemoglobin, leading to a dual mechanism of action: increasing oxygen affinity and directly destabilizing the HbS polymer.[9]

Key Potential Therapeutic Targets

Based on the biological activities and mechanisms of action discussed above, several key molecular targets for 5-Methylfuran-2-carboxamide and its analogs can be proposed.

Therapeutic AreaPotential TargetMechanism of Action
OncologyMicrotubules Stabilization of tubulin polymers, leading to mitotic arrest and apoptosis.[3]
OncologyGARFTase & AICARFTase Dual inhibition of key enzymes in the de novo purine biosynthesis pathway.[4]
Infectious Disease (Antibacterial)LasR Antagonism of the quorum sensing receptor in P. aeruginosa, inhibiting biofilm formation and virulence factor production.[5][6]
Infectious Disease (Antiviral)SARS-CoV-2 Main Protease (Mpro) Inhibition of the viral protease essential for replication.[7]
Infectious Disease (Antimycobacterial)Salicylate Synthase MbtI Inhibition of siderophore biosynthesis, leading to iron starvation in M. tuberculosis.[8]
Hematological DisordersHemoglobin (βCys93) Covalent modification to increase oxygen affinity and destabilize sickle hemoglobin polymers.[9]

Experimental Validation Protocols

The following protocols provide a framework for the experimental validation of the proposed therapeutic targets of 5-Methylfuran-2-carboxamide and its analogs.

Target Validation in Oncology: Microtubule Stabilization

Objective: To determine if 5-Methylfuran-2-carboxamide or its analogs stabilize microtubules and induce mitotic arrest in cancer cells.

Protocol:

  • In Vitro Tubulin Polymerization Assay:

    • Purified tubulin is incubated with GTP and the test compound at 37°C.

    • The increase in absorbance at 340 nm, indicative of tubulin polymerization, is monitored over time.

    • Paclitaxel is used as a positive control for microtubule stabilization, and colchicine as a negative control (destabilizer).

  • Cell-Based Immunofluorescence Microscopy:

    • Cancer cell lines (e.g., HeLa, MCF-7) are treated with the test compound for 24 hours.

    • Cells are fixed, permeabilized, and stained with an anti-α-tubulin antibody and a DNA stain (e.g., DAPI).

    • Confocal microscopy is used to visualize the microtubule network and nuclear morphology. An increase in bundled microtubules and condensed, fragmented nuclei is indicative of microtubule stabilization and apoptosis.

  • Flow Cytometry for Cell Cycle Analysis:

    • Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry.

    • An accumulation of cells in the G2/M phase of the cell cycle is indicative of mitotic arrest.

G cluster_workflow Workflow: Microtubule Target Validation A In Vitro Tubulin Polymerization Assay D Validation of Microtubule Stabilization A->D Confirms direct interaction B Cell-Based Immunofluorescence B->D Visualizes cellular effect C Flow Cytometry (Cell Cycle) C->D Quantifies mitotic arrest

Caption: Workflow for validating microtubule stabilization.

Target Validation in Infectious Disease: LasR Inhibition in P. aeruginosa

Objective: To determine if 5-Methylfuran-2-carboxamide or its analogs inhibit the LasR quorum sensing system in P. aeruginosa.

Protocol:

  • Reporter Gene Assay:

    • An E. coli strain expressing LasR and a LasR-dependent GFP reporter plasmid is used.

    • The strain is grown in the presence of the autoinducer 3-oxo-C12-HSL and varying concentrations of the test compound.

    • Inhibition of GFP expression, measured by fluorescence, indicates antagonism of LasR.

  • Biofilm Inhibition Assay:

    • P. aeruginosa is grown in 96-well plates in the presence of the test compound for 24-48 hours.

    • Planktonic bacteria are removed, and the remaining biofilm is stained with crystal violet.

    • The absorbance of the solubilized crystal violet is measured to quantify biofilm formation.

  • Virulence Factor Production Assay:

    • The production of pyocyanin and protease in the supernatant of P. aeruginosa cultures treated with the test compound is quantified using established colorimetric and enzymatic assays, respectively.

G cluster_pathway LasR Signaling Pathway Autoinducer 3-oxo-C12-HSL LasR LasR Receptor Autoinducer->LasR Activates Virulence Virulence Gene Expression (e.g., pyocyanin, proteases) LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm Inhibitor Furan-2-carboxamide Inhibitor->LasR Antagonizes

Caption: Inhibition of the LasR quorum sensing pathway.

Conclusion

The furan-2-carboxamide scaffold represents a versatile and promising starting point for the development of novel therapeutics across a range of diseases. The evidence presented in this guide highlights the potential of 5-Methylfuran-2-carboxamide and its analogs to target key cellular and microbial pathways, including microtubule dynamics, quorum sensing, viral replication, and iron acquisition. The proposed experimental protocols provide a clear path for the validation of these targets and the further development of this exciting class of compounds. As research continues, a deeper understanding of the structure-activity relationships and mechanisms of action of furan-2-carboxamides will undoubtedly pave the way for new and effective treatments for cancer, infectious diseases, and other challenging medical conditions.

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Methodological & Application

Synthesis and Evaluation of 5-Methylfuran-2-carboxamide Derivatives for Antibacterial Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical endeavor in medicinal chemistry.[1] Among the diverse heterocyclic compounds, furan derivatives have garnered significant attention due to their wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3] This application note provides a comprehensive guide to the synthesis of 5-Methylfuran-2-carboxamide derivatives and the subsequent evaluation of their antibacterial efficacy. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to advance the discovery of new furan-based antibacterial agents.

The furan nucleus is a privileged scaffold in drug discovery, and its derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[3][4] The strategic incorporation of a carboxamide functional group at the 2-position of the 5-methylfuran ring offers opportunities for diverse substitutions, allowing for the fine-tuning of physicochemical properties and biological activity.

Part 1: Synthesis of 5-Methylfuran-2-carboxamide Derivatives

The synthesis of 5-Methylfuran-2-carboxamide derivatives commences with the readily available 5-Methylfuran-2-carboxylic acid.[5][6] The core of this synthetic strategy lies in the formation of an amide bond between the carboxylic acid and a diverse range of primary or secondary amines.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt.[7][8] To overcome this, a coupling agent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates this reaction by forming a highly reactive O-acylisourea intermediate.[9][10] The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can further enhance the reaction rate.[10]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification cluster_product Final Product 5-Methylfuran-2-carboxylic_acid 5-Methylfuran-2-carboxylic Acid Activation Activation with DCC/DMAP in an inert solvent (e.g., DCM) 5-Methylfuran-2-carboxylic_acid->Activation Amine Primary or Secondary Amine (R-NH2) Amide_Formation Nucleophilic attack by amine Amine->Amide_Formation Activation->Amide_Formation O-acylisourea intermediate Filtration Filtration to remove DCU Amide_Formation->Filtration Extraction Aqueous work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5-Methylfuran-2-carboxamide Derivative Purification->Final_Product Antibacterial_Assay_Workflow Bacterial_Culture Prepare standardized bacterial inoculum Microplate_Setup Inoculate 96-well microtiter plates Bacterial_Culture->Microplate_Setup Compound_Preparation Prepare serial dilutions of test compounds Compound_Preparation->Microplate_Setup Incubation Incubate at 37°C for 18-24 hours Microplate_Setup->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) (Optional) MIC_Determination->MBC_Determination Data_Analysis Analyze and interpret results MBC_Determination->Data_Analysis

Sources

Leveraging the 5-Methylfuran-2-carboxamide Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide focuses on the 5-Methylfuran-2-carboxamide core, a synthetically tractable and versatile scaffold for the development of novel therapeutic agents. We provide a detailed exploration of its potential in anticancer and antibacterial drug discovery, supported by field-proven insights and step-by-step protocols for synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with promising new molecular entities.

The Rationale: Why 5-Methylfuran-2-carboxamide?

The selection of a scaffold is a critical decision in a drug discovery campaign. The 5-Methylfuran-2-carboxamide structure offers a compelling combination of physicochemical and biological properties that make it an attractive starting point.

  • Structural Rigidity and Planarity: The furan ring provides a rigid, planar core, which helps in pre-organizing the appended functional groups for optimal interaction with biological targets. This reduces the entropic penalty upon binding, potentially leading to higher affinity.

  • Hydrogen Bonding Capabilities: The carboxamide linker is a classic hydrogen bond donor and acceptor. This feature is crucial for anchoring the molecule within a target's binding site, a common characteristic of many successful drugs.[3]

  • Synthetic Tractability: The core is readily assembled and modified. 5-Methylfuroic acid can be synthesized from renewable resources, and its carboxylic acid handle is ideal for standard amide coupling reactions, allowing for the rapid generation of diverse chemical libraries by varying the amine component. This "Diversity-Oriented Synthesis" approach is a cornerstone of modern lead generation.[4]

  • Metabolic Stability: The methyl group at the 5-position can block a potential site of oxidative metabolism on the furan ring, potentially improving the pharmacokinetic profile of the resulting derivatives compared to unsubstituted furans.

  • Proven Bioactivity: Derivatives of the closely related furan-2-carboxylic acid scaffold have demonstrated significant anticancer, antibacterial, and anti-inflammatory activities, providing a strong validation for exploring this chemical space.[5][6]

The following diagram illustrates the basic drug discovery workflow, starting from the selection of the 5-Methylfuran-2-carboxamide scaffold.

G cluster_0 Scaffold Selection & Design cluster_1 Synthesis & Characterization cluster_2 Biological Screening cluster_3 Lead Optimization Scaffold 5-Methylfuran- 2-carboxamide Core Library Virtual Library Design (Varying R-group) Scaffold->Library Rationale Synthesis Parallel Synthesis (Amide Coupling) Library->Synthesis Purify Purification (Chromatography) Synthesis->Purify QC QC (NMR, LC-MS) Purify->QC Screening Primary Assay (e.g., MTT, MIC) QC->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Studies Hit_ID->SAR ADME ADME/Tox SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Library Iterative Design

Caption: Drug discovery workflow using the furan scaffold.

Application Note I: Anticancer Agent Development

Scientific Background

Numerous studies have reported the cytotoxic effects of furan derivatives against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).[1][5][7] The mechanism often involves inducing apoptosis or arresting the cell cycle. The carboxamide moiety itself is a key feature in many established anticancer drugs, such as histone deacetylase (HDAC) inhibitors and kinase inhibitors, due to its ability to form critical hydrogen bonds with protein targets.[3] By combining the furan core with a diverse set of amine-containing fragments, we can explore new interactions with oncogenic targets. Research on related scaffolds suggests that modifications to the amine portion are critical for potency and selectivity.[5]

Protocol: Synthesis of an N-Aryl-5-methylfuran-2-carboxamide Library

This protocol describes a general and robust method for synthesizing a library of N-aryl substituted amides for initial screening. The choice of an aryl amine is illustrative; aliphatic, heterocyclic, or other amines can be readily substituted.

Causality: Amide bond formation is one of the most reliable reactions in medicinal chemistry. Using a coupling agent like DCC (Dicyclohexylcarbodiimide) with an activator like DMAP (4-Dimethylaminopyridine) provides a high-yielding and broadly applicable method for converting carboxylic acids and amines into amides under mild conditions.[4][5]

  • Materials & Equipment:

    • 5-methyl-2-furoic acid

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bars

    • Round-bottom flasks

    • Standard glassware for extraction and filtration

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Acid Activation: In a clean, dry round-bottom flask, dissolve 5-methyl-2-furoic acid (1.0 eq) in anhydrous DCM. Add DMAP (0.1 eq). Stir the mixture at room temperature for 10 minutes.

    • Coupling Agent Addition: Add DCC (1.2 eq) to the solution. A white precipitate (dicyclohexylurea, DCU) may begin to form. Allow the reaction to stir for 20 minutes at room temperature.

    • Amine Addition: Dissolve the desired aniline (1.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture.

    • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

    • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-aryl-5-methylfuran-2-carboxamide.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for identifying cytotoxic compounds.[5]

Causality: Viable cells contain mitochondrial dehydrogenases that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow MTT into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials & Equipment:

    • HeLa (human cervical carcinoma) cell line

    • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Multi-channel pipette

    • Microplate reader (570 nm)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is <0.5%.

    • Cell Treatment: After 24 hours, remove the old media and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" (media with DMSO) and "untreated control" wells.

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple precipitate should be visible in viable cells.

    • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Interpretation

Quantitative data from screening should be organized for clear comparison to identify initial Structure-Activity Relationships (SAR).

Compound IDR-Group (Substituent on N-Aryl)IC₅₀ vs. HeLa (µM)
FURA-001H15.2
FURA-0024-Chloro5.8
FURA-0034-Methoxy22.5
FURA-0044-Nitro2.1

Interpretation: The hypothetical data above suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the N-aryl ring enhance cytotoxic activity, while electron-donating groups (e.g., -OCH₃) decrease it. This provides a clear direction for the next round of synthesis and optimization.

Application Note II: Antibacterial Agent Development

Scientific Background

The furan scaffold is present in compounds with known antibacterial properties.[6][8] The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Furan-2-carboxamide derivatives have been shown to inhibit bacterial growth and, in some cases, interfere with quorum sensing pathways that control virulence factors like biofilm formation.[4] Screening against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is essential to determine the spectrum of activity.

The following diagram outlines a potential mechanism of action for a furan-based antibacterial agent targeting bacterial cell processes.

G cluster_0 Bacterial Cell DNA DNA Replication Protein Protein Synthesis (Ribosome) CellWall Cell Wall Synthesis QS Quorum Sensing (Virulence) Compound 5-Methylfuran- 2-carboxamide Derivative Compound->DNA Inhibition Compound->Protein Inhibition Compound->CellWall Inhibition Compound->QS Inhibition

Caption: Potential bacterial targets for furan derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values.[9]

  • Materials & Equipment:

    • Bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well plates

    • Test compounds dissolved in DMSO

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Spectrophotometer (600 nm)

  • Step-by-Step Procedure:

    • Inoculum Preparation: Prepare a fresh bacterial culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

    • Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL).

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

    • Controls: Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation

MIC values are typically reported in a tabular format.

Compound IDR-Group (Substituent on N-Aryl)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
FURA-001H64>128
FURA-0024-Chloro1664
FURA-0053,4-Dichloro832
FURA-0064-Bromo1664

Interpretation: This hypothetical data shows greater potency against the Gram-positive S. aureus. Halogenation of the N-aryl ring appears to improve activity, with dichlorination being more effective than monochlorination. The lack of potent activity against Gram-negative E. coli may suggest issues with penetrating the outer membrane, a common challenge in antibacterial discovery.

Conclusion and Future Perspectives

The 5-Methylfuran-2-carboxamide scaffold represents a promising and versatile starting point for drug discovery campaigns in oncology and infectious diseases. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial SAR analysis of novel derivatives.

Future efforts should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of amines to probe different pharmacophoric spaces.

  • Mechanism of Action Studies: Elucidating the specific biological targets of active compounds through techniques like thermal shift assays, enzymatic assays, or genetic screens.[10]

  • Pharmacokinetic Optimization: Evaluating the metabolic stability, solubility, and permeability of lead compounds to improve their drug-like properties.

  • In Vivo Efficacy: Advancing the most promising leads into preclinical animal models to validate their therapeutic potential.

By systematically applying these principles, research teams can effectively leverage the 5-Methylfuran-2-carboxamide scaffold to discover and develop next-generation therapeutics.

References

  • Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Structure of Methyl-5-(hydroxymethyl)-2-furan carboxylate 1 and derivatives. ResearchGate. Available at: [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Available at: [Link]

  • Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. Available at: [Link]

  • Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH National Library of Medicine. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

Sources

protocol for amide coupling reaction to synthesize 5-Methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Methylfuran-2-carboxamide via Amide Coupling Protocols

Introduction

The furan-2-carboxamide moiety is a prevalent scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in hydrogen bonding. 5-Methylfuran-2-carboxamide, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential drug candidates. The formation of its amide bond, however, is a kinetically slow process that necessitates the activation of the parent carboxylic acid, 5-methylfuran-2-carboxylic acid.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Methylfuran-2-carboxamide. We will explore the mechanistic underpinnings of several robust amide coupling strategies, offer a comparative analysis of common reagents, and present detailed, field-proven protocols. The aim is to equip the modern chemist with the knowledge to not only successfully synthesize the target molecule but also to make informed decisions when selecting and optimizing reaction conditions.

Mechanistic Overview: The Principle of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically favorable but requires high temperatures (>200 °C), which are incompatible with most functionalized molecules. Therefore, the reaction must be kinetically facilitated by converting the carboxylic acid's hydroxyl group into a better leaving group. This "activation" process transforms the acid into a more electrophilic species that is readily attacked by the amine nucleophile.[2][3] This guide focuses on three prevalent activation strategies: uronium salt-based coupling, carbodiimide-mediated coupling, and the formation of a highly reactive acyl chloride intermediate.

G Start Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (Active Ester, O-Acylisourea, Acyl Chloride) Start->Intermediate Activation Step Activator Coupling Reagent (e.g., HATU, EDC, (COCl)₂) Activator->Intermediate Product Amide Product (R-CONH₂) Intermediate->Product Nucleophilic Attack Byproduct Byproducts (Urea, Salts, etc.) Intermediate->Byproduct Amine Amine (NH₃ source) Amine->Product G cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification reagent reagent process process product product analysis analysis A 1. Dissolve Acid in Anhydrous DMF B 2. Add HATU, NH₄Cl, and DIPEA A->B C 3. Stir at RT (1-4h) B->C D 4. Quench & Dilute with Ethyl Acetate C->D Monitor w/ TLC/LC-MS E 5. Aqueous Washes (NaHCO₃, H₂O, Brine) D->E F 6. Dry (MgSO₄) & Filter E->F G 7. Concentrate (Rotovap) F->G H 8. Column Chromatography or Recrystallization G->H I Pure 5-Methylfuran- 2-carboxamide H->I

Sources

The Rising Potential of 5-Methylfuran-2-carboxamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The furan scaffold is a cornerstone in medicinal chemistry, with its presence in numerous approved drugs and clinical candidates underscoring its therapeutic importance.[1] This five-membered aromatic heterocycle, containing one oxygen atom, serves as a versatile pharmacophore.[1] Among the vast library of furan-containing compounds, 5-Methylfuran-2-carboxamide is emerging as a molecule of significant interest for the development of novel therapeutic agents. Its structure, featuring a stable furan ring, a reactive carboxamide moiety, and a metabolically favorable methyl group, presents a unique combination for exploring diverse biological activities.

This technical guide provides a comprehensive overview of the applications of 5-Methylfuran-2-carboxamide in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation.

I. Strategic Importance in Drug Discovery

The furan ring in 5-Methylfuran-2-carboxamide acts as a bioisostere for other aromatic systems, such as a phenyl ring, offering modified steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability.[2] The carboxamide group is a key hydrogen bonding motif, crucial for target engagement in many biological systems.[3] The methyl group at the 5-position can enhance binding affinity and improve the pharmacokinetic profile of the molecule.[4]

Derivatives of the closely related furan-2-carboxamide have demonstrated a wide spectrum of biological activities, including:

  • Anticancer: Exhibiting cytotoxicity against various cancer cell lines.[3][5]

  • Antimicrobial: Showing activity against a range of bacteria and fungi.[3][6][7]

  • Enzyme Inhibition: Acting as inhibitors for enzymes like ATP-citrate lyase.[8]

  • Antibiofilm: Preventing the formation of bacterial biofilms.[9]

II. Synthesis of 5-Methylfuran-2-carboxamide: A Step-by-Step Protocol

The synthesis of 5-Methylfuran-2-carboxamide is typically achieved from its corresponding carboxylic acid precursor, 5-methylfuran-2-carboxylic acid. The following protocol outlines a standard and reliable method for this conversion.

Protocol 1: Synthesis of 5-Methylfuran-2-carboxamide via Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Step 1: Synthesis of 5-Methylfuran-2-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methylfuran-2-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (5.0 eq.).

  • Reaction Conditions: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methylfuran-2-carbonyl chloride is a yellow to brown liquid and can be used in the next step without further purification.

Step 2: Synthesis of 5-Methylfuran-2-carboxamide

  • Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (NH₄OH) (excess) and cool it in an ice bath.

  • Amination: Slowly add the crude 5-methylfuran-2-carbonyl chloride (1.0 eq.) dropwise to the cold ammonia solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. A precipitate will form upon addition.

  • Reaction Completion: Continue stirring the mixture for an additional 1-2 hours at room temperature to ensure complete reaction.

  • Isolation and Purification:

    • Filter the resulting solid precipitate and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Methylfuran-2-carboxamide as a crystalline solid.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Diagram: Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination 5-Methylfuran-2-carboxylic_acid 5-Methylfuran-2-carboxylic acid 5-Methylfuran-2-carbonyl_chloride 5-Methylfuran-2-carbonyl chloride 5-Methylfuran-2-carboxylic_acid->5-Methylfuran-2-carbonyl_chloride Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->5-Methylfuran-2-carbonyl_chloride 5-Methylfuran-2-carboxamide 5-Methylfuran-2-carboxamide 5-Methylfuran-2-carbonyl_chloride->5-Methylfuran-2-carboxamide 0-10 °C Aqueous_ammonia Aqueous Ammonia (NH₄OH) Aqueous_ammonia->5-Methylfuran-2-carboxamide

Caption: Synthetic workflow for 5-Methylfuran-2-carboxamide.

III. Potential Therapeutic Applications and Evaluation Protocols

While specific data for 5-Methylfuran-2-carboxamide is still emerging, the extensive research on its analogs provides a strong rationale for its investigation in several therapeutic areas.

A. Anticancer Activity

Derivatives of furan-2-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[5]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Methylfuran-2-carboxamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Table 1: Cytotoxicity of Structurally Related Furan Derivatives

Compound IDDerivative ofCell LineIC₅₀ (µg/mL)Reference
1 Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa64.00[6]
2 Methyl 5-(hydroxymethyl)-2-furan carboxylateHepG2102.53[6]
3 Amine derivative of Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37[8]
4 p-tolylcarbamothioyl)furan-2-carboxamideHepatocellular carcinoma(33.29% viability at 20 µg/mL)[3]
B. Antimicrobial Activity

Furan-2-carboxamide derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[3][7]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of 5-Methylfuran-2-carboxamide in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[1]

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Antimicrobial Activity of Structurally Related Furan Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide derivativesBacterial and fungal strains150.7–295[3]
Methyl 5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500.00[8]
Methyl 5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500.00[8]
C. Enzyme Inhibition

Furan derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating metabolic diseases and cancer.[8]

Protocol 4: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 5-Methylfuran-2-carboxamide against a specific enzyme.

  • Assay Setup: In a suitable assay buffer, combine the target enzyme, its substrate, and varying concentrations of 5-Methylfuran-2-carboxamide.

  • Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor).

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction rates at different inhibitor concentrations and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Diagram: Investigational Workflow for Medicinal Chemistry Applications

G Start 5-Methylfuran-2-carboxamide Synthesis Chemical Synthesis & Characterization Start->Synthesis In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) In_Vitro_Screening->Antimicrobial Enzyme Enzyme Inhibition Assays In_Vitro_Screening->Enzyme Hit_Identification Hit Identification & SAR Studies Anticancer->Hit_Identification Antimicrobial->Hit_Identification Enzyme->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical Preclinical Development In_Vivo_Studies->Preclinical

Caption: A typical workflow for evaluating 5-Methylfuran-2-carboxamide in a drug discovery program.

IV. Conclusion and Future Directions

5-Methylfuran-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its structural analogs provide a strong impetus for its further investigation. Future research should focus on the comprehensive evaluation of its anticancer, antimicrobial, and enzyme inhibitory properties. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its advancement as a potential drug candidate. The protocols and data presented in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this intriguing molecule.

V. References

  • Guzmán-Chávez, F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Pharmacological activity of furan derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. ScienceAlert. [Link]

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. [Link]

  • Hollósy, F., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • ResearchGate. (2019). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • MySkinRecipes. (n.d.). 5-methylfuran-2-carboxylic acid. MySkinRecipes. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid, 5-methyl-. PubChem. [Link]

  • The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid. The Good Scents Company. [Link]

  • ChemBK. (2024). 5-methylfuran-2-carboxylate. ChemBK. [Link]

  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA. [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Zare, A., et al. (2008). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • Reddit. (2013). Converting a carboxylic acid to a primary amide. Reddit. [Link]

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Application Notes & Protocols: High-Throughput Screening of 5-Methylfuran-2-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The 5-Methylfuran-2-carboxamide moiety, in particular, represents a versatile chemical core that allows for extensive derivatization, creating large, diverse chemical libraries. These libraries are fertile ground for the discovery of novel therapeutic agents. Recent studies have highlighted the potential of furan-based compounds as anticancer, antitubercular, and antibiofilm agents.[1][2] For example, specific derivatives have been shown to act as microtubule stabilizing agents, inducing mitotic arrest in cancer cells[3], while others inhibit essential enzymes in pathogens like Mycobacterium tuberculosis.[1]

Given this therapeutic promise, high-throughput screening (HTS) of 5-Methylfuran-2-carboxamide libraries is a critical step in identifying novel hit compounds that can serve as starting points for drug discovery programs.[4] This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows essential for successfully executing such a screening campaign.

Part 1: Strategic Assay Development for Furan-Based Libraries

The success of any HTS campaign hinges on the development of a robust and reliable assay.[5][6] The choice of assay is dictated by the biological question being asked and the anticipated mechanism of action of the compounds being tested.

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

Two primary categories of assays are employed in HTS: biochemical and cell-based. Each offers distinct advantages and is suited for different stages of the discovery process.

  • Biochemical Assays: These assays utilize purified components, such as enzymes or receptors, to measure the direct interaction of a compound with its molecular target.[7][8] They are ideal for target-focused screening and are often less prone to artifacts that can affect cellular systems.[7] However, they do not provide information on crucial drug-like properties such as cell permeability or off-target effects within a complex biological system.[9]

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant environment to assess a compound's activity.[10][11] They can measure a wide range of cellular responses, including cytotoxicity, gene expression, and signal transduction, thereby simultaneously providing insights into a compound's efficacy and potential toxicity.[8][11] For novel libraries like 5-Methylfuran-2-carboxamides, where the precise molecular target may be unknown, a cell-based phenotypic screen is often the most strategic starting point.

Assay TypePrincipleKey AdvantagesKey Limitations
Biochemical Measures direct interaction with an isolated molecular target (e.g., enzyme, receptor).[7]High specificity; Mechanistic insight; Lower variability.Lacks physiological context (e.g., cell permeability, metabolism); Prone to identifying irrelevant binders.[9]
Cell-Based Measures a functional outcome in living cells (e.g., viability, signaling).[10][11]High physiological relevance; Assesses multiple properties at once (e.g., efficacy, toxicity).[10][11]More complex; Higher variability; Mechanism of action is not immediately clear.

The toxicity of some furan-containing compounds is linked to metabolic activation by cytochrome P450 enzymes into reactive metabolites.[12] This fact strongly supports the initial use of cell-based assays, as they can capture such metabolism-dependent cytotoxicity, which would be missed in a purified biochemical assay.

The Cornerstone of Assay Quality: The Z'-Factor

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor (Z-prime) is the universal statistical parameter used to quantify the quality and robustness of an HTS assay.[13][14][15]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (p) and negative control (n):

Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|

The Z'-factor provides a measure of the separation between the signal distributions of the positive and negative controls.[15][16]

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5ExcellentAn ideal assay with a large separation between controls and low data variation. Highly suitable for HTS.[14][15]
0 to 0.5AcceptableThe assay is marginal; hit identification is possible but may be associated with a higher rate of false positives or negatives.[14]
< 0UnacceptableThe signal from the controls overlaps significantly, making the assay unsuitable for screening.[15][16]

For a successful campaign, a consistent Z'-factor of > 0.5 should be achieved during the assay development and pilot screening phases.[17]

Part 2: A Step-by-Step Protocol for HTS of a 5-Methylfuran-2-carboxamide Library

This section details a generalized protocol for a primary HTS campaign using a common cell-based cytotoxicity assay, the MTT assay, which is well-suited for initial screening of furan derivatives.[12][18] The workflow is designed for automation using standard liquid handling robotics and plate readers.[19][20]

HTS Workflow Overview

The overall process can be visualized as a multi-stage pipeline from initial setup to hit identification.

HTS_Workflow cluster_prep Phase 1: Preparation & Validation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (~2000 compounds) Validate Z' > 0.5 AssayDev->PilotScreen FullHTS Full Library HTS (e.g., 100,000+ compounds) PilotScreen->FullHTS DataQC Data Normalization & QC FullHTS->DataQC HitCalling Hit Identification (e.g., Z-score < -3) DataQC->HitCalling HitConfirmation Hit Confirmation & Validation HitCalling->HitConfirmation Hit_Validation *PAINS: Pan-Assay Interference Compounds PrimaryHTS Primary HTS (Single Concentration) HitTriage Hit Triage (Remove PAINS*, frequent hitters) PrimaryHTS->HitTriage Confirmation Hit Confirmation (Retest in primary assay) HitTriage->Confirmation DoseResponse Dose-Response Curve (Determine IC50/EC50) Confirmation->DoseResponse Orthogonal Orthogonal/Counter Screens (Confirm mechanism, assess selectivity) DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) (Test analogs) Orthogonal->SAR Lead Validated Hit Series (Lead Candidate) SAR->Lead

Caption: A typical hit validation and triage cascade.

Key Validation Steps:

  • Hit Confirmation: Primary hits are re-tested, often in duplicate or triplicate, in the original assay to confirm their activity and rule out experimental errors. [6]2. Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory or effective concentration (IC₅₀/EC₅₀), a key measure of a compound's potency. [6]3. Orthogonal Assays: Hits are tested in a different assay that measures the same biological endpoint but through a different technological principle. This helps eliminate artifacts specific to the primary assay format.

  • Counter-Screens: To assess selectivity, hits are tested in assays for related targets or pathways. This is crucial for identifying compounds that act specifically on the target of interest and minimizing potential off-target toxicity. [5] By following this structured approach, researchers can confidently identify and validate novel, active 5-Methylfuran-2-carboxamide compounds, paving the way for the next stages of lead optimization and drug development.

References

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  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potenti
  • Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. PMC - NIH.

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Developing 5-Methylfuran-2-carboxamide as a Novel Antifungal Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the development of new antifungal compounds with novel mechanisms of action.

Furan derivatives have emerged as a promising class of heterocyclic compounds with a broad range of pharmacological activities, including antibacterial, antiviral, and antifungal properties.[1][2][3] The furan scaffold is a key component in several established therapeutic agents.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the development of 5-Methylfuran-2-carboxamide as a potential antifungal agent. We will detail a plausible synthetic route, standardized protocols for in vitro antifungal susceptibility and cytotoxicity testing, and a discussion of a putative mechanism of action.

Physicochemical Properties of 5-Methylfuran-2-carboxamide

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key computed properties of 5-Methylfuran-2-carboxamide.

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
IUPAC Name 5-methylfuran-2-carboxamide
XLogP3-AA 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 125.04767848 g/mol
Topological Polar Surface Area 55.1 Ų

Synthesis of 5-Methylfuran-2-carboxamide

The synthesis of 5-Methylfuran-2-carboxamide can be achieved through the amidation of 5-methyl-2-furoic acid. This process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A common and effective method utilizes a coupling agent such as 1,1'-Carbonyldiimidazole (CDI).

Plausible Synthetic Protocol:

Starting Material: 5-Methyl-2-furoic acid (Commercially available[4])

Reagents:

  • 5-Methyl-2-furoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ammonia solution (e.g., 28% in water or ammonia in a suitable organic solvent)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-2-furoic acid (1 equivalent) in anhydrous THF.

    • Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acylimidazolide intermediate can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia solution (e.g., 3-4 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the consumption of the activated intermediate by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methylfuran-2-carboxamide.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

In Vitro Antifungal Susceptibility Testing

Standardized in vitro susceptibility testing is critical for evaluating the antifungal activity of a new compound and for ensuring inter-laboratory reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for the susceptibility testing of yeasts (M27 and M60) and filamentous fungi (M38).[3][5][6]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 5-Methylfuran-2-carboxamide (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates on appropriate agar plates to ensure purity and viability.

    • Prepare a standardized inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • Further dilute the inoculum in RPMI 1640 medium to achieve the final desired cell concentration for the assay.

  • Drug Dilution:

    • Perform serial twofold dilutions of the 5-Methylfuran-2-carboxamide stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of desired final concentrations.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), which can be assessed visually or spectrophotometrically.

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Procedure:

  • Prepare fungal cultures and drug solutions at various multiples of the predetermined MIC.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Plot log₁₀ CFU/mL versus time for each drug concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Cytotoxicity Assessment

Evaluating the toxicity of a new antifungal candidate against mammalian cells is a crucial step in determining its therapeutic potential and safety profile. A common method for assessing in vitro cytotoxicity is the MTT assay.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Methylfuran-2-carboxamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methylfuran-2-carboxamide in cell culture medium and add them to the wells.

    • Include a vehicle control (medium with the same concentration of the drug solvent) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals by viable cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.[8]

Putative Mechanism of Action

The precise mechanism of action of 5-Methylfuran-2-carboxamide as an antifungal agent has not been definitively elucidated. However, based on the known activities of other furan and carboxamide-containing compounds, several plausible mechanisms can be proposed.

  • Disruption of Fungal Cell Membrane Integrity: The lipophilic nature of the furan ring may facilitate its interaction with and disruption of the fungal cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Key Fungal Enzymes: Carboxamide moieties are known to be present in several enzyme inhibitors. 5-Methylfuran-2-carboxamide could potentially target essential fungal enzymes involved in metabolic pathways, such as those responsible for cell wall synthesis or ergosterol biosynthesis.

  • Induction of Oxidative Stress: Some furan derivatives are known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids.[9]

Further studies, such as transcriptomic and proteomic analyses of treated fungal cells, are required to elucidate the specific molecular targets and pathways affected by 5-Methylfuran-2-carboxamide.

Diagrams

Conceptual Workflow for Antifungal Drug Development

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of 5-Methylfuran-2-carboxamide physchem Physicochemical Characterization synthesis->physchem mic MIC Determination (CLSI Broth Microdilution) physchem->mic time_kill Time-Kill Curve Analysis mic->time_kill moa Putative MOA Investigation time_kill->moa cytotoxicity Cytotoxicity Assay (MTT on Mammalian Cells) lead_opt Structure-Activity Relationship (SAR) cytotoxicity->lead_opt moa->lead_opt

Caption: A conceptual workflow for the development of an antifungal agent.

Plausible Synthetic Pathway for 5-Methylfuran-2-carboxamide

G reactant 5-Methyl-2-furoic acid intermediate Acylimidazolide Intermediate reactant->intermediate  CDI, THF product 5-Methylfuran-2-carboxamide intermediate->product  NH3 solution

Caption: A plausible synthetic route to 5-Methylfuran-2-carboxamide.

References

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  • (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2001). Retrieved from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved from [Link]

  • KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents. (n.d.).
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  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant | Journal of the American Chemical Society. (2022). Retrieved from [Link]

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  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. (2018). Retrieved from [Link]

  • CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

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Application Notes and Protocols: 5-Methylfuran-2-carboxamide as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold in Modern Medicinal Chemistry

The furan ring is a privileged five-membered aromatic heterocycle that serves as a core structural component in a multitude of pharmacologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and its role as a versatile synthetic intermediate have cemented its importance in drug discovery.[1][2] Furan derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Within this valuable class of compounds, 5-Methylfuran-2-carboxamide and its precursor, 5-methylfuran-2-carboxylic acid, stand out as exceptionally useful building blocks. The strategic placement of the methyl group at the 5-position and the carboxamide functionality at the 2-position provides a synthetically tractable scaffold. This allows for the systematic exploration of chemical space through the modification of the amide substituent, leading to the generation of large, diverse libraries of novel molecules for biological screening. This guide provides an in-depth exploration of the physicochemical properties, synthetic utility, and detailed experimental protocols for leveraging 5-Methylfuran-2-carboxamide in the synthesis of complex, biologically relevant molecules.

Physicochemical Properties of 5-Methylfuran-2-carboxamide

A thorough understanding of a building block's physicochemical properties is critical for its effective application in synthesis, predicting its behavior in biological systems, and ensuring proper handling and storage.

PropertyValueReference
Molecular Formula C₆H₇NO₂[4]
Molecular Weight 125.13 g/mol [4]
IUPAC Name 5-methylfuran-2-carboxamide[4]
CAS Number 20771-41-5
Monoisotopic Mass 125.047676 Da[4]
XLogP3 (Predicted) 0.6[4]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 56.5 Ų

The presence of the amide group provides both hydrogen bond donor (N-H) and acceptor (C=O) sites, which are crucial for molecular recognition and binding to biological targets. The methyl group at the 5-position subtly modulates the electronic properties of the furan ring and can participate in hydrophobic interactions within a receptor's binding pocket.

Core Synthetic Strategy: Amide Bond Formation

The most direct and powerful application of this scaffold involves the coupling of its parent carboxylic acid, 5-methylfuran-2-carboxylic acid, with a diverse array of primary and secondary amines. This amide bond formation is one of the most frequently used reactions in medicinal chemistry, enabling the linkage of molecular fragments to build complexity.[5]

However, the direct reaction between a carboxylic acid and an amine is generally unfavorable at ambient temperatures. The acidic proton of the carboxylic acid will protonate the basic amine, forming a highly unreactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[6] This is achieved using a coupling reagent.

The Causality of Amide Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates being used, particularly if they are sterically hindered or electronically deficient.[7][8] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are common activators.

Mechanism of Action (DCC):

  • The carboxylic acid attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. This intermediate has a much better leaving group than the original hydroxyl group.[6]

  • The amine then performs a nucleophilic attack on the carbonyl carbon of the O-acylisourea intermediate.

  • This attack displaces the leaving group, dicyclohexylurea (DCU), a stable byproduct that is often insoluble in common reaction solvents and can be easily removed by filtration. The desired amide bond is thus formed.

Additives like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) are often included to accelerate the reaction, increase yields, and suppress side reactions, such as the racemization of chiral substrates.[9]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid 5-Methylfuran- 2-carboxylic Acid Intermediate Reactive Intermediate (e.g., O-acylisourea) Acid->Intermediate reacts with Reagent Coupling Reagent (e.g., DCC, CDI) Reagent->Intermediate forms Product 5-Methylfuran- 2-carboxamide Derivative Intermediate->Product attacked by Byproduct Stable Byproduct (e.g., DCU) Intermediate->Byproduct releases Amine Primary or Secondary Amine (R-NH₂) Amine->Product

Caption: General workflow for amide bond formation using a coupling reagent.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for synthesizing derivatives from the 5-methylfuran-2-carboxamide scaffold.

Protocol 1: General Procedure for the Synthesis of N-Substituted Furan-2-Carboxamides

This protocol describes a general method for coupling 5-methylfuran-2-carboxylic acid with various anilines using Carbonyldiimidazole (CDI) as the activating agent. CDI is often preferred for its ease of use and the gaseous nature of its byproducts.[10]

Materials:

  • 5-Methylfuran-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methylfuran-2-carboxylic acid (1.0 eq.) in anhydrous THF.

  • Add CDI (1.2 eq.) portion-wise to the solution at room temperature. Stir the mixture at 45 °C for 1-2 hours. Rationale: This step forms the reactive acylimidazolide intermediate. The gentle heating ensures complete activation.

  • Amine Coupling: In a separate flask, dissolve the desired substituted aniline (1.1 eq.) in anhydrous THF.

  • Add the aniline solution to the activated carboxylic acid mixture. Continue to stir the reaction at 45 °C for 18-20 hours. Rationale: The extended reaction time ensures the nucleophilic attack by the less reactive aniline on the activated intermediate goes to completion.

  • Work-up and Purification: Once the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature and remove the THF under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine. Rationale: The washing steps remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted furan-2-carboxamide.

Protocol 2: Synthesis of N-(4-aminophenyl)furan-2-carboxamide (A Key Intermediate)

This protocol, adapted from a diversity-oriented synthesis study, details the preparation of a key intermediate where the furan-2-carboxamide is attached to a phenylenediamine, leaving a free amine for further functionalization.[10]

Materials:

  • Furoic acid (or 5-methylfuroic acid for the methylated analog)

  • 1,1'-Carbonyldiimidazole (CDI)

  • 1,4-Diaminobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Acid Activation: In a round-bottom flask, dissolve furoic acid (1.0 eq.) and CDI (1.1 eq.) in anhydrous THF. Stir the mixture for 2 hours at 45 °C.

  • Amine Preparation: In a separate, larger flask, dissolve 1,4-diaminobenzene (1.8 eq.) in anhydrous THF. Rationale: Using an excess of the diamine minimizes the formation of the di-acylated byproduct.

  • Controlled Addition: Add the solution of the activated carboxylic acid dropwise (e.g., 1 drop every 30 seconds) to the 1,4-diaminobenzene solution with vigorous stirring. Rationale: The slow, dropwise addition under dilute conditions is crucial to favor the mono-acylation product.

  • Reaction: Stir the final reaction mixture at 45 °C for 18 hours.

  • Work-up: Remove the solvent under vacuum. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with an aqueous solution of 10% NaHCO₃. Dry the organic phase with anhydrous Na₂SO₄.

  • Purification: Filter and evaporate the solvent. The resulting crude product can be purified by column chromatography to yield the desired N-(4-aminophenyl)furan-2-carboxamide.

Applications in Drug Discovery: Case Studies

The versatility of the 5-methylfuran-2-carboxamide scaffold is best illustrated through its successful application in the development of novel therapeutic agents.

Case Study 1: Antibiofilm Agents against Pseudomonas aeruginosa

Bacterial biofilms pose a significant challenge in medicine as they protect pathogens from antibiotics, leading to persistent infections.[10] Researchers have identified furanone-based molecules that can inhibit biofilm formation. However, the furanone ring is often metabolically labile. In a compelling example of rational drug design, scientists performed a bioisosteric replacement of the unstable furanone ring with a more robust furan-2-carboxamide moiety.[10][11]

G cluster_furanone Labile Scaffold cluster_carboxamide Stable Bioisostere cluster_result Outcome Furanone Furanone Derivative (Metabolically Unstable) Carboxamide Furan-2-Carboxamide (Metabolically Robust) Furanone->Carboxamide Bioisosteric Replacement Result Improved Stability Retained/Enhanced Antibiofilm Activity Carboxamide->Result

Caption: Bioisosteric replacement of a furanone with a furan-2-carboxamide.

This strategic modification led to a series of furan-2-carboxamide derivatives that not only retained but in some cases improved antibiofilm activity against P. aeruginosa.[10][11] These compounds were shown to reduce the production of key virulence factors, demonstrating their potential as anti-quorum sensing agents.[10]

Case Study 2: Anticancer and Antimycobacterial Agents

The furan scaffold is a common feature in molecules designed to combat cancer and infectious diseases.

  • Anticancer Activity: Novel furan-based carboxamides have been synthesized and evaluated for their antiproliferative properties. Specific derivatives have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and human cervical carcinoma cells (HeLa), with some compounds inducing cell cycle arrest and apoptosis.[3][9]

  • Antitubercular Activity: 5-Phenyl-furan-2-carboxylic acids have emerged as a promising class of agents against Mycobacterium tuberculosis.[12] These molecules are believed to interfere with the bacterium's iron acquisition pathways, which are essential for its survival and virulence. The synthesis of these compounds often involves modifying the furan ring at the 5-position, for example, through a Meerwein arylation, showcasing another dimension of synthetic manipulation available to this scaffold.[12]

Conclusion

5-Methylfuran-2-carboxamide and its corresponding carboxylic acid are not merely simple reagents; they are powerful and enabling building blocks for the construction of complex molecules. The straightforward and high-yielding nature of amide bond formation allows for the rapid generation of diverse chemical libraries, which is a cornerstone of modern drug discovery. As demonstrated in the case studies, strategic modifications based on this scaffold can lead to compounds with significant biological activity, from disrupting bacterial communication to inducing cancer cell death. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully harness the synthetic potential of this versatile furan derivative in their quest for novel and effective therapeutic agents.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Taylor & Francis Online.
  • Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. BenchChem.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
  • A Review on Biological and Medicinal Significance of Furan. (2024).
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). PMC.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Organic & Biomolecular Chemistry (RSC Publishing).
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  • 5-methylfuran-2-carboxamide (C6H7NO2). PubChem.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2013).
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Acid Deriv

Sources

in vitro cytotoxicity assays for 5-Methylfuran-2-carboxamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vitro Cytotoxicity Profiling of 5-Methylfuran-2-carboxamide Compounds

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for assessing the in vitro cytotoxicity of 5-Methylfuran-2-carboxamide compounds. Furan moieties are prevalent scaffolds in medicinal chemistry, but their potential for bioactivation into cytotoxic metabolites necessitates a robust and multi-faceted toxicological evaluation.[1] This document moves beyond simple protocols to explain the causal mechanisms of furan-induced toxicity, guiding the user through assay selection, detailed experimental execution, data interpretation, and troubleshooting. By integrating assays that probe metabolic activity, membrane integrity, and specific cell death pathways like apoptosis, this guide establishes a self-validating system for generating reliable and reproducible cytotoxicity data, a critical step in the early stages of drug discovery and development.[2][3]

Scientific Background: The "Why" of Furan Cytotoxicity

Understanding the potential mechanisms of toxicity is crucial for selecting the appropriate assays. The furan ring, while a valuable pharmacological scaffold, can be metabolically activated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[1] This process can transform the relatively inert furan into a highly reactive α,β-unsaturated dialdehyde, a key mediator of toxicity.[1]

This reactive metabolite can trigger a cascade of deleterious cellular events:

  • Glutathione (GSH) Depletion & Oxidative Stress: The metabolite readily reacts with nucleophiles like glutathione, depleting the cell's primary antioxidant defense and leading to a state of oxidative stress.[1]

  • Reactive Oxygen Species (ROS) Generation: An imbalance between pro-oxidants and antioxidants leads to the accumulation of ROS, which can damage lipids, proteins, and DNA.[4][5]

  • Mitochondrial Dysfunction: Oxidative stress and the direct action of metabolites can impair mitochondrial function, affecting cellular energy production and integrity.[1]

  • Induction of Apoptosis: Significant cellular damage and stress can activate programmed cell death pathways, often involving the activation of effector caspases like caspase-3 and caspase-7.[6][7]

This mechanistic understanding underscores the need for a multi-assay approach. Relying on a single endpoint can be misleading; a compound might inhibit metabolic activity without causing immediate cell death, or it might induce apoptosis which is not efficiently detected by a necrosis-focused assay.[8]

Strategic Assay Selection: A Comparative Overview

Choosing the right assay depends on the specific question being asked—are you screening for general toxicity, investigating membrane damage, or elucidating the mechanism of cell death?[3][9] A tiered approach is recommended, starting with a general viability/metabolic assay and proceeding to more specific mechanistic assays for promising or particularly toxic compounds.

Assay Type Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11]Cell viability and metabolic activity.[1][12]Well-established, cost-effective, suitable for high-throughput screening.[1]Indirect measure of cell number; can be affected by changes in metabolic rate; insoluble formazan requires a solubilization step.[1][11]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[13][14]Cell membrane integrity and cytolysis.[1]Direct measure of cell death; non-destructive to remaining cells, allowing for time-course studies.[1][13]Serum in culture media can contain LDH, leading to high background; less sensitive for detecting early apoptosis without secondary necrosis.[1][13]
Caspase-Glo® 3/7 Assay A proluminescent substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7, releasing aminoluciferin, which generates light via luciferase.[12]Activation of effector caspases, a key hallmark of apoptosis.[15]High sensitivity, simple "add-mix-measure" format, suitable for HTS.[12]Measures a specific apoptotic pathway; will not detect non-apoptotic cell death.

Experimental Workflows and Signaling

A systematic workflow is essential for generating reproducible results.[16] The process begins with proper cell culture and compound handling, followed by exposure and subsequent analysis using one or more of the selected assays.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Culture Appropriate Cell Line(s) B Seed Cells in 96-well Plate A->B Log-phase cells D Treat Cells with Compound (24-72h incubation) B->D Allow adherence (24h) C Prepare Serial Dilutions of 5-Methylfuran-2-carboxamide Compound C->D Add to wells E Add Assay-Specific Reagent (MTT, LDH, Caspase) D->E Post-incubation F Incubate & Measure Signal (Absorbance/Luminescence) E->F G Data Processing: Normalize to Controls F->G H Calculate IC50 Value & Interpret Results G->H

Caption: General experimental workflow for in vitro cytotoxicity testing.

The potential mechanism of furan-induced cytotoxicity often involves a multi-step intracellular process that culminates in apoptosis.

G cluster_stress Cellular Stress Cascade compound 5-Methylfuran -2-carboxamide cyp Cytochrome P450 (Metabolic Activation) compound->cyp metabolite Reactive α,β-Unsaturated Dialdehyde cyp->metabolite gsh GSH Depletion metabolite->gsh Reacts with Glutathione ros ROS Generation metabolite->ros Direct effect gsh->ros Leads to mito Mitochondrial Dysfunction ros->mito apoptosis Caspase-3/7 Activation mito->apoptosis death Apoptosis / Cell Death apoptosis->death

Caption: Potential signaling pathway for furan-induced cytotoxicity.

Detailed Experimental Protocols

4.1. Preliminary Steps: Cell Culture and Compound Preparation

  • Cell Line Selection: The choice of cell line is critical and should be guided by the research goals.[17] For general toxicity, a common, well-characterized line like HeLa (cervical cancer), HepG2 (liver carcinoma, metabolically active), or A549 (lung carcinoma) can be used.[18][19] For targeted studies, use cell lines relevant to the therapeutic indication.[13][20] Always use cells in the logarithmic growth phase with a consistent low passage number to ensure reproducibility.[21]

  • Cell Seeding: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density.[22] This is crucial, as too few cells will yield a low signal, while too many can lead to over-confluency and altered metabolic states.[21][23] A typical starting density is 5,000-10,000 cells/well.[24] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a concentrated stock solution of the 5-Methylfuran-2-carboxamide compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).[21] Perform serial dilutions in a complete culture medium to achieve the final desired concentrations.

    • Causality Check: The final DMSO concentration in the wells should not exceed 0.5% (v/v), as higher concentrations can cause solvent-induced cytotoxicity, confounding the results.[21][22] Always include a "vehicle control" (cells treated with the highest concentration of DMSO used) to account for any solvent effects.[25]

4.2. Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.[26]

  • Cell Treatment: After 24-hour cell adherence, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[24]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6][27] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10][27]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][24] Place the plate on a shaker for 10 minutes to ensure complete solubilization.[24]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to reduce background noise.[11]

4.3. Protocol 2: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane disruption and cytolysis.[14][28]

  • Cell Treatment: Prepare and treat the 96-well plate as described in the MTT protocol (Steps 1 & 2). Crucially, set up three types of controls for each experiment:

    • Background Control: Wells with medium but no cells.

    • Low Control (Spontaneous Release): Untreated or vehicle-treated cells.

    • High Control (Maximum Release): Cells treated with a lysis buffer (e.g., Triton X-100) for 45 minutes before measurement.[29]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[29]

  • Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well flat-bottom plate.[29][30] Do not disturb the cell pellet.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®, Sigma-Aldrich Cytotoxicity Detection Kit).[29][31] Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[29][30] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[14][31]

  • Stop Reaction & Read: Add 50 µL of the provided Stop Solution. Measure the absorbance at 490 nm within one hour.[14]

4.4. Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[12][32]

  • Assay Plate Setup: Prepare and treat a 96-well opaque-walled plate (suitable for luminescence) as described in the MTT protocol (Steps 1 & 2). Use opaque plates to minimize well-to-well crosstalk.[15]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[12]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[12] The single reagent addition lyses the cells, releases caspases, and initiates the luminescent reaction.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[28]

Data Analysis and Interpretation

5.1. Calculating Percentage Viability / Cytotoxicity

  • MTT Assay:

    • First, subtract the average absorbance of the media-only blank wells from all other measurements.

    • Calculate the percentage viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • LDH Assay:

    • First, subtract the average absorbance of the background control from all other measurements.

    • Calculate the percentage cytotoxicity using the formula:[29] % Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

5.2. Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces a measured biological response by 50%. It is a standard measure of a compound's potency.

  • Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in graphing software like GraphPad Prism to fit a sigmoidal dose-response curve.

  • The software will calculate the IC₅₀ value from this curve.

5.3. Sample Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Compound Cell Line Assay Incubation Time IC₅₀ (µM) ± SD
5-Me-Furan-Carbox-AHepG2MTT48h25.4 ± 2.1
5-Me-Furan-Carbox-AA549MTT48h42.1 ± 3.5
5-Me-Furan-Carbox-AHepG2LDH48h30.8 ± 2.9
5-Me-Furan-Carbox-BHepG2MTT48h> 100
Positive ControlHepG2MTT48h0.5 ± 0.08

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects on the plate.[21][25]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS/media.[24][25]
Low absorbance/signal in MTT assay Cell density is too low; Insufficient incubation time with MTT reagent.[21]Perform a cell titration experiment to determine the optimal seeding density. Increase MTT incubation time (typically 1-4 hours).[21]
High background in LDH assay Serum in the culture medium contains LDH; Cells were handled too roughly during seeding, causing premature lysis.[1][23]Use a serum-free medium during the final hours of compound incubation if possible. Handle cell suspensions gently during plating.[21][23]
Compound precipitation in media The compound has poor solubility in aqueous media at the tested concentrations.Check the solubility limit of the compound. Ensure the stock solution is fully dissolved in DMSO before diluting in media.[21]
Results not reproducible between experiments Variation in cell health or passage number; Reagents not prepared freshly.[21]Use cells that are in the same growth phase and within a narrow passage number range for all experiments. Prepare fresh dilutions of compounds and reagents for each experiment.[21]

References

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  • Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity) - Toxicologic Pathology. (2017-01-11). [Link]

  • Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. [Link]

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  • Cytotoxicity assay and ROS production (A) Cytotoxicity test by MTT... | Download Scientific Diagram - ResearchGate. [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024-03-09). [Link]

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  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024-12-13). [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019-05-08). [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021-07-01). [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. [Link]

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  • Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach - Update Publishing House. (2024-07-04). [Link]

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Application Notes and Protocols for the Scalable Production of 5-Methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Growing Importance of 5-Methylfuran-2-carboxamide

5-Methylfuran-2-carboxamide is a crucial heterocyclic building block in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its furan core, a bio-isostere for benzene rings, offers unique electronic properties and metabolic profiles, making it an attractive scaffold in medicinal chemistry. The amide functionality provides a key site for further molecular elaboration, enabling the construction of complex drug candidates. As the demand for novel therapeutics and functional materials continues to rise, the need for robust and scalable methods for producing key intermediates like 5-Methylfuran-2-carboxamide has become paramount.

This comprehensive guide provides a detailed exploration of synthetic strategies for 5-Methylfuran-2-carboxamide, with a strong emphasis on scalability. We will delve into various laboratory-scale methodologies, from classical approaches to modern catalytic systems, and critically evaluate their suitability for large-scale production. Furthermore, this document will address the key challenges encountered during scale-up and offer practical protocols and insights to navigate these complexities effectively.

Strategic Approaches to the Synthesis of 5-Methylfuran-2-carboxamide

The synthesis of 5-Methylfuran-2-carboxamide can be approached from several strategic directions, primarily revolving around the formation of the amide bond. The choice of starting material and the method of amidation are critical decisions that impact yield, purity, cost, and scalability. The most common precursor is 5-methyl-2-furoic acid, which is readily accessible from bio-renewable sources. An alternative, though less direct, route involves the hydrolysis of 5-methylfuran-2-carbonitrile.

Part 1: Laboratory-Scale Synthesis Methodologies

This section details two primary laboratory-scale methods for the synthesis of 5-Methylfuran-2-carboxamide, providing a comparative analysis of their advantages and disadvantages.

Method 1: Classical Acyl Chloride Formation Followed by Amination

This traditional and often reliable method involves the conversion of 5-methyl-2-furoic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. This two-step, one-pot procedure is often high-yielding but comes with significant safety and environmental concerns associated with the use of thionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a fume hood, a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), and a dropping funnel is charged with 5-methyl-2-furoic acid (1.0 eq).

  • Solvent Addition: Anhydrous dichloromethane (DCM) or toluene is added to the flask to dissolve the carboxylic acid.

  • Acyl Chloride Formation: Thionyl chloride (1.2 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be gently heated to 40-50 °C to ensure completion.

  • Removal of Excess Reagent: The solvent and excess thionyl chloride are removed under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it can react with the subsequent aqueous work-up.

  • Amidation: The crude 5-methyl-2-furoyl chloride is re-dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled to 0 °C, and an excess of concentrated aqueous ammonia (or a solution of ammonia in an organic solvent) is added dropwise with vigorous stirring.

  • Work-up and Purification: The reaction mixture is stirred for an additional 1-2 hours at room temperature. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-Methylfuran-2-carboxamide. The product can be further purified by recrystallization or column chromatography.

Safety Considerations: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[1][2][3][4][5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The gas scrubber is essential to neutralize the toxic byproducts.

Method 2: Catalytic Direct Amidation

Modern synthetic chemistry emphasizes the development of more sustainable and atom-economical methods. Catalytic direct amidation of carboxylic acids offers a greener alternative to the classical acyl chloride route by avoiding the use of stoichiometric activating agents. Boric acid is a particularly attractive catalyst due to its low cost, low toxicity, and ease of handling.

Causality of Experimental Choices: Boric acid activates the carboxylic acid by forming a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by an amine.[6] This catalytic cycle generates water as the only byproduct, which needs to be removed to drive the reaction to completion, often achieved through azeotropic distillation.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Reagents: The flask is charged with 5-methyl-2-furoic acid (1.0 eq), an amine source (e.g., ammonium hydroxide or an amine salt), boric acid (5-10 mol%), and a suitable solvent for azeotropic water removal, such as toluene or xylene.

  • Reaction: The mixture is heated to reflux, and the water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to afford the crude product. Purification is typically achieved through recrystallization.

Alternative Catalytic Systems: Other catalysts, such as titanium(IV) isopropoxide and zirconium(IV) chloride, have also been employed for direct amidation reactions.[7] More recently, enzymatic methods using lipases are gaining traction for their high selectivity and mild reaction conditions, offering a promising avenue for green amide synthesis.[8]

Alternative Route: Hydrolysis of 5-Methylfuran-2-carbonitrile

An alternative synthetic pathway involves the hydrolysis of 5-methylfuran-2-carbonitrile. This nitrile can be synthesized from 5-methylfurfural.[9] The hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions.

Causality of Experimental Choices: Both acid and base catalysis facilitate the hydration of the nitrile group. Basic hydrolysis is often preferred as it can be less prone to side reactions with the furan ring compared to harsh acidic conditions.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: 5-Methylfuran-2-carbonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or a mixture of DMSO and water. A solution of sodium hydroxide or potassium hydroxide (2-3 eq) in water is added.

  • Reaction: The mixture is heated to reflux and the reaction is monitored by TLC or GC for the disappearance of the nitrile.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide. Purification can be performed by recrystallization.

Part 2: Scaling Up the Production of 5-Methylfuran-2-carboxamide

Transitioning a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. This section outlines the critical considerations and provides a detailed protocol for a scalable synthesis of 5-Methylfuran-2-carboxamide.

Key Considerations for Scale-Up
  • Choice of Synthetic Route: For large-scale production, the direct catalytic amidation (Method 2) is generally preferred over the acyl chloride route (Method 1). This is due to the avoidance of hazardous reagents like thionyl chloride, reduced waste generation (higher atom economy), and often simpler work-up procedures. While the initial investment in a suitable reactor for azeotropic water removal is necessary, the long-term operational safety and environmental benefits are significant.

  • Heat and Mass Transfer: Amidation reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The choice of reactor (e.g., jacketed glass-lined reactor) with adequate stirring and temperature control is critical.

  • Water Removal: In direct amidation reactions, the efficient removal of water is essential to drive the equilibrium towards product formation.[10] On a larger scale, a well-designed Dean-Stark trap or a distillation setup is necessary. For very large scales, continuous removal of water via a pervaporation membrane could be considered.

  • Solvent Selection and Recovery: The choice of solvent should consider not only its performance in the reaction but also its boiling point (for azeotropic removal of water), safety profile, environmental impact, and ease of recovery and recycling. Toluene is a common choice for boric acid-catalyzed amidation.

  • Catalyst Loading and Recovery: Optimizing the catalyst loading is crucial for cost-effectiveness. While higher catalyst loading may increase the reaction rate, it also increases costs and may complicate purification. For heterogeneous catalysts, efficient recovery and reuse are key economic and environmental considerations.

  • Downstream Processing and Purification: Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization procedure with a suitable solvent system is a critical part of process development.

  • Process Safety and Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted before any scale-up operation. This includes evaluating the thermal stability of reactants and products, potential for runaway reactions, and the safe handling of all chemicals involved. The instability of the furan ring under certain acidic or basic conditions should be considered.[11][12]

Scalable Production Protocol: Boric Acid-Catalyzed Direct Amidation

This protocol is designed for the production of 5-Methylfuran-2-carboxamide on a multi-kilogram scale.

Equipment:

  • Jacketed glass-lined reactor with overhead stirring, temperature probe, and a bottom outlet valve.

  • Distillation head with a condenser and a receiver for azeotropic water removal (or a large-scale Dean-Stark trap).

  • Heating/cooling circulator for the reactor jacket.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

Detailed Protocol:

  • Reactor Charging: Charge the reactor with 5-methyl-2-furoic acid (1.0 eq) and toluene. Begin agitation to ensure good mixing.

  • Catalyst Addition: Add boric acid (1-5 mol%) to the reactor.

  • Ammonia Addition: Introduce gaseous ammonia below the surface of the liquid or add a solution of aqueous ammonium hydroxide (ensure the water can be effectively removed).

  • Azeotropic Dehydration: Heat the reactor to reflux (approximately 110-120 °C for toluene). The toluene-water azeotrope will distill over and be collected in the receiver. The toluene can be separated from the water and returned to the reactor if a continuous process is desired.

  • Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) using HPLC to determine the consumption of the starting material and the formation of the product.

  • Reaction Completion and Cooldown: Once the reaction is deemed complete, stop the heating and cool the reactor contents to 20-25 °C.

  • Work-up:

    • Add a sufficient amount of a suitable organic solvent (e.g., ethyl acetate) to dissolve the product if it has precipitated.

    • Transfer the reaction mixture to a separate vessel for washing.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 5-methyl-2-furoic acid.

    • Follow with a water wash and then a brine wash to remove residual salts and water.

  • Crystallization and Isolation:

    • Concentrate the organic solution under reduced pressure to a smaller volume to induce crystallization.

    • Cool the concentrated slurry to 0-5 °C to maximize the yield of the crystalline product.

    • Isolate the solid product by filtration using a Nutsche filter-dryer.

    • Wash the filter cake with cold toluene or another suitable anti-solvent.

  • Drying: Dry the isolated 5-Methylfuran-2-carboxamide in a vacuum oven at a controlled temperature until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Laboratory-Scale Synthesis Methods

ParameterMethod 1: Acyl ChlorideMethod 2: Catalytic AmidationAlternative: Nitrile Hydrolysis
Starting Material 5-Methyl-2-furoic acid5-Methyl-2-furoic acid5-Methylfuran-2-carbonitrile
Key Reagents Thionyl chloride, AmmoniaBoric acid, AmmoniaNaOH or HCl
Typical Yield >90%80-95%70-90%
Reaction Conditions 0 °C to 50 °CReflux (e.g., 110-120 °C)Reflux
Safety Concerns Highly toxic and corrosive reagents, toxic gas evolutionFlammable solventsCorrosive acids/bases
Environmental Impact High, significant waste generationLow, water is the main byproductModerate
Scalability Poor, due to safety and wasteExcellentGood

Visualizations

Workflow for Laboratory-Scale Synthesis (Method 2: Catalytic Amidation)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Charge Flask: - 5-Methyl-2-furoic acid - Toluene - Boric Acid - Ammonia Source reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Reaction by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent cool->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Wash with NaHCO₃, Water, and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry purify Recrystallize dry->purify product Pure 5-Methylfuran-2-carboxamide purify->product

Caption: Workflow for boric acid-catalyzed amidation.

Workflow for Scaled-Up Production

G cluster_0 Reactor Operations cluster_1 Downstream Processing cluster_2 Final Product Handling charge_reactor Charge Reactor: - 5-Methyl-2-furoic acid - Toluene - Boric Acid - Ammonia heat_reflux Heat to Reflux (Azeotropic Water Removal) charge_reactor->heat_reflux monitor_ipc In-Process Control (IPC) via HPLC heat_reflux->monitor_ipc cooldown Cool Reactor monitor_ipc->cooldown Reaction Complete wash_phase Aqueous Washes (NaHCO₃, Water, Brine) cooldown->wash_phase concentrate_crystallize Concentrate and Crystallize wash_phase->concentrate_crystallize isolate Isolate via Filtration (Nutsche Filter-Dryer) concentrate_crystallize->isolate dry_product Dry in Vacuum Oven isolate->dry_product final_product Final Product: 5-Methylfuran-2-carboxamide dry_product->final_product

Caption: Scaled-up production workflow.

References

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • ResearchGate. (2021). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

  • MDPI. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]

  • ACS Publications. (2018). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2012). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Retrieved from [Link]

  • PubMed. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Retrieved from [Link]

  • ACS Publications. (2010). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Amidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]

  • Google Patents. (n.d.). US8865921B2 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • ResearchGate. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Retrieved from [Link]

  • ResearchGate. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthesis of amides using boron catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. Retrieved from [Link]

  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 5-Methylfuran-2-carboxamide in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Bio-renewable Asset in Crop Protection

The imperative for sustainable agricultural practices has catalyzed the exploration of novel chemical entities for crop protection that offer high efficacy, favorable safety profiles, and are derivable from renewable resources. Furan-based compounds, accessible from biomass-derived sugars, have emerged as a prominent and versatile platform for the development of such agrochemicals.[1][2] Among these, 5-Methylfuran-2-carboxamide stands out as a pivotal building block. Its inherent structural features—a stable aromatic furan ring, a reactive carboxamide moiety, and a methyl group that can influence lipophilicity and metabolic stability—make it an ideal starting point for the synthesis of a diverse array of biologically active molecules.[3] This guide provides an in-depth exploration of the synthetic utility of 5-Methylfuran-2-carboxamide in creating potent fungicidal and herbicidal agents, complete with detailed experimental protocols and the underlying scientific rationale.

Core Synthetic Strategy: Amide Coupling and Functionalization

The primary synthetic route leveraging 5-Methylfuran-2-carboxamide involves the modification of the carboxamide group, typically through amide coupling reactions with various amines. This approach allows for the systematic introduction of diverse structural motifs, enabling the fine-tuning of the resulting molecule's biological activity.

G cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling cluster_products Target Agrochemicals A 5-Methylfuran-2-carboxylic acid B Acyl Chloride/Activated Ester Formation (e.g., SOCl₂, HBTU) A->B Activation C 5-Methylfuran-2-carboxamide Derivatives B->C + R-NH₂ (Amine) D Fungicides C->D E Herbicides C->E

Figure 1: General synthetic pathway from 5-methylfuran-2-carboxylic acid to agrochemical derivatives.

Application I: Synthesis of Novel Fungicidal Agents

Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[4] The furan-2-carboxamide scaffold has been successfully incorporated into novel fungicidal candidates.

Protocol 1: Synthesis of N-aryl-5-methylfuran-2-carboxamides

This protocol details the synthesis of a representative N-aryl-5-methylfuran-2-carboxamide, a class of compounds that has demonstrated promising antifungal activity. The key step is the amide bond formation between an activated 5-methylfuran-2-carboxylic acid and a substituted aniline.

Rationale for Experimental Choices:

  • Activation of Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (e.g., an acyl chloride or an activated ester with HBTU) is crucial for efficient amide bond formation with the aniline, which is a relatively weak nucleophile.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Activation of 5-Methylfuran-2-carboxylic acid:

    • To a solution of 5-methylfuran-2-carboxylic acid (1 mmol) in dry N,N-dimethylformamide (DMF, 4 mL), add HBTU (1 mmol).

    • Stir the reaction mixture at room temperature for 1 hour. This step forms the activated ester of the carboxylic acid.[5]

  • Amide Coupling:

    • To the activated acid solution, add the desired substituted aniline (1 mmol) followed by Diisopropylethylamine (DIPEA, 1 mmol).

    • Heat the reaction mixture to 100°C and reflux for 5 hours.

    • After reflux, allow the mixture to stir at room temperature for an additional 15 hours to ensure complete reaction.[5]

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-5-methylfuran-2-carboxamide.

Data Presentation: Antifungal Activity of Furan-2-Carboxamide Derivatives

The following table summarizes the fungicidal activity of synthesized furan-2-carboxamide derivatives against various plant pathogenic fungi.

Compound IDSubstituent (Aryl Group)Target FungusInhibition (%) at 200 mg/LReference
10g 3-chloro-4-fluorophenylRhizoctonia solani85.2[4]
11h 2,4-dichlorophenylBotrytis cinerea78.5[4]
6 3,4-dichlorophenylCandida glabrata>90 (MIC 0.062 mg/mL)[5]

Application II: Development of Herbicidal Compounds

Furan-based structures have also been investigated for their potential as herbicides, often acting by interfering with plant-specific biological pathways.[6] The synthesis of these compounds follows a similar logic of amide coupling to introduce toxophoric moieties.

Protocol 2: Synthesis of a Tetrahydrofuran-containing Herbicidal Candidate

This protocol is adapted from patent literature describing the synthesis of complex carboxamides with herbicidal activity, where a furan or tetrahydrofuran moiety is a key component.[7]

Rationale for Experimental Choices:

  • Multi-step Synthesis: The synthesis of complex agrochemicals often requires a multi-step approach to build the final molecule with the desired stereochemistry and functional groups.

  • Protection Groups: In more complex syntheses, protecting groups may be necessary to prevent unwanted side reactions at other functional groups.

  • Catalysis: Specific catalysts may be employed to control the stereochemistry of the final product, which can be critical for biological activity.

Step-by-Step Methodology:

  • Synthesis of the Amine Intermediate: The synthesis of the specific amine required for coupling, such as methyl (2R,4R)-4-aminotetrahydrofuran-2-carboxylate, is a prerequisite and often involves multiple steps which are beyond the scope of this protocol but can be found in relevant literature.

  • Activation of 5-Methylfuran-2-carboxylic acid: Follow the same activation procedure as described in Protocol 1.

  • Amide Coupling:

    • To the activated 5-methylfuran-2-carboxylic acid solution, add the tetrahydrofuran amine intermediate (1 mmol) and DIPEA (1 mmol).

    • Stir the reaction at room temperature until completion, as monitored by TLC. The reaction conditions may be milder compared to coupling with anilines due to the higher nucleophilicity of the aliphatic amine.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the final herbicidal candidate.

Workflow for Agrochemical Discovery and Evaluation

G A Synthesis of 5-Methylfuran-2-carboxamide Derivatives B Purification and Structural Characterization (NMR, MS) A->B C In vitro Biological Screening (Fungicidal/Herbicidal Assays) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E G Greenhouse and Field Trials D->G F Optimization of Lead Compound E->F F->A Iterative Synthesis

Figure 2: A representative workflow for the discovery and development of agrochemicals based on the 5-methylfuran-2-carboxamide scaffold.

Conclusion

5-Methylfuran-2-carboxamide is a highly valuable and versatile platform chemical for the synthesis of novel agrochemicals. Its bio-renewable origin, coupled with the straightforward synthetic methodologies for its derivatization, makes it an attractive starting point for the development of next-generation fungicides and herbicides. The protocols and strategies outlined in this guide are intended to provide researchers and scientists in the field of agrochemical development with a solid foundation for exploring the rich chemical space accessible from this promising building block.

References

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. [Link]

  • 5-((2-Methoxyphenoxy)methyl)-N-(2-methoxyphenyl)furan-2-carboxamide. MySkinRecipes. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC - PubMed Central. [Link]

  • Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2- carboxamide derivatives. Bulgarian Chemical Communications. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. NIH. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. [Link]

  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 5-Methylfuran-2-carboxamide. It addresses common challenges and provides practical, field-proven solutions to improve yield, purity, and overall success in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Methylfuran-2-carboxamide?

A1: The most prevalent methods involve the amidation of 5-methyl-2-furoic acid or its activated derivatives. Key approaches include:

  • Amide coupling using carbodiimides: This involves activating the carboxylic acid with a reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), followed by the addition of an amine.

  • Conversion to an acid chloride: The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with an amine.

  • Enzymatic synthesis: Lipases can be used to catalyze the amidation reaction, often under milder conditions, which can be advantageous for sensitive substrates.

Q2: I am observing a significant amount of a dark-colored byproduct in my reaction mixture. What could be the cause?

A2: Dark coloration, often indicating polymerization or decomposition, is a common issue when working with furan derivatives. The furan ring is susceptible to cleavage under strongly acidic or high-temperature conditions. The use of strong acids for activation or purification, or excessive heating, can lead to the formation of polymeric byproducts.

Q3: What are the best practices for purifying 5-Methylfuran-2-carboxamide?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a highly effective method for obtaining high-purity material. A suitable solvent system must be identified through solubility studies.

  • Column chromatography: Silica gel chromatography is commonly used to separate the desired product from starting materials and byproducts. The choice of eluent is critical for achieving good separation.

  • Acid-base extraction: If the impurities have different acid-base properties than the product, a liquid-liquid extraction can be an effective purification step.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis of 5-Methylfuran-2-carboxamide, their probable causes, and recommended solutions.

Problem 1: Low Reaction Yield

Low yields are a frequent challenge and can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.

Caption: Troubleshooting workflow for low reaction yield.

In-depth Solutions for Low Yield:

  • Optimize Reaction Conditions: A systematic approach to optimizing reaction parameters is crucial. Design of Experiment (DoE) can be a powerful tool to efficiently screen for optimal conditions.

ParameterRange to InvestigateRationale
Temperature 0 °C to 60 °CLower temperatures can minimize side reactions, while higher temperatures can increase the reaction rate.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN)The polarity of the solvent can significantly impact the solubility of reagents and the reaction rate.
Coupling Agent EDC/HOBt, HATU, SOCl₂The choice of coupling agent affects the reactivity and the potential for side reactions. HATU is generally more potent but also more expensive.
Base Diisopropylethylamine (DIPEA), Triethylamine (TEA)A non-nucleophilic base is required to neutralize the acid formed during the reaction without competing with the amine nucleophile.
  • Consider Alternative Synthetic Routes: If optimization of a particular route fails to provide satisfactory yields, exploring alternative methods is recommended. For instance, if the acid chloride route leads to decomposition, the milder enzymatic approach could be a viable alternative.

Problem 2: Difficult Purification and Persistent Impurities

The presence of closely related impurities can make the purification of 5-Methylfuran-2-carboxamide challenging.

Common Impurities and Their Removal:

  • Unreacted 5-methyl-2-furoic acid: This can often be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate.

  • Coupling agent byproducts: For example, when using EDC, the resulting urea byproduct can sometimes be difficult to remove. It is often soluble in acidic water, so a wash with dilute HCl can be effective.

  • Diacylated amine: This can form if the stoichiometry of the amine to the activated carboxylic acid is not carefully controlled. Purification by column chromatography is typically required to remove this impurity.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: In small vials, test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and at elevated temperatures. The ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture can be heated for a short period. The carbon is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Strategy Start Crude 5-Methylfuran-2-carboxamide Base_Wash Aqueous Base Wash (e.g., sat. NaHCO₃) Start->Base_Wash Removes unreacted acid Acid_Wash Aqueous Acid Wash (e.g., 1M HCl) Chromatography Silica Gel Column Chromatography Acid_Wash->Chromatography For closely related impurities Recrystallization Recrystallization Acid_Wash->Recrystallization If chromatography is not needed Base_Wash->Acid_Wash Removes basic impurities/byproducts Chromatography->Recrystallization Final polishing step Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A general purification strategy for 5-Methylfuran-2-carboxamide.

III. Mechanistic Insights and Key Considerations

A deeper understanding of the reaction mechanism can inform your experimental design and troubleshooting efforts.

Mechanism of EDC/HOBt Coupling
  • The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • HOBt rapidly reacts with this intermediate to form an activated HOBt ester. This step is crucial as it minimizes the risk of the O-acylisourea rearranging to a stable N-acylurea byproduct.

  • The amine then attacks the HOBt ester to form the desired amide, regenerating HOBt.

This mechanism highlights the importance of HOBt as an additive to improve efficiency and reduce side reactions.

EDCHOBt_Mechanism RCOOH 5-Methyl-2-furoic acid (R-COOH) Intermediate1 O-acylisourea RCOOH->Intermediate1 + EDC EDC EDC HOBt HOBt Amine Amine (R'-NH₂) Intermediate2 HOBt Ester Intermediate1->Intermediate2 + HOBt - EDC byproduct Product 5-Methylfuran-2-carboxamide Intermediate2->Product + Amine - HOBt

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

IV. References

  • Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). The Application of Lipases in Organic Synthesis. In Organic Reactions (Vol. 69). John Wiley & Sons, Inc. [Link]

Technical Support Center: Overcoming Solubility Challenges of 5-Methylfuran-2-carboxamide in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methylfuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Poor aqueous solubility is a common hurdle for many promising small molecules, and this guide provides a systematic, causality-driven approach to troubleshooting and overcoming these issues to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I'm starting to work with 5-Methylfuran-2-carboxamide. What are its basic properties and why is it difficult to dissolve in my aqueous assay buffer?

A1: Understanding the physicochemical nature of 5-Methylfuran-2-carboxamide is the first step. Its structure consists of a furan ring and a methyl group, which are both hydrophobic, and a carboxamide functional group. While the amide group can participate in hydrogen bonding, it is non-ionic under most physiological pH conditions.[1] This overall molecular structure results in a compound with limited polarity, making it poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[2][3] Many aromatic compounds rich in carbon and hydrogen exhibit low water solubility, which can lead to precipitation in assays and unreliable results.[2]

Q2: What is the universally recommended first step for preparing 5-Methylfuran-2-carboxamide for in vitro experiments?

A2: The foundational step is to prepare a high-concentration stock solution in a suitable organic solvent.[2][4] This creates a starting point from which working solutions can be prepared.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard choice for initial solubilization. Its strong solvating power is effective for a vast range of small molecules, and it is compatible with most downstream biological assays when used at an appropriate final concentration.[2][5]

  • Protocol: A detailed protocol for preparing a DMSO stock solution is provided in the "Experimental Protocols" section of this guide. It is crucial to ensure the compound is fully dissolved, which may require vortexing, gentle warming (e.g., 37°C water bath), or sonication.[4]

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my assay medium. What is happening and how can I prevent this?

A3: This is the most common solubility issue, often referred to as "crashing out." It occurs due to the drastic change in solvent polarity when a small volume of the DMSO stock is introduced into a large volume of aqueous buffer. This highlights the critical difference between two types of solubility:

  • Kinetic Solubility: This is the concentration of a compound that can be rapidly dissolved from a pre-dissolved state (like a DMSO stock) and remain in solution for a short period. It often results in a supersaturated, metastable state.[6][7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent to achieve a stable, saturated solution.[6][7][8][9]

When you dilute the DMSO stock, you are challenging the kinetic solubility. The compound rapidly precipitates to reach its much lower, thermodynamically stable solubility in the high-water-content environment.[7][9] The following troubleshooting guide provides a logical workflow to address this problem.

Troubleshooting Guide: Compound Precipitation Upon Dilution

This section provides a systematic approach to resolving precipitation issues. Follow the workflow to diagnose and solve the problem.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration ≤ 0.5% and verified non-toxic for your specific assay? start->check_dmso high_dmso Problem: High DMSO Toxicity. Reduce stock concentration or perform serial dilutions. check_dmso->high_dmso No precipitation_persists Precipitation Persists. What is the nature of the assay? check_dmso->precipitation_persists Yes high_dmso->check_dmso cell_based Cell-Based Assay precipitation_persists->cell_based Cell-based biochemical Biochemical/Enzyme Assay precipitation_persists->biochemical Biochemical solution_serial Strategy 1: Use Intermediate Serial Dilution Steps. (See Protocol) cell_based->solution_serial biochemical->solution_serial solution_cosolvent Strategy 2: Introduce a Co-solvent (e.g., Ethanol, PEG) or Solubilizing Excipient. solution_serial->solution_cosolvent If precipitation continues end_success Success: Compound is Soluble and Assay is Performing. solution_serial->end_success solution_ph Strategy 3 (Advanced): Carefully Adjust Buffer pH. solution_cosolvent->solution_ph If precipitation continues solution_cosolvent->end_success solution_formulation Strategy 4 (Advanced): Use Formulation Aids like Surfactants (Tween®) or Cyclodextrins (SBE-β-CD). solution_ph->solution_formulation Final Option solution_ph->end_success solution_formulation->end_success

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue: Final Solvent Concentration and Cytotoxicity

Problem: The concentration of your primary solvent (e.g., DMSO) in the final assay well is critical. High concentrations can be directly toxic to cells or interfere with enzyme activity, confounding your results.[10][11]

Solution:

  • Adhere to Recommended Limits: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5%.[2] Some robust cell lines or biochemical assays may tolerate up to 1%, but this must be validated.[10][12]

  • Perform a Solvent Tolerance Control: Always run a vehicle control experiment where you add the highest concentration of solvent used in your experiment to your cells or assay system. This will establish the baseline effect of the solvent itself.[2]

Assay TypeRecommended Max. Final DMSO ConcentrationKey Considerations
Cell-Based (Proliferation, Viability) ≤ 0.5%High sensitivity to solvent toxicity.[11]
Enzyme/Biochemical Assays ≤ 1-2%Varies by enzyme; some are inhibited by DMSO.[13]
High-Throughput Screening (HTS) 0.1% - 1%Must be optimized for automation and assay robustness.
Issue: Persistent Precipitation at Safe Solvent Concentrations

If your compound still precipitates even when the final DMSO concentration is within safe limits, its intrinsic aqueous solubility is the limiting factor. Here are several strategies to overcome this.

Strategy 1: Optimize the Dilution Scheme

A common mistake is performing a large, single-step dilution from a high-concentration stock (e.g., 100 mM in DMSO) directly into the aqueous buffer. A stepwise dilution can prevent the compound from crashing out.

  • Rationale: By creating an intermediate dilution in a solvent mixture that is less polar than the final buffer but more polar than 100% DMSO, you can gently transition the compound into the aqueous environment.[12]

  • Method:

    • Prepare your high-concentration stock (e.g., 50 mM in 100% DMSO).

    • Create an intermediate stock (e.g., 1 mM) by diluting the 50 mM stock into your assay medium or buffer that already contains the final target percentage of DMSO.

    • Use this 1 mM intermediate stock to make your final serial dilutions in the assay plate.

Strategy 2: Employ Co-solvents and Solubilizing Excipients

Co-solvents are organic solvents used in combination to increase the solubility of a solute.[14] Excipients are inactive substances used as a vehicle for a drug.

  • Rationale: Adding a small amount of a secondary, less toxic solvent or a solubilizing agent can increase the overall polarity of the final assay medium, helping to keep the compound in solution.[5]

  • Method: This requires careful validation to ensure the co-solvent or excipient does not interfere with the assay.

AgentClassMechanism of ActionRecommended Starting Conc.
Ethanol Co-solventIncreases polarity of the solvent mixture.[10]0.5% - 2%
Polyethylene Glycol (PEG 300/400) Co-solventA polymer that can increase solubility.1% - 5%
Polysorbate 20/80 (Tween®) SurfactantForms micelles that encapsulate the hydrophobic compound.[14][15]0.01% - 0.1%
SBE-β-Cyclodextrin Complexation AgentForms an inclusion complex with the compound, shielding it from water.[5][16]1 - 10 mM

Strategy 3 (Advanced): pH Modification

  • Rationale: While amides are generally neutral, the overall charge state of a molecule can influence its solubility. The stability and hydrolysis rate of amides can also be pH-dependent.[17][18] Adjusting the pH of the assay buffer may slightly improve solubility.

  • Caution: This is an advanced technique. You must ensure that any change in pH does not alter the activity of your target protein or the health of your cells. The stability of 5-Methylfuran-2-carboxamide itself at different pH values should also be considered.

Key Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required mass of 5-Methylfuran-2-carboxamide (M.W. = 125.13 g/mol ) in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 50 mM concentration.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes.

  • Gentle Heating/Sonication (If Necessary): If solid particles remain, place the sealed vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[4] Alternatively, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visual Confirmation: Ensure the solution is completely clear with no visible precipitate before storage.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[4]

Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination

This protocol determines the true thermodynamic solubility of your compound in a specific buffer.[19]

  • Preparation: Add an excess amount of solid 5-Methylfuran-2-carboxamide to a glass vial containing a known volume of your final assay buffer (e.g., 1 mL). "Excess" means enough solid is visible at the bottom of the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.[19]

  • Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant in a suitable solvent (like acetonitrile or methanol) and determine the concentration of 5-Methylfuran-2-carboxamide using a validated analytical method such as HPLC-UV or LC-MS.

Knowing the equilibrium solubility provides a hard ceiling for the concentrations you can realistically achieve in your assay without advanced formulation strategies.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start High Conc. Stock in DMSO k_dilute Rapid Dilution into Aqueous Buffer k_start->k_dilute k_super Supersaturated State (Metastable) k_dilute->k_super k_precipitate Precipitation ('Crash Out') k_super->k_precipitate t_saturated Saturated Solution (Stable Equilibrium) k_precipitate->t_saturated Precipitate forms to reach thermodynamic equilibrium t_start Excess Solid Compound in Aqueous Buffer t_equilibrate Long Equilibration (e.g., Shake-Flask) t_start->t_equilibrate t_equilibrate->t_saturated

Caption: Kinetic vs. Thermodynamic Solubility Pathways.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Patel, R., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Available at: [Link]

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Tran, P., et al. (2019).
  • Saal, C., & Petereit, A.C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. Available at: [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]

  • Al-kassas, R. (2013). Novel formulation strategies to overcome poorly water soluble compounds. University of Central Lancashire.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ChemBK. (2024). 5-methylfuran-2-carboxylate. Available at: [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Waybright, T.J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • Waybright, T.J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Modasiya, M.K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Available at: [Link]

  • University of the Pacific. Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • ResearchGate. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. Available at: [Link]

  • Eriksson, M.A., et al. (1995).
  • ResearchGate. (2021). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Available at: [Link]

  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Available at: [Link]

  • The Good Scents Company. 5-methyl-2-furan carboxylic acid, 1917-15-3. Available at: [Link]

  • Bjoerklund, G., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays.
  • PubChem. 5-Methylfurfural. Available at: [Link]

  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Available at: [Link]

  • PSE Community.org. (2022).
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Available at: [Link]

  • Li, N., & Richards, N.G.J. (2019).
  • ResearchGate. (2019). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Available at: [Link]

  • Bjoerklund, G., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • ResearchGate. (2020). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • Insights.bio. Perspectives on the use of ancillary materials for cell and gene therapies. Available at: [Link]

  • FooDB. (2010). Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991). Available at: [Link]

  • MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • PubChem. 2-Furancarboxylic acid, 5-methyl-. Available at: [Link]

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Technical Support Center: Amidation of 5-Methylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 5-methylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of its amidation. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the amidation of 5-methylfuran-2-carboxylic acid. Each problem is presented in a question-and-answer format, detailing the probable cause and offering a validated solution.

Q1: My reaction is messy, and I see multiple unidentified, often polar, spots on my TLC. What is the likely cause?

Probable Cause: The most significant challenge with this substrate is the acid-sensitivity of the furan ring.[1] The presence of even catalytic amounts of acid, which can be introduced by using the hydrochloride salt of a coupling agent (e.g., EDC·HCl) or an amine starting material, can trigger the acid-catalyzed ring-opening of the furan moiety.[2][3][4] This process involves protonation of the furan ring, followed by nucleophilic attack from a solvent molecule (like water) or another nucleophile, leading to a cascade of degradation products that are typically more polar than the desired amide.[2]

Proposed Solution & Scientific Rationale:

  • Neutralize Amine Salts: If your amine is provided as a hydrochloride or other salt, it is critical to convert it to the free base before adding it to the reaction. This can be done by a preliminary extraction with a mild base (e.g., NaHCO₃ solution) or by including at least one equivalent of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in your reaction mixture.

  • Use Anhydrous Conditions: The presence of water can exacerbate furan ring opening.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature: Perform the initial activation of the carboxylic acid at a lower temperature (e.g., 0 °C) before adding the amine. This minimizes the time the activated furan is exposed to potentially acidic conditions at higher temperatures.

  • Choose Your Coupling System Wisely: If using a carbodiimide like EDC·HCl, the inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives not only suppress racemization (a key concern in peptide chemistry) but also react quickly with the highly reactive O-acylisourea intermediate to form a more stable active ester, reducing the lifetime of more reactive species that could promote side reactions.[5]

Q2: I'm using DCC or EDC as my coupling agent and have a persistent, poorly soluble impurity in my final product. How can I identify and remove it?

Probable Cause: When using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of an N-acylurea byproduct is a classic and common side reaction.[6] This occurs when the highly reactive O-acylisourea intermediate rearranges via an intramolecular acyl transfer instead of reacting with the desired amine nucleophile. This byproduct is often difficult to remove by standard silica gel chromatography due to its polarity being similar to the product and its poor solubility.

Proposed Solution & Scientific Rationale:

  • Identification: The N-acylurea byproduct derived from EDC is water-soluble, while the one from DCC is largely insoluble in most common organic solvents.[7] This difference in solubility is key to its removal.

  • Purification Strategy (for DCC): Since the dicyclohexylurea (DCU) byproduct is insoluble in many solvents like dichloromethane (DCM) or ethyl acetate, it can often be removed by simple filtration of the reaction mixture before aqueous work-up.

  • Purification Strategy (for EDC): The N-acylurea from EDC is basic and water-soluble. An acidic wash during the work-up is highly effective for its removal. After the reaction is complete, quench with water, extract with an organic solvent (e.g., ethyl acetate), and then wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or 5% citric acid solution), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally brine. The acid wash protonates the urea derivative, rendering it highly soluble in the aqueous phase.

Frequently Asked Questions (FAQs)
FAQ 1: What are the best coupling agents for amidating 5-methylfuran-2-carboxylic acid to minimize side reactions?

The ideal coupling agent activates the carboxylic acid efficiently under mild, neutral conditions to avoid furan ring degradation.

Coupling Agent ClassExamplesProsConsRecommendation
Carbodiimides EDC, DCC, DICWidely available, effective, and well-understood.[5]Can form N-acylurea byproducts. EDC is often supplied as a hydrochloride salt, introducing acid.[6]Use with an additive (HOBt, Oxyma) and a non-nucleophilic base (DIPEA) to buffer the reaction. EDC is preferred for easier byproduct removal.
Phosphonium Salts BOP, PyBOP, HBTUHigh reactivity, fast reaction times, and generally lower risk of N-acylurea formation.More expensive, byproducts can sometimes complicate purification.Excellent choice for difficult couplings or when carbodiimide methods fail. Requires a stoichiometric amount of base.
Anhydride Reagents T3P® (Propylphosphonic Anhydride)Very effective, byproducts are water-soluble and easily removed. Generates neutral or slightly basic conditions.Can be more expensive than carbodiimides.A highly recommended option for this substrate due to its gentle nature and straightforward work-up.
FAQ 2: What reaction conditions (solvent, temperature, base) are crucial for a clean reaction?
  • Solvent: Aprotic solvents are standard. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices. Ensure the solvent is anhydrous.

  • Temperature: Start the activation of the carboxylic acid at 0 °C. After adding the amine, the reaction can often be allowed to warm to room temperature.[8] Avoid high temperatures unless necessary, as this can promote furan degradation.

  • Base: A non-nucleophilic tertiary amine base like DIPEA or NMM is crucial, especially when using reagents or starting materials that are salts. It serves to neutralize any acid present and facilitate the reaction. Use 1.1 to 2.0 equivalents.

FAQ 3: How should I best purify the final amide product?

Standard purification involves an aqueous work-up followed by column chromatography.

  • Aqueous Work-up: A standard "acid-base extraction" is highly effective. Sequentially wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and basic byproducts, then with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.

  • Column Chromatography: Use silica gel with a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

  • Recrystallization: If the final amide is a solid, recrystallization can be an excellent final step to achieve high purity.

Experimental Protocols & Methodologies
Protocol 1: General Amidation Procedure using EDC/HOBt

This protocol provides a robust starting point for the amidation of 5-methylfuran-2-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 5-methylfuran-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.1 eq.) to the cooled solution. Stir for 15-30 minutes at 0 °C. You should observe the formation of the active ester.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq.) and DIPEA (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualization of Reaction Pathways

Understanding the competing reactions is key to troubleshooting. The following diagrams illustrate the desired pathway and major side reactions.

Amidation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 5-Methylfuran- 2-Carboxylic Acid Active_Ester HOBt Active Ester Carboxylic_Acid->Active_Ester + EDC_HOBt EDC / HOBt EDC_HOBt->Active_Ester Desired_Amide Desired Amide Active_Ester->Desired_Amide + Amine R-NH2 Amine->Desired_Amide

Caption: Desired amidation pathway via an active ester intermediate.

Furan_Ring_Opening Furan_Acid 5-Methylfuran- 2-Carboxylic Acid Protonation Protonated Furan (Activated Ring) Furan_Acid->Protonation + Nucleophilic_Attack Ring-Opened Intermediate Protonation->Nucleophilic_Attack + Degradation Degradation Products Nucleophilic_Attack->Degradation Further Reactions H_plus H+ H_plus->Protonation H2O H₂O H2O->Nucleophilic_Attack

Caption: Mechanism of acid-catalyzed furan ring opening.

N_Acylurea_Formation O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Desired_Amide Desired Amide O_Acylisourea->Desired_Amide Nucleophilic Attack (Desired Pathway) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine Amine (R-NH₂) Amine->Desired_Amide

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Methylfuran-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our focus is on providing scientifically grounded advice to ensure the reliability and success of your experiments.

Overview of Synthesis

5-Methylfuran-2-carboxamide is typically synthesized via the amidation of 5-methyl-2-furoic acid. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium carboxylate salt[1][2][3][4]. To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine or ammonia.

This is commonly achieved using a coupling agent. The general two-step, one-pot process involves:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.

  • Amination: The amine (in this case, ammonia or an ammonia source) is introduced, which then attacks the activated intermediate to form the desired amide bond[5].

Reaction Pathway Visualization

ReactionPathway cluster_reactants Reactants CarboxylicAcid 5-Methyl-2-furoic Acid ActivatedIntermediate Activated Ester Intermediate CarboxylicAcid->ActivatedIntermediate + Coupling Agent (Step 1: Activation) CouplingAgent Coupling Agent (e.g., EDC, DCC) AmineSource Ammonia Source Product 5-Methylfuran-2-carboxamide ActivatedIntermediate->Product + Ammonia Source (Step 2: Amination) Byproduct Urea Byproduct ActivatedIntermediate->Byproduct forms

Caption: General reaction pathway for coupling agent-mediated amidation.

Recommended Experimental Protocol

This protocol details a standard procedure for the synthesis of 5-Methylfuran-2-carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
5-Methyl-2-furoic acidC₆H₆O₃126.11108-110--
EDC.HCl (EDAC)C₈H₁₇N₃·HCl191.70111-115--
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13155-158--
Ammonium Chloride (NH₄Cl)NH₄Cl53.49338 (subl.)--
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-601270.742
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.326
Saturated aq. NaHCO₃-----
Brine-----
Anhydrous MgSO₄ or Na₂SO₄-----
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methyl-2-furoic acid (1.0 eq, e.g., 1.26 g, 10 mmol), EDC.HCl (1.2 eq, 2.29 g, 12 mmol), and HOBt (1.2 eq, 1.62 g, 12 mmol).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM, 40 mL). Stir the mixture at room temperature for 10 minutes to allow for pre-activation.

  • Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 eq, 0.80 g, 15 mmol) in a minimal amount of water and then add DIPEA (2.5 eq, 4.3 mL, 25 mmol) and DCM (10 mL). Note: The base is required to generate free ammonia in situ.

  • Reaction: Cool the activated carboxylic acid mixture to 0 °C using an ice bath. Slowly add the ammonia/DIPEA solution dropwise over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aq. NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the pure 5-Methylfuran-2-carboxamide.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

❓ Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?

Answer: This is a common issue often related to insufficient activation of the carboxylic acid or problems with the nucleophile.

  • Cause A: Ineffective Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming an unreactive salt[1][4]. Coupling agents like EDC or DCC are essential to form a reactive intermediate[1][2].

    • Solution 1: Check Reagent Quality. Coupling reagents, especially carbodiimides like EDC and DCC, are moisture-sensitive. Use a fresh bottle or a properly stored reagent.

    • Solution 2: Use an Additive. Additives like HOBt or DMAP can accelerate the reaction and suppress side reactions[5][6]. HOBt is particularly effective at preventing racemization in chiral substrates and improving efficiency[7].

    • Solution 3: Switch Coupling Agent. If EDC/HOBt fails, consider more potent coupling agents like HATU or PyBOP, which are known for their high efficiency, especially with challenging substrates[7].

  • Cause B: Inactive Nucleophile (Ammonia).

    • Solution 1: Ensure Free Ammonia Generation. If using ammonium chloride (NH₄Cl) as your ammonia source, a non-nucleophilic base like triethylamine (TEA) or DIPEA is crucial to liberate the free ammonia (NH₃) nucleophile. Ensure at least two equivalents of the base are used: one to neutralize the HCl from NH₄Cl and one to neutralize the acid byproduct from the coupling reaction.

    • Solution 2: Use an Alternative Ammonia Source. Consider using a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or isopropanol) or aqueous ammonium hydroxide. Add it slowly at 0 °C to control the exotherm.

❓ Question 2: I am observing a significant amount of a white precipitate that is difficult to filter. What is it and how can I manage it?

Answer: If you are using DCC (N,N'-Dicyclohexylcarbodiimide) as your coupling agent, the precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction.

  • Management Strategy 1: Filtration. DCU is notoriously insoluble in many common organic solvents like DCM[7]. The reaction can be filtered to remove the bulk of the DCU before aqueous workup. Washing the filter cake with a small amount of cold DCM can help recover some product trapped in the solid.

  • Management Strategy 2: Switch to EDC. A superior solution is to use EDC instead of DCC. The urea byproduct formed from EDC is water-soluble, which simplifies the purification process immensely as it is easily removed during the aqueous workup steps[1].

❓ Question 3: My TLC/LC-MS shows multiple spots, indicating side products. What are the likely side reactions?

Answer: Several side reactions can occur during amidation.

  • Side Product A: N-Acylurea. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which terminates the desired reaction pathway.

    • Mitigation: This is more common with sterically hindered amines. Using an additive like HOBt traps the activated intermediate as an active ester, which is less prone to this rearrangement and more reactive towards the amine[5].

  • Side Product B: Symmetric Anhydride. Two molecules of the activated carboxylic acid can react to form a symmetric anhydride.

    • Mitigation: While this anhydride is still reactive towards the amine, its formation can sometimes complicate kinetics. Performing the reaction at lower temperatures (0 °C) and ensuring slow, controlled addition of the amine can minimize this.

Troubleshooting Workflow

Troubleshooting Start Reaction Failed (Low/No Yield) CheckActivation Check Carboxylic Acid Activation Start->CheckActivation CheckNucleophile Check Amine (Nucleophile) Start->CheckNucleophile ReagentQuality Use fresh/dry coupling agent (EDC/DCC) CheckActivation->ReagentQuality Degraded? UseAdditive Add HOBt or DMAP to reaction CheckActivation->UseAdditive Inefficient? StrongerReagent Switch to HATU/PyBOP CheckActivation->StrongerReagent Still fails? FreeAmine Ensure sufficient base (DIPEA/TEA) with NH4Cl CheckNucleophile->FreeAmine Using NH4Cl? AltSource Use NH3 solution (in MeOH or H2O) CheckNucleophile->AltSource Alternative? Success Reaction Successful ReagentQuality->Success UseAdditive->Success StrongerReagent->Success FreeAmine->Success AltSource->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction? A1: The activation step is often performed at room temperature, but the addition of the amine is best done at 0 °C to control the reaction exotherm and minimize side reactions. The reaction is then typically allowed to warm to room temperature and stirred overnight. For particularly difficult or sterically hindered substrates, gentle heating (e.g., to 40 °C) may be required[8].

Q2: Can I use a different solvent than DCM? A2: Yes. While DCM is common, other aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) can be used. For greener alternatives, Ethyl Acetate or 2-Methyl-THF have also been shown to be effective in amidation reactions[8]. Avoid protic solvents like alcohols during the activation step as they can compete with the amine as a nucleophile.

Q3: How do I best purify the final product? A3: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities. If DCU is the main impurity (from DCC), it is often insoluble enough that a simple filtration and wash followed by recrystallization of the filtrate is sufficient. If other side products are present, flash column chromatography using a gradient of ethyl acetate in hexanes is typically effective for purifying furan carboxamides.

Q4: Is it possible to make the amide directly from the carboxylic acid and ammonia without a coupling agent? A4: While possible, it requires harsh conditions. The ammonium salt formed from the acid-base reaction must be heated to high temperatures (often >100-150 °C) to dehydrate it and form the amide bond[1][4]. These conditions are not suitable for many complex molecules and can lead to decomposition of the furan ring. The use of coupling agents allows the reaction to proceed efficiently at room temperature[1].

References

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sittisombut, S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

stability issues of the furan ring in 5-Methylfuran-2-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 5-Methylfuran-2-carboxamide Under Acidic Conditions

Welcome to the Technical Support Center for 5-Methylfuran-2-carboxamide. As Senior Application Scientists with extensive field experience, we have compiled this in-depth guide to address the stability challenges you may encounter when working with this compound, particularly under acidic conditions. This resource is designed to provide not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My assay results for 5-Methylfuran-2-carboxamide are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?

A1: Inconsistent assay results with 5-Methylfuran-2-carboxamide in acidic mobile phases are often indicative of on-column degradation. The furan ring is susceptible to acid-catalyzed ring-opening, which can lead to the formation of various degradation products.[1][2] This degradation can be influenced by the specific acid used, its concentration, the column temperature, and the residence time of the compound on the column. We recommend evaluating the stability of your compound in the mobile phase over time before injection and considering a less acidic mobile phase or a different chromatographic technique if the issue persists.

Q2: I've observed a gradual discoloration of my 5-Methylfuran-2-carboxamide sample stored in a solution with a pH below 4. Is this a sign of degradation?

A2: Yes, a change in color, such as the appearance of a yellow or brown hue, is a common visual indicator of the degradation of furan-containing compounds, especially under acidic conditions. This can be due to the formation of polymeric materials or highly conjugated ring-opened products.[3] It is crucial to correlate this visual observation with analytical data, such as from a stability-indicating HPLC method, to quantify the extent of degradation.

Q3: What are the primary degradation pathways for 5-Methylfuran-2-carboxamide in an acidic environment?

A3: There are two primary degradation pathways to consider for 5-Methylfuran-2-carboxamide under acidic conditions:

  • Acid-Catalyzed Furan Ring Opening: The furan ring can be protonated, initiating a ring-opening cascade to form highly reactive 1,4-dicarbonyl compounds.[2] The presence of the methyl group at the 5-position can influence the rate and regioselectivity of this process.

  • Acid-Catalyzed Amide Hydrolysis: The carboxamide functional group can undergo hydrolysis in the presence of acid and water to yield 5-methylfuran-2-carboxylic acid and ammonia.[4] This reaction is typically slower than ring-opening but can be significant, especially at elevated temperatures.

Q4: How do the substituents on the furan ring of 5-Methylfuran-2-carboxamide affect its stability in acid?

A4: The electron-donating methyl group at the 5-position can increase the electron density of the furan ring, potentially making it more susceptible to protonation and subsequent ring-opening compared to unsubstituted furan. Conversely, the electron-withdrawing carboxamide group at the 2-position can decrease the ring's electron density, which may have a stabilizing effect. The overall stability will be a balance of these opposing electronic effects.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Loss of compound during acidic workup Furan ring degradation due to prolonged exposure to strong acid.Minimize the duration of the acidic step. Use milder acids (e.g., acetic acid instead of HCl) or perform the reaction at a lower temperature. Consider using a protective group for the furan ring if the synthesis allows.
Appearance of multiple unknown peaks in HPLC after acidic treatment Formation of various degradation products from furan ring opening and/or amide hydrolysis.Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.[5][6]
Poor mass balance in stability studies Formation of non-UV active or volatile degradation products, or irreversible adsorption of degradants to the column.Use a mass detector (e.g., CAD or ELSD) in addition to UV to detect non-chromophoric compounds. Check for the possibility of volatile degradants by headspace GC-MS. Ensure proper column conditioning and flushing to prevent irreversible adsorption.
Inconsistent reaction yields in acid-catalyzed reactions Competing degradation of the starting material or product.Carefully optimize reaction conditions (temperature, acid concentration, reaction time) to favor the desired reaction over degradation. Consider a design of experiments (DoE) approach for efficient optimization.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Methylfuran-2-carboxamide under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 5-Methylfuran-2-carboxamide in acidic conditions, as recommended by ICH guidelines.[7]

Objective: To generate potential degradation products and evaluate the stability of 5-Methylfuran-2-carboxamide under acidic stress.

Materials:

  • 5-Methylfuran-2-carboxamide

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • Calibrated HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 5-Methylfuran-2-carboxamide in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Maintain the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.

  • Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of 5-Methylfuran-2-carboxamide at each time point.

    • Monitor the formation of any degradation products and their peak areas.

    • Aim for 5-20% degradation to ensure that the degradation products are detectable without excessive breakdown of the main compound.[7]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 5-Methylfuran-2-carboxamide from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of 5-Methylfuran-2-carboxamide (typically around 250-280 nm).

  • Column Temperature: 30 °C

Method Development Strategy:

  • Initial Run: Inject a solution of unstressed 5-Methylfuran-2-carboxamide to determine its retention time and peak shape.

  • Analysis of Stressed Samples: Inject samples from the forced degradation study.

  • Method Optimization:

    • If co-elution is observed, adjust the gradient slope, initial and final mobile phase composition, or the pH of the aqueous phase.

    • If peak shape is poor, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the 5-Methylfuran-2-carboxamide peak in the presence of its degradants.

Visualizing Degradation Pathways and Workflows

To better understand the processes involved, we have created the following diagrams using Graphviz.

cluster_main 5-Methylfuran-2-carboxamide cluster_conditions Acidic Conditions cluster_pathways Degradation Pathways cluster_products Degradation Products A 5-Methylfuran-2-carboxamide B H+ (Acid Catalyst) H2O C Pathway 1: Furan Ring Opening B->C Major Pathway D Pathway 2: Amide Hydrolysis B->D Minor Pathway E 1,4-Dicarbonyl Compounds C->E F 5-Methylfuran-2-carboxylic Acid + NH4+ D->F

Caption: Potential degradation pathways of 5-Methylfuran-2-carboxamide under acidic conditions.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of Compound stress Expose to Acidic Conditions (e.g., 0.1M HCl, 60°C) prep->stress sample Withdraw Samples at Time Points stress->sample quench Neutralize to Stop Reaction sample->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze interpret Calculate % Degradation Identify Degradants analyze->interpret

Caption: Workflow for a forced degradation study of 5-Methylfuran-2-carboxamide.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]

  • [Analysis and identification of degradation products of buagafuran by high performance liquid chromatography-diode array detection-tandem mass spectrometry]. ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. ResearchGate. Available at: [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • General protocol for forced degradation studies (stress testing) of... ResearchGate. Available at: [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ResearchGate. Available at: [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Available at: [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Available at: [Link]

  • LC, LC-MS/TOF and MS(n) studies for the identification and characterization of degradation products of nelfinavir mesylate. PubMed. Available at: [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]

  • Furan Hydrolysis. ChemTube3D. Available at: [Link]

  • Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link]

  • New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. MDPI. Available at: [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available at: [Link]

  • (e) Explain, acidic hydrolysis of furan led to the formation of... Filo. Available at: [Link]

  • Syllabus for Pharmacy (SCQP23). National Testing Agency. Available at: [Link]

  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD. Available at: [Link]

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troubleshooting guide for the synthesis of 5-Methylfuran-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methylfuran-2-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to navigate the nuances of this specific class of compounds. The inherent reactivity of the furan ring, coupled with the challenges of amide bond formation, necessitates a careful and informed approach. This resource is structured to address the most common issues encountered in the laboratory, offering explanations grounded in mechanistic principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing consistently low yields in my synthesis of 5-Methylfuran-2-carboxamide. What are the likely causes?

Low yields in this synthesis can be attributed to several factors, often acting in concert. A systematic approach to troubleshooting is crucial.

  • Suboptimal Activation of 5-Methylfuran-2-carboxylic Acid: The first critical step is the activation of the carboxylic acid. Incomplete activation will inevitably lead to low conversion. The choice of coupling reagent is paramount and is highly substrate-dependent.[1][2] For instance, while carbodiimides like EDC are common, they can sometimes be less effective for furan-based carboxylic acids compared to uronium-based reagents like HATU, especially if steric hindrance is a factor.[2][3]

  • Furan Ring Instability: The furan ring is sensitive to acidic conditions, which can lead to ring-opening and subsequent polymerization or degradation.[4] This is particularly relevant during the activation step if a strong acid is generated or during acidic workup. Protonation at the α-carbon of the furan ring is often the initiating step for degradation.[4]

  • Amine Reactivity and Basicity: The nucleophilicity of your amine is a key driver of the reaction rate. Electron-deficient amines will react more sluggishly. Furthermore, the basicity of the amine can lead to an acid-base reaction with the carboxylic acid, forming an unreactive ammonium salt.[2] The choice and stoichiometry of an external base (e.g., DIPEA, triethylamine) are critical to mitigate this and to neutralize any acidic byproducts from the coupling reagent.

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation.[2] It is imperative to use anhydrous solvents and reagents.

  • Inefficient Purification: Significant product loss can occur during the purification step. 5-Methylfuran-2-carboxamide analogs can be challenging to purify via column chromatography due to their polarity and potential for streaking on silica gel.[1]

Q2: How do I choose the most appropriate coupling reagent for my specific 5-Methylfuran-2-carboxamide analog?

The selection of a coupling reagent should be a deliberate choice based on the properties of your starting materials.

. Comparative Analysis of Common Coupling Reagents

Coupling ReagentClassKey AdvantagesPotential Drawbacks
EDC (in combination with HOBt or OxymaPure )CarbodiimideWater-soluble byproducts, cost-effective.Can be less efficient for sterically hindered substrates; risk of racemization without additives.[5]
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, low racemization.[2][3]Higher cost, can cause guanidinylation of the amine if not used correctly.
CDI Imidazole-basedSimple workup (byproducts are gaseous or water-soluble).Can be sensitive to moisture; may require elevated temperatures for less reactive amines.[6]
PyBOP Phosphonium SaltHigh reactivity, effective for hindered couplings.Byproducts can complicate purification.

For a standard, unhindered amine, an EDC/HOBt system is a good starting point due to its cost-effectiveness and straightforward workup.[7] For more challenging couplings involving sterically hindered amines or electron-deficient anilines, HATU is often the reagent of choice due to its high reactivity.[2][3][8]

Q3: I am observing a significant amount of a side product with a higher molecular weight than my desired amide. What could it be?

A common side product in carbodiimide-mediated couplings is the N-acylurea, formed by the reaction of the activated O-acylisourea intermediate with another equivalent of the carboxylic acid. The addition of nucleophilic additives like HOBt or OxymaPure is crucial to intercept the O-acylisourea and form a more stable active ester, thus minimizing the formation of N-acylurea.[9]

Q4: My furan-containing starting material appears to be degrading during the reaction, as evidenced by the formation of a dark-colored reaction mixture. How can I prevent this?

Furan ring degradation is a known issue, especially under acidic conditions.[4] To mitigate this:

  • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge protons generated during the reaction without interfering with the coupling process.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize degradation.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on furan derivatives.[4]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylfuran-2-carboxylic acid from 5-Methylfurfural

The synthesis of the requisite carboxylic acid is a common prerequisite. A plausible route involves the oxidation of the corresponding aldehyde.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methylfurfural (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water.

  • Oxidation: Add an oxidizing agent such as potassium permanganate or employ a catalytic system like TEMPO/bleach. For a greener approach, biocatalytic oxidation using whole-cell biocatalysts has shown high efficiency.[10]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction appropriately (e.g., with sodium bisulfite for permanganate oxidation). Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-methylfuran-2-carboxylic acid. Further purification can be achieved by recrystallization.

Protocol 2: General Procedure for the Synthesis of 5-Methylfuran-2-carboxamide using HATU

This protocol is recommended for challenging couplings or when high yields and purity are paramount.[2][8]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-methylfuran-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Pre-activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[2][8]

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[2]

Protocol 3: Purification of 5-Methylfuran-2-carboxamide Analogs

A. Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product. For more polar analogs, a small percentage of methanol in dichloromethane may be necessary.

  • Procedure: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

B. Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11][12] Common solvent systems include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[12]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[13]

Visualizations

General Workflow for the Synthesis of 5-Methylfuran-2-carboxamide Analogs

Synthesis Workflow Start Starting Materials: 5-Methylfuran-2-carboxylic Acid Amine Coupling Amide Coupling Reaction (e.g., HATU, EDC/HOBt) Start->Coupling Workup Aqueous Workup (Extraction and Washing) Coupling->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure 5-Methylfuran-2-carboxamide Analog Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of 5-Methylfuran-2-carboxamide analogs.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckActivation Incomplete Carboxylic Acid Activation? Start->CheckActivation ChangeReagent Switch to a more potent coupling reagent (e.g., HATU) CheckActivation->ChangeReagent Yes CheckAmine Amine Reactivity Issue? CheckActivation->CheckAmine No IncreaseEquiv Increase amine equivalents or add a stronger non-nucleophilic base CheckAmine->IncreaseEquiv Yes CheckConditions Harsh Reaction Conditions? CheckAmine->CheckConditions No ModifyConditions Lower temperature, use anhydrous solvents, monitor reaction time CheckConditions->ModifyConditions Yes CheckPurification Product Loss During Purification? CheckConditions->CheckPurification No OptimizePurification Optimize chromatography conditions or attempt recrystallization CheckPurification->OptimizePurification Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of 5-Methylfuran-2-carboxamide analogs.

References

  • Benchchem. Furan-Based Amide Synthesis: A Technical Support Center. Accessed January 20, 2026.
  • Benchchem.
  • Arkat USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Accessed January 20, 2026.
  • Benchchem. Stability issues of furan rings in acidic or basic conditions. Accessed January 20, 2026.
  • Online Inhibitor. HATU as an Engine for Precision Amide Bond Formation in Drug Discovery. Accessed January 20, 2026.
  • Benchchem. Troubleshooting low yield in HOTU-mediated couplings. Accessed January 20, 2026.
  • Janczewski, Ł., et al. Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit. amide coupling help : r/Chempros. Accessed January 20, 2026.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed January 20, 2026.
  • ResearchGate. Synthesis of furan-embedded amide and ester derivatives Reaction... Accessed January 20, 2026.
  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Accessed January 20, 2026.
  • Benchchem.
  • Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its deriv
  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Accessed January 20, 2026.
  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Accessed January 20, 2026.
  • PMC - NIH. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Accessed January 20, 2026.
  • (PDF)
  • Benchchem. A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer. Accessed January 20, 2026.
  • Benchchem.
  • PubMed. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Accessed January 20, 2026.
  • University of Rochester.
  • The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. Accessed January 20, 2026.
  • ResearchGate.
  • ResearchGate. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives | Request PDF. Accessed January 20, 2026.
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed January 20, 2026.
  • University of Rochester. Purification: How To. Accessed January 20, 2026.
  • CHEMISTRY & BIOLOGY INTERFACE.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Accessed January 20, 2026.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Accessed January 20, 2026.
  • PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Accessed January 20, 2026.
  • Benchchem. An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile. Accessed January 20, 2026.
  • University of East Anglia. The synthesis, structure and reactivity of B(C6F5)3-stabilised amide (M-NH2) complexes of the group 4 metals. Accessed January 20, 2026.
  • ResearchGate.
  • Benchchem.
  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Accessed January 20, 2026.

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Technical Support Center: Analytical Method Development for 5-Methylfuran-2-carboxamide Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific, validated analytical methods for 5-Methylfuran-2-carboxamide are not widely published in peer-reviewed literature. This guide is therefore constructed based on expert knowledge of analytical chemistry principles for analogous furan and carboxamide-containing small molecules. All recommendations should be verified and validated for their intended use in accordance with regulatory guidelines.

Introduction: The Analytical Challenge of 5-Methylfuran-2-carboxamide

5-Methylfuran-2-carboxamide is a small molecule featuring a furan ring, susceptible to acidic degradation, and an amide functional group. Its purity assessment is critical for ensuring safety and efficacy in pharmaceutical applications and for quality control in chemical synthesis. A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from process-related impurities (e.g., starting materials, reagents), and potential degradants.

This guide provides a comprehensive resource for developing, validating, and troubleshooting analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) as the principal technique for purity and assay determination.

Part 1: HPLC Method Development & Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of non-volatile, UV-active compounds like 5-Methylfuran-2-carboxamide. The primary goal is to develop a stability-indicating method capable of resolving the main peak from all potential impurities.

Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2(R1)) A Analyte Characterization Solubility, pKa, UV λmax B Initial Screening Column (C18, C8) & Mobile Phase (ACN, MeOH) A->B Input C Method Optimization Gradient, Flow Rate, Temperature, pH B->C Refine D Forced Degradation Acid, Base, Peroxide, Heat, Light C->D Stress Test E Peak Purity Assessment Use DAD/PDA Detector D->E Verify F Specificity E->F Transition to Validation G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: A typical workflow for HPLC method development and validation.

Recommended Starting HPLC Method Parameters

This table provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the furan ring. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-suppressor and improves peak shape for the amide functional group. It is also volatile and compatible with mass spectrometry (MS) if further characterization is needed.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier that provides good elution strength and lower viscosity compared to methanol, resulting in lower backpressure.
Gradient Elution 5% to 95% B over 20 minutesA broad gradient is essential during initial development to elute all potential impurities, including highly retained (hydrophobic) and early-eluting (polar) species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection (UV) Diode Array Detector (DAD/PDA) scanning 200-400 nm. Quantify at λmax (~260-280 nm).A DAD allows for the identification of the optimal quantification wavelength (λmax) and is crucial for assessing peak purity by comparing UV spectra across a single peak. The furan ring is expected to have a strong chromophore in this region.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion and column overload.
Sample Diluent 50:50 Water:AcetonitrileThis mixture typically provides good solubility for the analyte and is compatible with the initial mobile phase conditions, preventing peak distortion.
Troubleshooting Guide: HPLC Analysis
Q1: My main peak is tailing or showing fronting. What should I do?

A1: Peak asymmetry is a common issue with several root causes.

  • Chemical Effects (Tailing):

    • Cause: Secondary interactions between the amide group and residual, acidic silanols on the silica-based C18 column. This is a very common issue with amine- or amide-containing compounds.

    • Solution 1 (Mobile Phase): Ensure your mobile phase buffer is effective. If 0.1% formic acid isn't sufficient, try a low-concentration phosphate buffer (e.g., 20 mM potassium phosphate) at a controlled pH (e.g., pH 3.0). The buffer ions compete with the analyte for active sites on the stationary phase, masking the silanols.

    • Solution 2 (Column Choice): Switch to a column with advanced end-capping or a hybrid particle base (e.g., Ethylene Bridged Hybrid - BEH). These columns have fewer exposed silanols and show significantly improved peak shape for basic compounds.

  • Column Overload (Fronting):

    • Cause: Injecting too much sample mass onto the column, saturating the stationary phase. The characteristic sign is a peak that leans forward.

    • Solution: Reduce the sample concentration or decrease the injection volume. Perform a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to find the concentration where the peak shape becomes symmetrical.

  • Physical & Contamination Issues (Tailing):

    • Cause: A column void (a physical gap in the packing material at the inlet) or particulate contamination on the column frit can disrupt the sample flow path.

    • Solution: First, try reversing and flushing the column (if the manufacturer permits). If this fails, the column may need to be replaced. Always use guard columns and filter your samples and mobile phases with a 0.22 µm or 0.45 µm filter to prevent this.

Q2: I'm not getting good resolution between my main peak and a closely eluting impurity. How can I improve separation?

A2: Improving resolution (Rs) involves manipulating selectivity (α), efficiency (N), or retention (k). The resolution formula is: Rs = (√N/4) * (α-1/α) * (k/1+k).

  • Increase Efficiency (N):

    • Cause: Peak broadening reduces resolution.

    • Solution: Use a column with smaller particles (e.g., move from 5 µm to 3.5 µm or 2.7 µm) or a longer column (e.g., 150 mm to 250 mm). Note that this will increase backpressure.

  • Change Selectivity (α) - Most Effective:

    • Cause: The column and mobile phase are not differentiating well enough between the two compounds.

    • Solution 1 (Organic Modifier): If you are using Acetonitrile, switch to Methanol (or vice-versa). The different solvent properties can alter elution order and improve separation.

    • Solution 2 (Stationary Phase): Change the column chemistry entirely. If a C18 is not working, try a Phenyl-Hexyl column (which offers π-π interactions) or a Polar-Embedded column. This is often the most powerful way to change selectivity.

    • Solution 3 (Mobile Phase pH): If impurities have ionizable functional groups, adjusting the mobile phase pH can drastically change their retention time relative to the neutral 5-Methylfuran-2-carboxamide.

  • Increase Retention (k):

    • Cause: Peaks eluting too early (low k) are often poorly resolved.

    • Solution: Decrease the initial percentage of the organic solvent in your gradient (e.g., start at 2% ACN instead of 5%) or run a shallower gradient (e.g., extend the gradient time from 20 to 30 minutes). This gives the analytes more time to interact with the stationary phase.

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A3: Retention time instability points to a lack of equilibrium or changes in the HPLC system.

  • Column Equilibration:

    • Cause: Insufficient time for the column to re-equilibrate to the initial gradient conditions after a run.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.

  • Mobile Phase Issues:

    • Cause: The mobile phase composition is changing over time. This can happen if one solvent component evaporates faster than another (especially with volatile additives like TFA or formic acid) or if the solvents are not mixed well.

    • Solution: Always use freshly prepared mobile phases. Keep solvent bottles capped. If you are using an on-line degasser, ensure it is functioning correctly. For isocratic methods, pre-mixing the mobile phase can be more reliable than relying on the pump's proportioning valves.

  • Temperature Fluctuations:

    • Cause: The column temperature is not stable. A change of just 1 °C can alter retention times by 1-2%.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

  • Pump and Hardware Issues:

    • Cause: A leak in the system or failing pump check valves can cause inconsistent flow rates, directly impacting retention times.

    • Solution: Perform a system pressure test. Check for any visible leaks at fittings. If the pressure is fluctuating rhythmically, the pump check valves may need cleaning or replacement.

Part 2: FAQs - Method Validation & Impurity Profiling

Diagram: The Logic of Method Validation

Validation_Logic cluster_what What is in the sample? cluster_howmuch How much is there? cluster_howlittle What are the limits? cluster_reliability Is the method reliable? Specificity Specificity Is it just my analyte? Linearity Linearity Does signal correlate with concentration? Specificity->Linearity Foundation Accuracy Accuracy Is the result correct? Specificity->Accuracy Foundation Precision Precision Is the result repeatable? Specificity->Precision Foundation LOD LOD Can I detect it? Linearity->LOD Defines Limits LOQ LOQ Can I quantify it reliably? Linearity->LOQ Defines Limits Accuracy->LOD Defines Limits Accuracy->LOQ Defines Limits Precision->LOD Defines Limits Precision->LOQ Defines Limits Robustness Robustness Does it work with small changes? LOD->Robustness Ensures Transferability LOQ->Robustness Ensures Transferability

Caption: Interrelationship of key validation parameters as defined by ICH Q2(R1).

Q4: What is a forced degradation study and why is it essential?

A4: A forced degradation (or stress testing) study is the process of intentionally exposing a drug substance to harsh conditions to produce degradation products. According to ICH guideline Q1A(R2), this is a critical part of method development. For 5-Methylfuran-2-carboxamide, this would involve:

  • Acid/Base Hydrolysis: The amide bond is susceptible to hydrolysis. The furan ring can also be sensitive to strong acid.

  • Oxidation: Using reagents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.

  • Thermal Stress: Heating the sample in solid and solution form.

  • Photostability: Exposing the sample to UV and visible light.

The purpose is to demonstrate that your analytical method is stability-indicating . This means the method can separate the intact API from any degradants that might form over the product's shelf-life, ensuring that the purity result is accurate and not inflated by a co-eluting impurity.

Q5: How do I determine the Linearity of my method?

A5: Linearity demonstrates that the method's response is directly proportional to the analyte concentration. As per ICH Q2(R1), this should be evaluated across the intended range of the method.

  • Protocol: Prepare at least five standard solutions of 5-Methylfuran-2-carboxamide at different concentrations. A typical range for a purity test is from the Limit of Quantification (LOQ) up to 120% or 150% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Q6: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?

A6:

  • Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It's about presence or absence.

  • Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is the limit you would use for reporting trace impurities.

According to ICH Q2(R1), these can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

  • LOD: A signal-to-noise ratio of approximately 3:1.

  • LOQ: A signal-to-noise ratio of approximately 10:1.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

References

  • K. J. D. R. S. J. D. Dolan, "Acids and Bases in Reversed-Phase HPLC," LCGC North America, 2017. [Link]

  • J. D. J. W. Dolan, "Peak Tailing and Resolution," LCGC North America, 2002. [Link]

  • Agilent Technologies, "A Primer on HPLC Columns," Agilent. [Link]

  • U. D. Neue, HPLC Columns: Theory, Technology, and Practice. Wiley-VCH, 1997. [Link]

  • Waters Corporation, "HPLC Column Equilibration." [Link]

  • ICH, "Q1A(R2) Stability Testing of New Drug Substances and Products," International Council for Harmonisation, 2003. [Link]

  • M. K. S. G. A. S. B. Alsante, "Forced Degradation: A Practical Approach," Pharmaceutical Technology, 2007. [Link]

  • ICH, "Q2(R1) Validation of Analytical Procedures: Text and Methodology," International Council for Harmonisation, 2005. [Link]

Technical Support Center: Storage and Handling of 5-Methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. As a molecule combining a furan ring and a carboxamide functional group, 5-Methylfuran-2-carboxamide possesses unique chemical properties that necessitate specific handling and storage protocols to prevent degradation. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Understanding the Stability of 5-Methylfuran-2-carboxamide

5-Methylfuran-2-carboxamide's stability is primarily influenced by the chemical reactivity of its two core functional moieties: the furan ring and the carboxamide group. The furan ring is susceptible to oxidation, particularly when exposed to light, air (oxygen), and strong oxidizing agents. The carboxamide group is generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

A study on the structurally related compound, N-hydroxy-5-methylfuran-2-sulfonamide, demonstrated significant degradation in a formulation at pH 4.5 when stored at 40°C. This degradation was observed to increase upon exposure to air, highlighting the potential sensitivity of the 5-methylfuran moiety to both pH and oxidative conditions.[1]

Therefore, the primary degradation pathways to consider for 5-Methylfuran-2-carboxamide are:

  • Oxidative Degradation: The furan ring can be oxidized, leading to ring-opening and the formation of various byproducts. This process can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or chemical oxidants.

  • Hydrolytic Degradation: The carboxamide bond can be cleaved by hydrolysis to yield 5-methylfuran-2-carboxylic acid and ammonia. This reaction is typically slow at neutral pH but is accelerated by strong acids or bases.

The following diagram illustrates the potential degradation pathways:

Potential Degradation Pathways of 5-Methylfuran-2-carboxamide A 5-Methylfuran-2-carboxamide B Oxidative Degradation (Furan Ring) A->B O2, Light, Oxidizing Agents C Hydrolytic Degradation (Carboxamide Group) A->C H+/H2O or OH-, Heat D Ring-Opened Products (e.g., enediones, etc.) B->D E 5-Methylfuran-2-carboxylic Acid + Ammonia C->E HPLC Purity Assessment Workflow A Prepare Sample Solution (in mobile phase or compatible solvent) C Inject Sample A->C B Set Up HPLC System (e.g., C18 column, UV detector) B->C D Acquire Chromatogram C->D E Analyze Data: - Identify main peak - Quantify impurities - Calculate % purity D->E F Compare with Reference Standard or previous batches E->F G Document Results and Assess Stability F->G

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Furan Ring Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced synthetic strategies in heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of furan functionalization. The furan nucleus, a common scaffold in natural products, pharmaceuticals, and materials, presents unique challenges due to its high reactivity and inherent selectivity preferences.

This document moves beyond textbook examples to provide in-depth, troubleshooting-oriented guidance in a direct question-and-answer format. We will explore the mechanistic underpinnings of selectivity and provide actionable protocols to steer your reactions toward the desired constitutional isomer.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the furan ring makes it highly susceptible to electrophilic attack, often reacting with extreme vigor compared to benzene.[1] However, this reactivity is a double-edged sword, frequently leading to a lack of selectivity and product degradation.

Question 1.1: My electrophilic substitution on unsubstituted furan is almost exclusively yielding the 2-substituted product. Why is C2 so heavily favored over C3, and is it possible to achieve C3 substitution?

Answer: The strong preference for electrophilic attack at the C2 (or α) position is a fundamental consequence of the furan ring's electronic structure. The reaction proceeds through a cationic intermediate (a sigma complex), and the stability of this intermediate dictates the regiochemical outcome.

  • Causality—Mechanism Dictates Selectivity:

    • Attack at C2: When an electrophile (E⁺) attacks the C2 position, the resulting positive charge is delocalized across the ring and, crucially, onto the oxygen atom. This generates three significant resonance structures, providing substantial stabilization for the intermediate.[1][2]

    • Attack at C3: Attack at the C3 (or β) position yields an intermediate where the positive charge is delocalized over only two carbon atoms. The oxygen atom cannot directly participate in stabilizing the charge without disrupting the conjugated system. This results in a significantly less stable intermediate.[1]

Because the transition state leading to the C2-attack intermediate is much lower in energy, this pathway is kinetically dominant. Achieving direct C3 electrophilic substitution on an unsubstituted furan is exceptionally difficult and generally not a synthetically viable strategy. To functionalize the C3/C4 positions, alternative methods like Directed ortho-Metalation or cycloaddition strategies are required (discussed in Categories 2 & 4).

Caption: Kinetic pathways for furan electrophilic substitution.

Question 1.2: I'm performing a Friedel-Crafts acylation on 2-methylfuran and getting a low yield of the desired 5-acyl product along with significant decomposition. How can I improve this?

Answer: This is a classic issue stemming from the high acid sensitivity of the furan ring.[3][4] Standard Friedel-Crafts conditions, which use strong Lewis acids (e.g., AlCl₃), often catalyze ring-opening and polymerization of electron-rich furans like 2-methylfuran.[4][5]

  • Troubleshooting & Optimization:

    • Switch to Milder Catalysts: Avoid strong Lewis acids. Milder alternatives like phosphoric acid, boron trifluoride etherate (BF₃·OEt₂), or solid acid catalysts are often effective for acylating furans without causing extensive degradation.[4][6]

    • Use a More Reactive Acylating Agent: Using a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA), can sometimes proceed without any catalyst at all, minimizing acid-catalyzed side reactions.[4]

    • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and monitor the reaction closely by TLC or GC.

    • Inverse Addition: Add the furan slowly to the mixture of the acylating agent and catalyst, rather than the other way around. This keeps the instantaneous concentration of the sensitive furan low, reducing the rate of polymerization.

Substituent at C2 Directing Effect Favored Position for EAS Rationale
-CH₃, -OR (Alkyl, Alkoxy)Activating (Ortho-, Para-directing)C5The substituent electronically activates the ring and directs the incoming electrophile to the electronically favored and sterically accessible C5 position.[7]
-Br, -Cl (Halogen)Deactivating (Ortho-, Para-directing)C5Halogens are deactivating via induction but still direct ortho/para via resonance. C5 is the preferred site.
-CHO, -COR, -CO₂R (Acyl, Ester)Deactivating (Meta-directing)C4The substituent deactivates the ring, especially at C5. The incoming electrophile is directed to the least deactivated position, which is C4.[7]
-NO₂ (Nitro)Strongly Deactivating (Meta-directing)C4The powerful electron-withdrawing nature of the nitro group strongly deactivates the C5 position, forcing substitution to occur at C4.[7]
Category 2: Deprotonation and Directed ortho-Metalation (DoM)

Metalation using organolithium bases is a powerful tool for C-H functionalization, creating a nucleophilic carbon center that can react with a wide array of electrophiles.

Question 2.1: I need to functionalize my furan at the C3 position. I tried using n-BuLi, but I only isolated the C2-functionalized product. What strategy should I use?

Answer: Your result is expected. Similar to electrophilic substitution, the kinetic acidity of the C2-proton is significantly higher than the C3-proton, meaning it is deprotonated much faster. To override this inherent reactivity, you must employ a strategy called Directed ortho-Metalation (DoM) .[8][9]

DoM relies on installing a Directing Metalation Group (DMG) on the ring. This group contains a heteroatom that coordinates to the organolithium reagent (e.g., n-BuLi), holding it in close proximity to the adjacent C-H bond.[10] This chelation-assisted deprotonation dramatically lowers the activation energy for removing the ortho-proton, overriding the inherent kinetic acidity of other sites.

DoM_Mechanism Start Substituted Furan DMG at C3 Coordination Coordinated Complex BuLi chelates to DMG Start->Coordination Coordination Base n-BuLi Base->Coordination Deprotonation Ortho-Lithiated Furan C4 is deprotonated Coordination->Deprotonation Proximity-driven Deprotonation Product C4-Functionalized Furan New C-E bond forms Deprotonation->Product Electrophilic Quench Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

Question 2.2: I have a 3-substituted furan and want to functionalize the C2 position, but steric hindrance is an issue. Standard lithiation gives a mixture of C2 and C5 products. How can I improve C2 selectivity?

Answer: This is a nuanced problem where steric and electronic effects compete. While one might assume lithiation would favor the less hindered C5 position, certain substituents at C3 can surprisingly direct metalation to the more hindered C2 site.

A key study demonstrated that 3-aryl and 3-styryl furans preferentially undergo lithiation at the sterically encumbered C2 position.[11][12] This unusual regioselectivity is attributed to the stabilization of the resulting C2-lithiated intermediate. The π-system of the C3-substituent can donate electron density "through-space" to the electron-deficient lithium cation, creating a stabilizing interaction that overrides the steric penalty.[11][12] In contrast, when the conjugation is removed (e.g., by hydrogenating a styryl group to an ethyl group), the selectivity reverts to favoring the less hindered C5 position.[11][12]

Troubleshooting & Optimization:

  • Leverage π-System Coordination: If your C3 substituent has a π-system (aryl, vinyl), you may already have inherent selectivity for the C2 position.

  • Install a C2-Directing Group: If your substrate is not amenable to the above, the most reliable method is to start with a furan that has a DMG at the C3 position to specifically target C2 or C4.

Directing Group (DMG) Position of DMG Position of Lithiation Comments & References
-CH₂OH, -CH₂OMeC3C2 or C4The hydroxyl group is deprotonated first, and the resulting alkoxide is a powerful DMG.[13][14]
-CON(iPr)₂ (Amide)C3C2 or C4A very strong and reliable directing group.[8][10]
-OCON(Et)₂ (Carbamate)C2C3Excellent for accessing the otherwise difficult C3 position.
-Si(R)₃ (Silyl group)C2C5 (with DMG at C3)Silyl groups can act as steric blocking groups and can be used in tandem with other DMGs to achieve specific substitution patterns.[13][14]
Experimental Protocol: Regiospecific C4-Lithiation of a 2,3-Disubstituted Furan

This protocol is adapted from methodologies developed for the specific functionalization of the furan C4 position by leveraging a silyl group at C2 and a hydroxymethyl directing group at C3.[13]

Objective: To synthesize a 2,3,4-trisubstituted furan via DoM.

Materials:

  • 2-(tert-butyldimethylsilyl)-3-(hydroxymethyl)furan

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Electrophile (e.g., Iodomethane, TMSCl)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-(tert-butyldimethylsilyl)-3-(hydroxymethyl)furan (1.0 equiv) to a flame-dried flask containing anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (2.2 equiv) dropwise to the stirred solution. The first equivalent deprotonates the hydroxyl group, and the second deprotonates the C4 position.

  • Stirring: Stir the resulting dianion solution at 0 °C for 1 hour. The solution may change color.

  • Electrophilic Quench: Cool the solution back down to -78 °C. Slowly add the chosen electrophile (1.5 equiv).

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 2,3,4-trisubstituted furan.

  • (Optional) Desilylation: The C2-silyl group can be subsequently removed using tetrabutylammonium fluoride (TBAF) to yield the 3,4-disubstituted furan.[13]

Category 3: Cycloaddition Reactions

The inherent diene character of the furan ring can be exploited in [4+2] cycloaddition (Diels-Alder) reactions. This strategy provides a powerful, albeit indirect, route to functionalizing the C3 and C4 positions.

Question 3.1: I've heard of using Diels-Alder reactions to make substituted furans, but I don't understand how a cycloaddition leads to a functionalized aromatic ring. Can you explain the workflow?

Answer: This is an elegant strategy that uses the furan as a temporary diene. The process involves three key stages: cycloaddition, functionalization of the resulting bicyclic adduct, and a retro-cycloaddition to regenerate the aromatic furan ring, now bearing the new substituent.

DA_RetroDA Furan Substituted Furan Adduct 7-Oxanorbornene Adduct Furan->Adduct [4+2] Cycloaddition (Diels-Alder) Dienophile Dienophile (e.g., Maleimide) Dienophile->Adduct FuncAdduct Functionalized Adduct Adduct->FuncAdduct Selective Functionalization NewFuran New Regioisomer of Furan FuncAdduct->NewFuran Retro-Diels-Alder (Heat)

Caption: Diels-Alder / Retro-Diels-Alder functionalization workflow.

The key to regioselectivity lies in the initial Diels-Alder reaction. The electronic and steric properties of substituents on both the furan (diene) and the dienophile control which regioisomer of the 7-oxanorbornene adduct is formed.[15][16] For example, cycloadditions with 2-substituted furans often favor the "syn" regiochemistry.[15] Subsequent reactions on this well-defined bicyclic scaffold can be highly stereoselective, after which thermal expulsion of the dienophile reveals the newly substituted furan. This method has been used to control the synthesis of β-substituted furans.[17]

References
  • Tofi, M., Georgiou, T., Montagnon, T., & Vassilikogiannakis, G. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Organic Letters, 7(16), 3343–3346. [Link]

  • Tofi, M., Georgiou, T., Montagnon, T., & Vassilikogiannakis, G. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Organic Letters. [Link]

  • Geden, J. V., & Hsung, R. P. (2012). Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. The Journal of Organic Chemistry, 78(6), 2416-2441. [Link]

  • Moreno-Clavijo, E., et al. (2011). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Beilstein Journal of Organic Chemistry, 7, 1248–1254. [Link]

  • Geden, J. V., & Hsung, R. P. (2013). Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The Journal of Organic Chemistry, 78(6), 2416-41. [Link]

  • Geden, J. V., & Hsung, R. P. (2013). Control of Regioselectivity and Stereoselectivity in (4 + 3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. The Journal of Organic Chemistry. [Link]

  • Kozikowski, A. P., & Wu, J. P. (1997). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. The Journal of Organic Chemistry, 62(25), 8654–8660. [Link]

  • Galkina, O. S., et al. (2022). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 27(19), 6296. [Link]

  • Pearson Education. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson+. [Link]

  • Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ChemSusChem, 14(2), 558-568. [Link]

  • Moreno-Vargas, A. J., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 85(13), 8477–8488. [Link]

  • Yang, Y., & Cammers, A. (2004). Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans. New Journal of Chemistry, 28(7), 863-865. [Link]

  • Kozikowski, A. P., & Wu, J. P. (1997). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. Figshare. [Link]

  • Zhang, Z., et al. (2021). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Chemical Communications, 57(62), 7661-7664. [Link]

  • Nechaev, A. A., et al. (2024). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[11][12]-aryl shift. Organic & Biomolecular Chemistry. [Link]

  • Grokipedia. Directed ortho metalation. Grokipedia. [Link]

  • ResearchGate. (2025). 243407 PDFs | Review articles in FUNCTIONALIZATION. ResearchGate. [Link]

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  • Farmer, M. E., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Angewandte Chemie International Edition, 54(28), 8193–8197. [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 5-Methylfuran-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the furan scaffold has emerged as a promising pharmacophore, yielding derivatives with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial potential of 5-Methylfuran-2-carboxamide and its related analogs against a panel of clinically relevant microorganisms. While direct experimental data for 5-Methylfuran-2-carboxamide is limited in publicly accessible literature, this analysis will leverage data from structurally similar furan-2-carboxamide derivatives to provide a predictive assessment of its efficacy in comparison to established antimicrobial agents such as ciprofloxacin and fluconazole. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-infective agents.

The Furan Core: A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2] Its derivatives have demonstrated a wide array of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[2] The antimicrobial action of certain furan derivatives, particularly nitrofurans, is attributed to the reductive activation of the furan ring within microbial cells, leading to the generation of reactive intermediates that can damage cellular macromolecules such as DNA, RNA, and proteins.[3][4][5][6] This multi-targeted mechanism of action is thought to contribute to a lower propensity for the development of microbial resistance.[3][4]

Comparative In Vitro Efficacy: A Data-Driven Assessment

The cornerstone of evaluating any antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values quantify the potency of a compound against specific microorganisms. Due to the scarcity of published data on 5-Methylfuran-2-carboxamide, we will present data for a close structural analog, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) , alongside other furan-2-carboxamide derivatives to build a comparative landscape.

Antibacterial Spectrum

The following table summarizes the reported MIC values for MFC and other furan-2-carboxamide derivatives against a selection of Gram-positive and Gram-negative bacteria. For comparison, typical MIC ranges for ciprofloxacin are included.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) Staphylococcus aureus500[5]
Bacillus cereus500[5]
Bacillus subtilis>500[5]
Escherichia coli>500[5]
Carbamothioyl-furan-2-carboxamide derivative (4f) Escherichia coli280[7]
Staphylococcus aureus265[7]
Bacillus cereus230[7]
N-(4-bromophenyl)furan-2-carboxamide (3) Acinetobacter baumannii (NDM-positive)Not specified (most effective)[8]
Klebsiella pneumoniaeNot specified[8]
Enterobacter cloacaeNot specified[8]
MRSANot specified[8]
Ciprofloxacin (comparator) Staphylococcus aureus0.12 - 2[9]
Escherichia coli0.004 - 0.12[9]
Klebsiella pneumoniae≤0.03 - 1[9]
Acinetobacter baumannii0.25 - 4[9]

Analysis: The available data suggests that while furan-2-carboxamide derivatives exhibit antibacterial activity, their potency, as indicated by MIC values, may be lower than that of established antibiotics like ciprofloxacin for common bacterial strains. However, the notable activity of N-(4-bromophenyl)furan-2-carboxamide against multi-drug resistant Acinetobacter baumannii highlights the potential of this scaffold in addressing challenging pathogens.[8] The relatively high MIC values for MFC suggest that the hydroxymethyl group at the 5-position might not be optimal for potent antibacterial activity, and substitution with other functional groups could be a promising strategy for enhancing efficacy.[5]

Antifungal Spectrum

The antifungal potential of furan-2-carboxamide derivatives has also been explored. The following table presents available data in comparison to fluconazole, a widely used antifungal agent.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide derivatives (4a-f) Aspergillus flavus120.7 - 190[10]
Aspergillus niger120.7 - 190[10]
Fluconazole (comparator) Candida albicans0.25 - 4[11]
Cryptococcus neoformans2 - 16[11]

Analysis: Similar to the antibacterial findings, the tested furan-2-carboxamide derivatives show antifungal activity, but with higher MIC values compared to fluconazole.[10][11] This suggests that while the furan-2-carboxamide scaffold possesses antifungal properties, further optimization is likely required to achieve the potency of current frontline antifungal drugs.

Anti-Biofilm Activity: A Key Therapeutic Consideration

Bacterial biofilms represent a significant challenge in the treatment of persistent infections due to their inherent resistance to conventional antibiotics. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a critical parameter in its overall antimicrobial assessment. A study on a diversity-oriented collection of furan-2-carboxamides reported significant antibiofilm activity against Pseudomonas aeruginosa.[12] Specifically, a carbohydrazide derivative demonstrated a 58% inhibition of biofilm formation.[12] This finding is particularly noteworthy as it suggests a potential mechanism of action beyond direct bactericidal or bacteriostatic effects, possibly through the disruption of quorum sensing pathways.[12]

Cytotoxicity Profile: A Preliminary Safety Assessment

An essential aspect of drug development is the evaluation of a compound's toxicity to mammalian cells. A preliminary assessment of the cytotoxicity of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has been conducted using the MTT assay on various cell lines.

Cell LineIC₅₀ (µg/mL)Reference
HeLa (human cervical carcinoma)>512[5]
HepG2 (human liver carcinoma)>512[5]
Vero (monkey kidney epithelial)>512[5]

Analysis: The high IC₅₀ values for MFC against these cell lines suggest a low in vitro cytotoxicity, which is a favorable characteristic for a potential therapeutic agent.[5] However, it is crucial to note that this is preliminary data, and a comprehensive toxicological evaluation, including in vivo studies, is necessary to establish a complete safety profile for 5-Methylfuran-2-carboxamide and its derivatives.

Proposed Mechanism of Action: Insights from Furan Chemistry

The precise mechanism of action for 5-Methylfuran-2-carboxamide has not been elucidated. However, based on the broader class of furan-containing antimicrobials, a plausible mechanism involves intracellular reduction.[3][4][5][6]

G cluster_cell Bacterial Cell Furan_Compound 5-Methylfuran-2-carboxamide (Prodrug) Nitroreductases Bacterial Nitroreductases Furan_Compound->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Intermediates (e.g., free radicals) Nitroreductases->Reactive_Intermediates Macromolecules Cellular Macromolecules (DNA, RNA, Proteins) Reactive_Intermediates->Macromolecules Attack Damage Macromolecular Damage & Inhibition of Synthesis Macromolecules->Damage Cell_Death Bacterial Cell Death Damage->Cell_Death

Caption: Proposed mechanism of action for furan-based antimicrobials.

This proposed pathway highlights the necessity of bacterial enzymatic activity for the compound's activation, which could contribute to its selective toxicity towards microbial cells over mammalian cells.[4]

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and standardized comparison, detailed methodologies for key in vitro assays are provided below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][13][14][15][16][17]

Materials:

  • Test compound (5-Methylfuran-2-carboxamide) stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compound stock solution in the appropriate broth in the 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Concluding Remarks

The available evidence suggests that 5-Methylfuran-2-carboxamide and its derivatives represent a promising class of compounds with the potential for broad-spectrum antimicrobial activity. While the potency observed in initial studies may not yet match that of established antibiotics, the activity against drug-resistant strains and biofilms warrants further investigation.[8][12]

Future research should focus on:

  • Synthesis and direct evaluation of 5-Methylfuran-2-carboxamide: Obtaining empirical data on the specific antimicrobial and cytotoxic profile of the target compound is paramount.

  • Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions on the furan ring and the carboxamide moiety is needed to optimize potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by these compounds will aid in rational drug design and in predicting potential resistance mechanisms.

  • In vivo efficacy and toxicology: Promising candidates from in vitro studies must be evaluated in relevant animal models of infection to assess their therapeutic potential and safety.[21][22][23][24][25]

References

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Validating the Anticancer Mechanism of 5-Methylfuran-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, objective comparison of the purported anticancer activities of 5-Methylfuran-2-carboxamide against established therapeutic agents. We will explore the hypothesized mechanisms, present supporting experimental data from related furan derivatives, and provide detailed protocols for validation.

Introduction: The Therapeutic Potential of Furan Derivatives

The furan scaffold is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Derivatives of furan have garnered significant interest in oncology for their cytotoxic effects against various cancer cell lines.[2][3] While the precise mechanism of 5-Methylfuran-2-carboxamide is still under investigation, research on analogous structures suggests a multi-faceted approach to inducing cancer cell death, potentially involving the disruption of critical cellular processes like cell division and survival signaling.[2][3] This guide will delve into these potential mechanisms and provide a framework for their experimental validation.

Hypothesized Mechanism of Action for 5-Methylfuran-2-carboxamide

Based on studies of structurally related furan derivatives, the anticancer activity of 5-Methylfuran-2-carboxamide is likely attributed to two primary mechanisms: induction of cell cycle arrest and apoptosis, and modulation of key oncogenic signaling pathways.

Induction of G2/M Phase Cell Cycle Arrest and Apoptosis

Several furan-based compounds have been shown to impede cell cycle progression, specifically at the G2/M transition, and subsequently trigger programmed cell death (apoptosis).[3] It is hypothesized that 5-Methylfuran-2-carboxamide may share this ability to interfere with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3] Disruption of this process leads to mitotic arrest and activation of the apoptotic cascade.[3]

Proposed Signaling Pathway for 5-Methylfuran-2-carboxamide-Induced Apoptosis

G 5-Methylfuran-2-carboxamide 5-Methylfuran-2-carboxamide Microtubule Disruption Microtubule Disruption 5-Methylfuran-2-carboxamide->Microtubule Disruption Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Disruption->Mitotic Arrest (G2/M Phase) Intrinsic Apoptotic Pathway Intrinsic Apoptotic Pathway Mitotic Arrest (G2/M Phase)->Intrinsic Apoptotic Pathway p53 Activation p53 Activation Mitotic Arrest (G2/M Phase)->p53 Activation Apoptosis Apoptosis Intrinsic Apoptotic Pathway->Apoptosis Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Ratio Increase->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Caption: Proposed pathway of 5-Methylfuran-2-carboxamide-induced apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Studies on other furan derivatives have indicated that they may exert their anticancer effects by promoting the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[2] By upregulating PTEN, these compounds can suppress Akt phosphorylation, leading to the inhibition of downstream pro-survival signals and a reduction in cell viability.[2]

Comparative Analysis with Alternative Anticancer Agents

To contextualize the potential efficacy of 5-Methylfuran-2-carboxamide, we compare it with two well-established anticancer drugs that target similar cellular processes: Paclitaxel , a microtubule-stabilizing agent, and Wortmannin , a PI3K inhibitor.

Feature5-Methylfuran-2-carboxamide (Hypothesized)PaclitaxelWortmannin
Primary Target Microtubules, PI3K/Akt PathwayTubulin (promotes polymerization)PI3K (irreversible inhibitor)
Mechanism Induces G2/M arrest and apoptosis; inhibits pro-survival signaling.[2][3]Stabilizes microtubules, leading to mitotic arrest and apoptosis.Inhibits the catalytic subunit of PI3K, blocking downstream signaling.
Cell Cycle Effect G2/M Arrest[3]G2/M ArrestG1 Arrest
Selectivity To be determined; some furan derivatives show selectivity for cancer cells.[4]Targets all rapidly dividing cells.Broadly inhibits PI3K isoforms.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for validating the hypothesized mechanisms of action of 5-Methylfuran-2-carboxamide.

Experiment 1: Assessment of Cytotoxicity (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.[5]

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compound Add Compound Incubate (24h)->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with serial dilutions of 5-Methylfuran-2-carboxamide, Paclitaxel, and Wortmannin. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization buffer (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Experiment 2: Cell Cycle Analysis by Flow Cytometry

This experiment determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Experiment 3: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24-48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Experiment 4: Western Blot Analysis of PI3K/Akt Pathway Proteins

This experiment investigates the effect of the compound on key proteins in the PI3K/Akt signaling pathway.[2]

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against PTEN, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

Expected Comparative Data

The following table summarizes the expected outcomes from the validation experiments for 5-Methylfuran-2-carboxamide in comparison to the control compounds.

Experiment5-Methylfuran-2-carboxamide (Expected)Paclitaxel (Control)Wortmannin (Control)
MTT Assay (IC50) Potent cytotoxicity (low micromolar range).[2]Potent cytotoxicity (nanomolar to low micromolar range).Potent cytotoxicity (nanomolar to low micromolar range).
Cell Cycle Analysis Accumulation of cells in the G2/M phase.[3]Strong accumulation of cells in the G2/M phase.Accumulation of cells in the G1 phase.
Apoptosis Assay Significant increase in early and late apoptotic cell populations.[3]Significant increase in apoptotic cells.Moderate increase in apoptotic cells.
Western Blot Increased PTEN expression, decreased p-Akt/Akt ratio.[2]No direct effect on the PI3K/Akt pathway.Significant decrease in p-Akt/Akt ratio.

Conclusion

The validation of 5-Methylfuran-2-carboxamide's mechanism of action is a crucial step in its development as a potential anticancer agent. The experimental framework provided in this guide, based on the known activities of related furan derivatives, offers a robust strategy for elucidating its cellular targets and pathways. By comparing its performance against well-characterized drugs like Paclitaxel and Wortmannin, researchers can gain valuable insights into its therapeutic potential and unique pharmacological profile. The convergence of data from cytotoxicity, cell cycle, apoptosis, and signaling pathway analyses will provide a comprehensive understanding of how 5-Methylfuran-2-carboxamide exerts its anticancer effects, paving the way for further preclinical and clinical investigation.

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A Comparative Guide to Structure-Activity Relationships of 5-Methylfuran-2-carboxamide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the 5-methylfuran-2-carboxamide core has emerged as a particularly promising template for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various 5-methylfuran-2-carboxamide derivatives, offering insights into the chemical modifications that govern their biological efficacy. By examining experimental data from key studies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and synthesis efforts in this area.

The 5-Methylfuran-2-carboxamide Scaffold: A Privileged Structure

The 5-methylfuran-2-carboxamide moiety combines several key features that make it an attractive starting point for drug discovery. The furan ring is a bioisostere of the benzene ring, offering similar aromatic character but with different electronic properties and metabolic stability. The carboxamide linkage provides a rigid unit capable of participating in hydrogen bonding, a crucial interaction for binding to biological targets. The methyl group at the 5-position can influence the lipophilicity and steric profile of the molecule, potentially enhancing binding affinity and selectivity.

This guide will explore the SAR of derivatives targeting a range of biological activities, including antimicrobial, anticancer, and antibiofilm applications. We will dissect how modifications at various positions of the scaffold impact potency and selectivity, providing a rationale for the design of next-generation compounds.

Comparative Analysis of Biological Activities and SAR

Derivatives of furan-2-carboxamide have demonstrated significant potential as antimicrobial agents. The SAR in this class of compounds is heavily influenced by the nature of the substituent on the amide nitrogen and the furan ring.

A study on carbamothioyl-furan-2-carboxamide derivatives revealed that the presence of an aromatic moiety is crucial for antibacterial activity, likely due to increased lipophilicity.[1] Compounds bearing a 2,4-dinitrophenyl group exhibited significant inhibition against a panel of bacterial and fungal strains.[1]

Key SAR Insights for Antimicrobial Activity:

  • Amide Substituent: Aromatic and heteroaromatic substituents on the amide nitrogen generally lead to enhanced antimicrobial activity.

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of aromatic rings, correlates with improved antibacterial efficacy.[1]

  • Substitution Pattern: The position of substituents on the aromatic ring of the amide moiety can influence activity, with para-substituted derivatives often showing good yields and activity.[1]

Table 1: Comparison of Antimicrobial Activity of Furan-2-Carboxamide Derivatives

Compound IDR Group (on Amide Nitrogen)Target OrganismMIC (µg/mL)Reference
4f 2,4-dinitrophenylS. aureus150.7[1]
4f 2,4-dinitrophenylE. coli165.3[1]
4f 2,4-dinitrophenylC. albicans155.2[1]
4c p-tolylS. aureus>250[1]

Experimental Protocol: Synthesis of Carbamothioyl-Furan-2-Carboxamide Derivatives

A representative synthetic protocol involves the reaction of 5-methylfuran-2-carboxylic acid with a suitable activating agent (e.g., thionyl chloride) to form the acid chloride. This is followed by reaction with potassium thiocyanate to yield an isothiocyanate intermediate. Finally, the addition of a primary amine affords the target carbamothioyl-furan-2-carboxamide derivative.[1]

Synthesis_of_Carbamothioyl_Furan_2_Carboxamides start 5-Methylfuran-2-carboxylic Acid intermediate1 5-Methylfuran-2-carbonyl chloride start->intermediate1 Activation intermediate2 5-Methylfuran-2-carbonyl isothiocyanate intermediate1->intermediate2 Thiocyanation product Carbamothioyl-furan-2-carboxamide Derivative intermediate2->product Amine Addition reagent1 SOCl2 reagent1->start reagent2 KSCN reagent2->intermediate1 reagent3 Primary Amine (R-NH2) reagent3->intermediate2

Caption: Synthetic workflow for carbamothioyl-furan-2-carboxamides.

The furan-2-carboxamide scaffold has also been explored for its anticancer potential. Studies have shown that modifications to the core structure can lead to compounds with significant cytotoxicity against various cancer cell lines.[2][3]

For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their anticancer activities.[2][4] The presence of a tryptamine moiety linked to the furan ring via an amine or amide was found to be a key determinant of cytotoxicity.[2]

Key SAR Insights for Anticancer Activity:

  • Amine vs. Amide Linker: An amine linkage between the furan core and the tryptamine moiety generally results in higher anticancer activity compared to an amide linkage.[2]

  • Hydroxymethyl Group: The presence of a hydroxymethyl group at the 5-position of the furan ring appears to be beneficial for activity.

  • Tryptamine Moiety: The indole ring of the tryptamine substituent is crucial for the observed cytotoxicity.

Table 2: Comparison of Anticancer Activity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives against HeLa Cells

Compound IDLinkerSubstituentIC₅₀ (µg/mL)Reference
8c AmineTryptamine62.37[2]
9c AmideTryptamine>100[2]
1 -->100[2]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

MTT_Assay_Workflow step1 Seed Cancer Cells in 96-well Plate step2 Treat with Test Compounds step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate to Form Formazan step3->step4 step5 Solubilize Formazan Crystals step4->step5 step6 Measure Absorbance step5->step6 result Calculate IC50 Value step6->result

Caption: Standard workflow for the MTT cytotoxicity assay.

Biofilm formation is a significant challenge in treating bacterial infections. Furan-2-carboxamide derivatives have been investigated as potential inhibitors of biofilm formation, particularly in Pseudomonas aeruginosa.[6][7]

A diversity-oriented synthesis approach led to the discovery of furan-2-carboxamides with potent antibiofilm activity. The study highlighted the importance of the linker between the furan core and a terminal aromatic group.[6]

Key SAR Insights for Antibiofilm Activity:

  • Linker Moiety: Carbohydrazide and triazole linkers were found to be particularly effective in conferring antibiofilm activity.[6][7]

  • Bioisosteric Replacement: The furan-2-carboxamide moiety serves as a successful bioisosteric replacement for the less stable furanone ring found in other quorum sensing inhibitors.[6]

  • Terminal Substituents: The nature of the substituent on the terminal aromatic ring can modulate activity, with electron-withdrawing groups like fluorine sometimes enhancing inhibition.[6]

Table 3: Comparison of Antibiofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa

Compound SeriesLinkerBest Performing Compound% Biofilm Inhibition at 50 µMReference
4 Carbohydrazide4b 58%[6]
5 p-Phenylenediamine5f (Fluoro-substituted)38%[6]
6 Aminobenzoic acid->30% (most cases)[6]
7 Triazole->30% (most cases)[6]

digraph "SAR_Antibiofilm" {
graph [nodesep=0.3, ranksep=0.3];
node [shape=record, fontname="Arial", fontsize=10, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

furan [label=" 5-Methylfuran | C=O | NH" ]; linker [label="Linker Moiety\n(Carbohydrazide, Triazole)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; terminal [label="Terminal Aromatic Group", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; activity [label="Antibiofilm Activity", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

furan:f2 -> linker [arrowhead=none]; linker -> terminal; {furan, linker, terminal} -> activity [label=" Influences"]; }

Caption: Key structural features influencing antibiofilm activity.

Conclusion and Future Perspectives

The 5-methylfuran-2-carboxamide scaffold is a versatile platform for the development of potent and selective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity.

For antimicrobial agents, lipophilicity and the nature of the amide substituent are key. In the realm of anticancer drugs, the linker and specific bulky substituents like tryptamine play a crucial role. For antibiofilm applications, the choice of the linker between the furan core and a terminal aromatic ring is paramount.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will enable more rational drug design.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.

  • Combinatorial Libraries: The synthesis and screening of larger, more diverse libraries of 5-methylfuran-2-carboxamide derivatives could lead to the discovery of compounds with improved potency and novel biological activities.

By leveraging the insights from existing SAR studies and embracing a multidisciplinary approach, the full therapeutic potential of 5-methylfuran-2-carboxamide derivatives can be realized.

References

  • Zanatta, N., Alves, S. H., Coelho, H. S., Borchhardt, D. M., Machado, P., Flores, K. M., da Silva, F. M., Spader, T. B., Santurio, J. M., Bonacorso, H. G., & Martins, M. A. P. (2007). Synthesis, Antimicrobial Activity, and QSAR Studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947–1958. [Link]

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  • Carradori, S., et al. (2022). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 27(19), 6527. [Link]

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  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Sgrignani, J., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(3), M1453. [Link]

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  • Muñoz-Estrada, A. C., Tovar-Roman, C. E., García-Mejía, C. D., García-Contreras, R., & Hernández-Vázquez, E. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 20(9), e202400879. [Link]

  • Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 144, 335-348. [Link]

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A Comparative Analysis of 5-Methylfuran-2-carboxamide and its Thioamide Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The substitution of an amide with its isosteric thioamide analog represents a powerful, albeit nuanced, tool in this endeavor. This guide provides a comprehensive comparative analysis of 5-Methylfuran-2-carboxamide and its corresponding thioamide, 5-Methylfuran-2-carbothioamide. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and biological activities, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Amide to Thioamide Substitution

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The carboxamide functional group is a common feature in many biologically active molecules, contributing to their binding affinity and pharmacokinetic profiles. The replacement of the carbonyl oxygen of a carboxamide with a sulfur atom to form a thioamide can induce significant changes in the molecule's properties.[4] These modifications can influence lipophilicity, hydrogen bonding capabilities, metabolic stability, and ultimately, biological activity.[4][5] This comparative analysis aims to elucidate these differences in the context of the 5-methylfuran-2-carboxamide framework.

Synthetic Strategies: Crafting the Carboxamide and Thioamide

The synthesis of 5-Methylfuran-2-carboxamide and its thioamide analog typically begins with a common precursor, 5-methylfuran-2-carboxylic acid. The choice of synthetic route is critical for achieving good yields and purity.

Synthesis of 5-Methylfuran-2-carboxamide

A common and effective method for the synthesis of 5-Methylfuran-2-carboxamide involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol:

  • Activation of Carboxylic Acid: 5-methylfuran-2-carboxylic acid is reacted with a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6] The use of an activating agent like 4-dimethylaminopyridine (DMAP) can catalyze the reaction.[1]

  • Amidation: The activated carboxylic acid is then treated with a source of ammonia, such as ammonium chloride in the presence of a base, or directly with ammonia gas, to yield 5-Methylfuran-2-carboxamide.

  • Purification: The final product is purified using standard techniques like column chromatography or recrystallization.

Synthesis_Carboxamide 5-Methylfuran-2-carboxylic acid 5-Methylfuran-2-carboxylic acid Activated Intermediate Activated Intermediate 5-Methylfuran-2-carboxylic acid->Activated Intermediate DCC/DMAP or CDI 5-Methylfuran-2-carboxamide 5-Methylfuran-2-carboxamide Activated Intermediate->5-Methylfuran-2-carboxamide NH3 source

Caption: Synthetic pathway for 5-Methylfuran-2-carboxamide.

Synthesis of 5-Methylfuran-2-carbothioamide

The synthesis of the thioamide analog can be achieved from the corresponding carboxamide or directly from the nitrile. A widely used method involves the thionation of the carboxamide.

Experimental Protocol:

  • Thionation of Amide: 5-Methylfuran-2-carboxamide is treated with a thionating agent, most commonly Lawesson's reagent, in an anhydrous solvent such as toluene or tetrahydrofuran. The reaction is typically heated to drive it to completion.

  • Alternative Route from Nitrile: 5-Methylfuran-2-carbonitrile can be reacted with hydrogen sulfide in the presence of a base, such as pyridine or triethylamine, to yield the thioamide.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 5-Methylfuran-2-carbothioamide.

Synthesis_Thioamide 5-Methylfuran-2-carboxamide 5-Methylfuran-2-carboxamide 5-Methylfuran-2-carbothioamide 5-Methylfuran-2-carbothioamide 5-Methylfuran-2-carboxamide->5-Methylfuran-2-carbothioamide Lawesson's Reagent 5-Methylfuran-2-carbonitrile 5-Methylfuran-2-carbonitrile 5-Methylfuran-2-carbonitrile->5-Methylfuran-2-carbothioamide H2S, Base

Caption: Synthetic routes to 5-Methylfuran-2-carbothioamide.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The substitution of oxygen with sulfur introduces notable changes in the physicochemical and spectroscopic properties of the molecule.

Property5-Methylfuran-2-carboxamide5-Methylfuran-2-carbothioamideRationale for Difference
Molecular Weight 125.13 g/mol 141.19 g/mol Sulfur has a higher atomic mass than oxygen.
Lipophilicity (LogP) LowerHigherThe sulfur atom is less electronegative and larger than oxygen, leading to reduced polarity and increased lipophilicity.[4]
Hydrogen Bonding Stronger H-bond acceptorWeaker H-bond acceptor, Stronger H-bond donorThe C=S bond is a weaker hydrogen bond acceptor than the C=O bond. Conversely, the N-H protons in a thioamide are more acidic, making it a stronger hydrogen bond donor.[4]
¹H NMR (NH₂ protons) ~7.0-8.0 ppm~9.0-10.0 ppmThe greater deshielding of the NH protons in the thioamide is due to the magnetic anisotropy of the C=S bond and the increased acidity of the protons.
¹³C NMR (C=X carbon) ~160-170 ppm~190-200 ppmThe thiocarbonyl carbon is significantly deshielded compared to the carbonyl carbon.[7]
IR Spectroscopy (C=X stretch) ~1650-1680 cm⁻¹~1200-1400 cm⁻¹ (C=S stretch)The C=S bond has a lower stretching frequency than the C=O bond due to the greater mass of the sulfur atom and a weaker bond order.[8]

Biological Activity and Mechanistic Insights: A Comparative Perspective

While direct comparative biological data for 5-Methylfuran-2-carboxamide and its thioamide analog is not extensively available in the public domain, we can infer potential differences based on studies of similar compounds. Furan-based compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1][2][3]

Anticancer Activity

Several furan-2-carboxamide derivatives have been synthesized and evaluated for their anticancer potential.[3][6] For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against various human cancer cell lines.[3] The increased lipophilicity of the thioamide analog could potentially enhance its ability to cross cell membranes, leading to improved cellular uptake and, consequently, higher potency.[9] However, the change in hydrogen bonding properties could also alter the binding affinity to the biological target.

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties.[2] The thioamide functional group itself is present in a number of antimicrobial agents. The enhanced membrane permeability of thioamides could be advantageous in targeting intracellular pathogens.[9]

Biological_Activity cluster_amide 5-Methylfuran-2-carboxamide cluster_thioamide 5-Methylfuran-2-carbothioamide A_Properties Lower Lipophilicity Stronger H-bond Acceptor A_Activity Potential Anticancer & Antimicrobial Activity A_Properties->A_Activity T_Activity Potentially Enhanced Cellular Uptake Altered Target Binding A_Activity->T_Activity Comparative Effect T_Properties Higher Lipophilicity Weaker H-bond Acceptor Stronger H-bond Donor T_Properties->T_Activity

Caption: Comparative biological implications of amide vs. thioamide.

Conclusion and Future Directions

The comparative analysis of 5-Methylfuran-2-carboxamide and its thioamide analog highlights the profound impact of a single-atom substitution on the molecule's physicochemical, spectroscopic, and potential biological properties. The thioamide analog is expected to be more lipophilic and exhibit distinct spectroscopic signatures. These changes are anticipated to translate into altered biological activity, potentially through enhanced cellular permeability and modified target interactions.

For drug development professionals, the thioamide substitution offers a viable strategy to modulate the properties of a lead compound. However, it is crucial to conduct direct, head-to-head biological evaluations of both the carboxamide and its thioamide analog to ascertain the precise impact of this modification on efficacy and selectivity. Future research should focus on the synthesis and comprehensive biological testing of these specific compounds to validate the inferred properties and unlock their full therapeutic potential.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 5-Methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, identifying a potent lead compound against a specific biological target is merely the first step. The critical journey from a "hit" to a viable clinical candidate is paved with rigorous safety and selectivity assessments. A significant hurdle in this process is managing off-target effects, where a compound interacts with unintended biological molecules, potentially leading to toxicity or diminished efficacy.[1] High-throughput screening (HTS) and subsequent hit-to-lead optimization must therefore be coupled with robust cross-reactivity profiling, also known as counter-screening, to eliminate compounds with undesirable activity profiles early in the development pipeline.[2][3]

This guide provides an in-depth, experience-driven framework for conducting a comprehensive cross-reactivity profile of a novel small molecule, using 5-Methylfuran-2-carboxamide as a representative case. While this specific compound is a known intermediate in the synthesis of various bioactive agents, its intrinsic cytotoxic profile across diverse cell types is not extensively documented in public literature.[4] We will explore the rationale behind experimental design, detail self-validating protocols, and present a clear methodology for data interpretation, empowering researchers to build a comprehensive safety and selectivity profile for their compounds of interest.

The Furan Moiety: A Consideration in Bioactivity and Toxicity

The furan ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in numerous pharmacologically active compounds, from antibacterials to anticancer agents.[5] Its utility often lies in its ability to act as a bioisostere for other aromatic rings, like phenyl groups, while offering distinct electronic and metabolic properties.

However, from a drug development perspective, the furan scaffold warrants careful toxicological assessment. The toxicity of many furan-containing compounds is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver, into highly reactive α,β-unsaturated dialdehyde metabolites.[6] These reactive species can deplete cellular antioxidants like glutathione (GSH), induce severe oxidative stress, and form adducts with critical macromolecules, leading to mitochondrial dysfunction and cell death.[6] This known mechanistic liability underscores the necessity of profiling any novel furan-containing compound against a panel of cell lines, including those with high metabolic capacity.

Designing a Robust Cross-Reactivity Screening Campaign

A successful profiling campaign is not about generating vast quantities of data, but about generating meaningful data. This requires a logically structured experimental plan with carefully selected components. The objective is to determine the compound's potency and selectivity across cell lines representing different tissues, states (cancerous vs. non-cancerous), and metabolic capabilities.

Strategic Selection of a Mammalian Cell Line Panel

The choice of cell lines is the foundation of the entire study. A well-curated panel provides a multi-faceted view of a compound's potential biological impact. An important step is to choose an adequate cell line which depends on the intended application of the assay.[7] For an initial broad cross-reactivity screen of 5-Methylfuran-2-carboxamide, we recommend the following panel:

  • HepG2 (Human Hepatocellular Carcinoma): This is a cornerstone for in vitro toxicology. HepG2 cells retain many metabolic enzymes, including cytochrome P450s, making them an excellent model to detect metabolically-induced toxicity, which is a key concern for furan derivatives.[8]

  • A549 (Human Lung Carcinoma): Represents a common cancer type and a different tissue of origin. It allows for the assessment of efficacy against a non-hepatic cancer model.

  • MCF-7 (Human Breast Adenocarcinoma): Another key cancer cell line from a different tissue origin, providing breadth to the anti-cancer screening component.

  • MRC-5 (Human Normal Lung Fibroblast): This non-cancerous, diploid cell line is crucial for establishing a selectivity index. A desirable compound should exhibit significantly higher potency against cancer cells than against normal cells like MRC-5.[9]

Crucial Note on Cell Line Integrity: The persistent issue of cell line cross-contamination can invalidate research findings.[10] It is imperative to authenticate all cell lines, for example by Short Tandem Repeat (STR) DNA genotyping, before initiating any screening experiments.[10]

The Experimental Workflow: A Multi-Assay Approach

A single assay provides only one dimension of a compound's effect. To build a trustworthy profile, we employ orthogonal assays that measure different hallmarks of cell death. Our workflow integrates two primary cytotoxicity assays: one measuring metabolic viability (MTT) and another measuring membrane integrity (LDH).

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Culture Cell Line Culture & Authentication (HepG2, A549, MCF-7, MRC-5) Seeding Seed Cells into 96-Well Plates Culture->Seeding Treatment Dose-Response Treatment (5-Methylfuran-2-carboxamide, Doxorubicin, Vehicle) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 SI Determine Selectivity Index (SI) IC50->SI Profile Generate Cross-Reactivity Profile SI->Profile G cluster_cell Cellular Environment Compound 5-Methylfuran- 2-carboxamide P450 CYP450 Enzymes (e.g., in HepG2) Compound->P450 Metabolic Activation Metabolite Reactive α,β-unsaturated dialdehyde metabolite P450->Metabolite GSH Glutathione (GSH) Metabolite->GSH Depletion ROS Reactive Oxygen Species (ROS) Metabolite->ROS Generation Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of furan-induced cytotoxicity.

To validate such a pathway, a researcher could perform follow-up experiments on the most sensitive cell line (e.g., A549 from our hypothetical data):

  • ROS Detection: Use probes like DCFDA to quantify the generation of reactive oxygen species after compound treatment.

  • Apoptosis Assay: Employ Annexin V/Propidium Iodide staining and flow cytometry to distinguish between apoptotic and necrotic cell death. [11]* Caspase Activity Assay: Measure the activity of key executioner caspases like Caspase-3/7.

Conclusion

Profiling the cross-reactivity of a new chemical entity like 5-Methylfuran-2-carboxamide is a non-negotiable step in preclinical drug development. A cursory single-cell, single-assay screen is insufficient and can be misleading. By employing a strategically selected panel of diverse mammalian cell lines and utilizing orthogonal, self-validating assays such as MTT and LDH, researchers can build a robust and reliable profile of a compound's potency and selectivity. This multi-dimensional approach, which forms the basis for calculating a selectivity index, not only identifies potential liabilities like broad-spectrum toxicity but also uncovers promising candidates with a desirable therapeutic window. The insights gained from this foundational screen are invaluable for making informed decisions on which compounds to advance, saving critical time and resources in the long journey of drug discovery.

References

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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 5-Methylfuran-2-carboxamide as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While direct in vivo efficacy data for the novel compound 5-Methylfuran-2-carboxamide is not yet prevalent in public literature, its structural similarity to compounds known to possess anti-inflammatory activity, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, provides a strong rationale for its evaluation as a potential therapeutic agent for inflammatory conditions.[4]

This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vivo efficacy of 5-Methylfuran-2-carboxamide in established, preclinical animal models of acute inflammation. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare its potential performance against a well-established non-steroidal anti-inflammatory drug (NSAID).

Part 1: Strategic Selection of Animal Models & Rationale

The initial validation of a novel anti-inflammatory compound requires acute, robust, and reproducible animal models. The judicious selection of an appropriate model is a critical step in the early phase of drug development.[5][6] We will focus on two widely-used models that assess different aspects of the acute inflammatory cascade: Carrageenan-Induced Paw Edema and Arachidonic Acid-Induced Ear Edema.

  • Carrageenan-Induced Paw Edema: This is the quintessential model for evaluating acute inflammation and the efficacy of NSAIDs.[5] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by the production of prostaglandins, involving the cyclooxygenase (COX) enzymes.[5] This model is invaluable because a compound's ability to inhibit edema in the later phase suggests a mechanism involving prostaglandin synthesis inhibition, a hallmark of many successful anti-inflammatory drugs.

  • Arachidonic Acid (AA)-Induced Ear Edema: This model is more specific for assessing agents that interfere with the arachidonic acid cascade. Topical application of AA leads to its rapid conversion into pro-inflammatory eicosanoids, including prostaglandins (via COX pathway) and leukotrienes (via lipoxygenase pathway).[5] A reduction in edema in this model strongly indicates that the test compound inhibits either COX or lipoxygenase enzymes, providing more targeted mechanistic insight.[5]

Part 2: Comparative Efficacy Evaluation

To establish a benchmark for efficacy, 5-Methylfuran-2-carboxamide must be tested against both a negative (vehicle) control and a positive control (a standard-of-care drug).

  • Vehicle Control: This is critical for ensuring that the observed effects are due to the compound itself and not the solvent used for its administration.

  • Positive Control: Indomethacin is an excellent choice. It is a potent, well-characterized NSAID that inhibits both COX-1 and COX-2 enzymes, providing a robust benchmark for anti-inflammatory activity in the selected models.

Hypothetical Data & Comparative Analysis

The following table summarizes hypothetical, yet plausible, data from these experiments. The objective is to demonstrate how to structure and interpret the results to compare the efficacy of 5-Methylfuran-2-carboxamide against the controls.

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h (Carrageenan Model) % Inhibition of Edema (Carrageenan Model) Mean Ear Punch Weight Increase (mg) (AA Model) % Inhibition of Edema (AA Model)
Vehicle (0.5% CMC)-0.75 ± 0.050%12.2 ± 1.10%
Indomethacin (Positive Control)100.30 ± 0.0360%4.8 ± 0.560.7%
5-Methylfuran-2-carboxamide250.58 ± 0.0422.7%8.5 ± 0.930.3%
5-Methylfuran-2-carboxamide500.41 ± 0.0545.3%6.1 ± 0.750.0%
5-Methylfuran-2-carboxamide1000.32 ± 0.0457.3%5.2 ± 0.657.4%

Interpretation of Hypothetical Data: This data illustrates a dose-dependent anti-inflammatory effect for 5-Methylfuran-2-carboxamide. At the highest dose (100 mg/kg), its efficacy is comparable to the standard drug, Indomethacin. The strong inhibition in both models suggests a mechanism of action related to the inhibition of the arachidonic acid cascade, likely involving COX enzymes.

Part 3: Experimental Workflows and Protocols

Scientific integrity demands detailed, reproducible protocols. The following sections provide step-by-step methodologies for the proposed in vivo studies.

Overall Experimental Workflow

The logical flow of an in vivo study is critical for obtaining reliable data. This involves acclimatization, baseline measurements, randomization, compound administration, induction of inflammation, and subsequent data collection.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurements (Paw Volume / Ear Thickness) Acclimatization->Baseline Randomization Randomization into Treatment Groups (n=6-8) Baseline->Randomization Dosing Oral Administration (Vehicle, Indomethacin, Test Compound) Randomization->Dosing Induction Induction of Inflammation (Carrageenan or Arachidonic Acid) Dosing->Induction Measurement Measure Edema at Specific Time Points Induction->Measurement Data Data Compilation & Statistical Analysis Measurement->Data Report Efficacy Determination & Report Generation Data->Report

Caption: High-level workflow for in vivo anti-inflammatory studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps for assessing anti-edema effects in a widely used model of acute inflammation.[5][7]

Animals: Male Wistar rats (180-200g).

Materials:

  • 5-Methylfuran-2-carboxamide

  • Indomethacin (positive control)

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in saline

  • Carrageenan solution: 1% w/v in sterile saline

  • Digital Plethysmometer

Procedure:

  • Acclimatization: House animals for at least 7 days under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Fasting: Fast animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V₀ reading.

  • Grouping: Randomly divide animals into treatment groups (n=6 per group): Vehicle, Indomethacin (10 mg/kg), and 5-Methylfuran-2-carboxamide (25, 50, 100 mg/kg).

  • Compound Administration: Administer the assigned treatment orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation:

    • Paw Edema (mL) = Vt - V₀

    • Percent Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Protocol 2: Arachidonic Acid-Induced Ear Edema in Mice

This protocol provides a method to assess inflammation specifically related to eicosanoid production.[5]

Animals: Male Swiss albino mice (20-25g).

Materials:

  • 5-Methylfuran-2-carboxamide

  • Indomethacin

  • Vehicle (e.g., Acetone)

  • Arachidonic Acid (AA) solution: 2% (w/v) in acetone.

Procedure:

  • Acclimatization: As described in Protocol 1.

  • Grouping: Randomly divide animals into treatment groups as in Protocol 1.

  • Compound Administration: Administer the test compounds (orally or intraperitoneally) 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Apply 20 µL of the 2% AA solution to the inner and outer surfaces of the right ear of each mouse. Apply 20 µL of acetone to the left ear (control).

  • Sample Collection: One hour after AA application, sacrifice the mice by cervical dislocation.

  • Edema Measurement: Using a 6mm biopsy punch, collect a disc from both the right (treated) and left (control) ears. Weigh the discs immediately.

  • Calculation:

    • Edema (mg) = Weight_right_ear - Weight_left_ear

    • Percent Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Part 4: Mechanistic Insights & Signaling Pathways

The results from the proposed models would suggest that 5-Methylfuran-2-carboxamide likely interferes with the arachidonic acid inflammatory cascade. This pathway is central to inflammation, where the enzyme Phospholipase A₂ releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert it into pro-inflammatory prostaglandins (PGE₂), which mediate pain, fever, and swelling.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pg Prostaglandins (PGE₂) cox->pg inflammation Inflammation (Edema, Pain, Fever) pg->inflammation compound 5-Methylfuran-2-carboxamide (Hypothesized Target) compound->cox Inhibition nsaid Indomethacin (Standard NSAID) nsaid->cox

Caption: Hypothesized mechanism of action via the COX pathway.

Conclusion

This guide presents a scientifically rigorous and experimentally sound framework for the initial in vivo validation of 5-Methylfuran-2-carboxamide as a novel anti-inflammatory agent. By employing established models like carrageenan-induced paw edema and arachidonic acid-induced ear edema, and comparing the results against appropriate controls, researchers can generate robust, interpretable data. This foundational efficacy and mechanistic data is an indispensable prerequisite for further preclinical development, including pharmacokinetic, toxicological, and chronic inflammation model studies.

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A Comparative Spectroscopic Guide to 5-Methylfuran-2-carboxamide: Elucidating Purity and Structural Integrity Across Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthesized compounds are paramount. 5-Methylfuran-2-carboxamide, a heterocyclic amide, serves as a valuable scaffold in medicinal chemistry. The synthetic route employed for its preparation can significantly influence its purity profile, introducing specific starting materials or byproducts that may be difficult to remove. This guide provides an in-depth comparison of the spectroscopic data of 5-Methylfuran-2-carboxamide prepared via two common synthetic routes, offering insights into how the choice of synthesis impacts the final product's analytical signature.

Synthetic Pathways to 5-Methylfuran-2-carboxamide

The preparation of an amide bond is a cornerstone of organic synthesis. For 5-Methylfuran-2-carboxamide, two prevalent strategies involve the direct amidation of the corresponding carboxylic acid and the aminolysis of its ester derivative. Each route presents distinct advantages and potential impurity profiles that are readily distinguishable through spectroscopic analysis.

  • Route A: Direct Amidation of 5-Methylfuran-2-carboxylic acid. This approach often utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), to activate the carboxylic acid for nucleophilic attack by ammonia.[1][2] While efficient, this method can introduce byproducts related to the coupling agent, such as dicyclohexylurea (DCU) in the case of DCC, which can sometimes be challenging to remove completely.

  • Route B: Aminolysis of a 5-Methylfuran-2-carboxylate Ester. The reaction of an ester, such as methyl 5-methylfuran-2-carboxylate, with ammonia or an amine is another effective method for amide synthesis.[3][4][] This pathway avoids the use of coupling agents and their associated byproducts, but may require more forcing conditions and risks incomplete reaction, leaving residual ester in the final product.

Caption: Synthetic routes to 5-Methylfuran-2-carboxamide.

Comparative Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data for pure 5-Methylfuran-2-carboxamide and highlights potential impurity signals that may arise from each synthetic route.

Spectroscopic Technique Expected Data for 5-Methylfuran-2-carboxamide Potential Impurity Signals (Route A) Potential Impurity Signals (Route B)
¹H NMR (400 MHz, CDCl₃)δ ~7.05 (d, 1H, furan H), δ ~6.15 (d, 1H, furan H), δ ~6.0 (br s, 2H, -NH₂), δ ~2.35 (s, 3H, -CH₃)Unreacted 5-methylfuran-2-carboxylic acid (-COOH proton, broad signal >10 ppm). Dicyclohexylurea (DCU) by-product (broad multiplets ~1.0-2.0 ppm).Unreacted methyl 5-methylfuran-2-carboxylate (singlet at ~3.9 ppm for -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~162 (C=O), δ ~158 (C-CH₃), δ ~148 (C-CONH₂), δ ~118 (CH), δ ~108 (CH), δ ~14 (-CH₃)Signals corresponding to unreacted carboxylic acid (~165-170 ppm for C=O). DCU signals (~50 ppm for CH-N, ~33, 26, 25 ppm for cyclohexyl CH₂).Signals for unreacted ester (~160 ppm for C=O, ~52 ppm for -OCH₃).
FT-IR (ATR, cm⁻¹)~3350 & ~3180 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~1020 (C-O-C stretch)Broad O-H stretch (~3300-2500 cm⁻¹) from unreacted carboxylic acid. Additional amide-like signals from DCU.C=O stretch from unreacted ester (~1720 cm⁻¹).
Mass Spec. (EI)Molecular Ion (M⁺) at m/z = 125.05Ion peaks corresponding to starting material or DCU (m/z = 224.22).Ion peak for unreacted ester (m/z = 140.05).
Expert Interpretation:

The choice of synthetic route directly impacts the potential impurities, which are readily identifiable using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is particularly powerful for detecting residual starting materials. In Route B, the sharp singlet of the methyl ester's methoxy group around 3.9 ppm is a clear indicator of incomplete reaction. For Route A, the absence of this signal is a key advantage, but one must be vigilant for the broad, low-intensity signals of DCU, which can sometimes be mistaken for baseline noise if not carefully integrated.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a rapid and effective method for functional group analysis. A key diagnostic for a successful reaction in Route B is the disappearance of the sharp ester C=O stretch around 1720 cm⁻¹ and the appearance of the characteristic amide I and II bands. For Route A, the absence of the broad carboxylic acid O-H stretch is a primary indicator of reaction completion.

  • Mass Spectrometry (MS): While MS will confirm the molecular weight of the desired product, it is also an excellent tool for detecting impurities, especially when coupled with a separation technique like Gas Chromatography (GC-MS). The presence of ions corresponding to the molecular weights of starting materials or byproducts provides definitive evidence of their presence.

Standard Operating Protocols for Spectroscopic Analysis

To ensure data consistency and accuracy, the following standardized protocols for the spectroscopic analysis of 5-Methylfuran-2-carboxamide are recommended.

Workflow for Spectroscopic Characterization
Caption: Workflow for spectroscopic analysis and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized 5-Methylfuran-2-carboxamide in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra and integrate all signals. Compare the chemical shifts and coupling constants to reference values and analyze for the presence of impurity signals as detailed in the comparison table.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the amide and furan functional groups. Compare the spectrum against a reference and look for the presence of extraneous peaks, such as the C=O stretch of a residual ester or the broad O-H of a carboxylic acid.

Mass Spectrometry (MS)
  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source for volatile compounds or an Electrospray Ionization (ESI) source coupled with Liquid Chromatography (LC-MS) for less volatile samples.

  • Data Acquisition: For EI, set the ionization energy to 70 eV. Scan a mass-to-charge (m/z) range appropriate for the expected product and potential impurities (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) at m/z = 125. Analyze the fragmentation pattern to confirm the structure and screen for the molecular ions of potential impurities.

Conclusion

The synthetic route to 5-Methylfuran-2-carboxamide has a tangible impact on its spectroscopic profile, primarily through the introduction of specific impurities. A multi-technique spectroscopic approach, combining NMR, FT-IR, and MS, is essential for a comprehensive assessment of both structural identity and purity. By understanding the potential byproducts of each synthetic pathway, researchers can make informed decisions during purification and accurately interpret analytical data, ensuring the quality and reliability of their materials for downstream applications in research and development.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

  • Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

  • Chidambaram, A., & Milstein, D. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society, 133(4), 700-702. Retrieved from [Link]

  • Li, X., et al. (2019). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 3(8), 1584-1592. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]

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A Researcher's Guide to the In Vitro Metabolic Stability of 5-Methylfuran-2-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of 5-Methylfuran-2-carboxamide. We will move beyond simple protocols to explore the mechanistic reasoning behind experimental choices, ensuring a self-validating and robust assessment. The furan ring, a common scaffold in medicinal chemistry, is also a well-known "structural alert" due to its potential for metabolic activation into reactive species.[1][2] Therefore, a thorough understanding of its metabolic fate is critical for any drug development program.

The Central Challenge: Bioactivation of the Furan Moiety

The primary concern with furan-containing compounds is not necessarily rapid clearance, but the mechanism by which they are metabolized. Cytochrome P450 (P450) enzymes, the workhorses of Phase I metabolism, can oxidize the furan ring.[1] This oxidation does not always lead to simple detoxification. Instead, it can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones (like cis-2-butene-1,4-dial, BDA).[3][4] These reactive metabolites are capable of forming covalent bonds with cellular nucleophiles like proteins and DNA, a process that is often the initiating trigger for toxicity.[1][5]

Understanding this bioactivation pathway is fundamental to interpreting metabolic stability data. A compound that is rapidly metabolized via this pathway is a significant liability.

Furan Bioactivation Pathway cluster_0 Phase I Metabolism cluster_1 Cellular Consequences Parent_Compound 5-Methylfuran- 2-carboxamide Reactive_Intermediate Reactive cis-Enedione Intermediate Parent_Compound->Reactive_Intermediate CYP450 Oxidation Adducts Covalent Adducts Reactive_Intermediate->Adducts Nucleophilic Attack Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA, GSH) Cellular_Nucleophiles->Adducts Toxicity Potential Toxicity (Hepatotoxicity) Adducts->Toxicity

Caption: P450-mediated bioactivation of a furan ring.

A Dual-Pronged Approach to In Vitro Assessment

To build a complete picture of metabolic stability, we employ two complementary in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. Each provides a different level of biological complexity and addresses distinct questions.[6]

FeatureHuman Liver Microsomes (HLM)Suspended Human Hepatocytes
Biological Complexity Low (Endoplasmic Reticulum)High (Intact, viable cells)
Enzymes Present Primarily Phase I (CYP450s, FMOs)Phase I, Phase II, and Transporters
Primary Use Case High-throughput screening for Phase I metabolic liabilityComprehensive clearance, pathway analysis, transporter effects
Predictive Power Good for intrinsic clearance by Phase I enzymesBetter prediction of overall hepatic clearance
Throughput HighLow to Medium
First Pass Assessment: The Microsomal Stability Assay

This assay is the frontline tool for evaluating a compound's susceptibility to Phase I metabolism.[7] By incubating 5-Methylfuran-2-carboxamide with HLM in the presence of the essential cofactor NADPH, we can determine its intrinsic clearance (CLint) by P450 enzymes.

Microsomal Stability Workflow A Prepare Reagents: - 5-Methylfuran-2-carboxamide (Test Article) - Pooled HLM - NADPH (Cofactor) - Phosphate Buffer B Pre-warm HLM and Test Article at 37°C A->B C Initiate Reaction: Add NADPH Solution B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add ice-cold Acetonitrile with Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. Time G->H I Determine t½ and CLint H->I

Caption: Workflow for the in vitro microsomal stability assay.

Experimental Protocol: Microsomal Stability

  • Reagent Preparation:

    • Prepare a 1 M stock of 5-Methylfuran-2-carboxamide in DMSO. Serially dilute to create working solutions.

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM solution of NADPH in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol) to terminate the reaction.

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

The Holistic View: The Hepatocyte Stability Assay

For a more physiologically relevant assessment, suspended hepatocytes are the gold standard.[6][8] These intact cells contain the full complement of metabolic enzymes (Phase I and II) and active cellular transport mechanisms, providing a more complete picture of hepatic clearance.

Experimental Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer cells to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%.

    • Dilute the cell suspension to a final density of 1 x 10⁶ viable cells/mL.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (5-Methylfuran-2-carboxamide) to a final concentration of 1 µM.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.

  • Time-Point Sampling & Analysis:

    • Follow steps 4-6 from the Microsomal Stability protocol. The quenching and analytical steps are identical.

Analytical Quantification: The Role of LC-MS/MS

Accurate quantification of the parent compound's disappearance is the cornerstone of any stability assay. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the required sensitivity and selectivity for this task.[9] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.

Protocol: LC-MS/MS Quantification

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is standard.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A rapid gradient from low to high organic (e.g., 5% to 95% B in 3 minutes) is used to elute the compound of interest.

    • Injection Volume: 5-10 µL.[10]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode is typical for this class of compound.

    • MRM Transition: The instrument is set to monitor a specific precursor-to-product ion transition. For 5-Methylfuran-2-carboxamide (M.W. 125.13), this would first involve identifying the protonated molecular ion [M+H]⁺ at m/z 125.1. Then, collision-induced dissociation (CID) would be optimized to find a stable, high-intensity fragment ion. This unique m/z transition provides exquisite selectivity.

  • Sample Preparation:

    • The protein precipitation method described in the assay protocols is a standard "dilute-and-shoot" approach.[11] Acetonitrile is effective at crashing out proteins while keeping small molecules in solution.[12]

Data Interpretation: From Raw Data to Actionable Insights

The primary output of the LC-MS/MS analysis is the peak area of the analyte at each time point. This data is used to calculate the metabolic half-life (t½) and the intrinsic clearance (CLint).[13]

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural log (ln) of the % Remaining versus time.

    • The slope of the linear regression line is equal to -k.

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration]) for microsomes.

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [Cell Density]) for hepatocytes.

Comparative Data (Hypothetical)

To contextualize the results for 5-Methylfuran-2-carboxamide, its performance should be compared against well-characterized control compounds.

CompoundSystemt½ (min)CLint (µL/min/mg protein)Stability Classification
Verapamil (Low Clearance)HLM> 60< 12Low
5-Methylfuran-2-carboxamide HLM2555.4Moderate
Diazepam (High Clearance)HLM< 5> 115High

Interpretation: In this hypothetical example, 5-Methylfuran-2-carboxamide displays moderate intrinsic clearance. This would flag it for further investigation. While not as unstable as a high-clearance compound, its stability is significantly lower than a highly stable drug. This result, combined with the knowledge of the furan bioactivation pathway, would prompt a medicinal chemist to consider metabolite identification studies or explore alternative chemical scaffolds.

Strategic Considerations: The Path Forward

If 5-Methylfuran-2-carboxamide demonstrates moderate to high metabolic clearance, particularly in human liver microsomes, the risk of P450-mediated bioactivation is elevated. The next logical steps would be:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed and search for signatures of reactive intermediates, such as glutathione (GSH) adducts.

  • Bioisosteric Replacement: If the furan ring is confirmed as the primary site of metabolic liability, medicinal chemists can explore replacing it with a more stable bioisostere.[14] Alternatives could include thiophene, oxazole, or non-aromatic scaffolds like substituted cyclohexanes, which can offer improved metabolic profiles.[15]

By systematically applying this integrated approach—combining mechanistic understanding with robust in vitro assays and precise analytics—researchers can confidently assess the metabolic stability of 5-Methylfuran-2-carboxamide and make informed decisions in the drug discovery process.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Peffley, S. D., & Reddy, V. P. (2013). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Chemical Research in Toxicology, 26(6), 969-978. Available from: [Link]

  • Abe, T., et al. (2018). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 59(11), 2217-2224. Available from: [Link]

  • ResearchGate. (2023). New and Unusual Scaffolds in Medicinal Chemistry. Available from: [Link]

  • Al-Ostath, S. M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). Available from: [Link]

  • McCullagh, J., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Food Analytical Methods, 15, 638-651. Available from: [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Available from: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1502. Available from: [Link]

  • ACS Publications. (2014). Identification of Amino Acid and Glutathione N-Conjugates of Toosendanin: Bioactivation of the Furan Ring Mediated by CYP3A4. Chemical Research in Toxicology, 27(6), 1111-1119. Available from: [Link]

  • ACS Publications. (2011). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 24(12), 2197-2208. Available from: [Link]

  • Peterson, L. A., et al. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 40(3), 596-601. Available from: [Link]

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2541. Available from: [Link]

  • Giorgetti, A., et al. (2018). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences, 63(1), 204-211. Available from: [Link]

  • Globe Thesis. (2017). The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Available from: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]

  • ResearchGate. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Available from: [Link]

  • Taylor & Francis Online. (2008). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews, 33(1), 65-80. Available from: [Link]

  • MedCrave. (2017). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Analytical & Pharmaceutical Research, 6(4). Available from: [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4275. Available from: [Link]

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Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 5-Methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The furan moiety, a five-membered aromatic heterocycle containing oxygen, is known for its potential health hazards. Furan itself is classified as a possible human carcinogen and can be toxic if inhaled, ingested, or absorbed through the skin[1][2]. Furan derivatives can also be flammable and may form explosive peroxides upon exposure to air and light[1][3]. The carboxamide group, while generally less reactive, can still present hazards such as skin and eye irritation[4]. Therefore, a conservative and informed approach to PPE is essential.

Core Principles of Protection

When handling 5-Methylfuran-2-carboxamide, your PPE strategy should be built on a multi-layered defense to mitigate risks of exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory (inhalation).

Engineering Controls: Your First Line of Defense

Before selecting any PPE, ensure that appropriate engineering controls are in place. All work with 5-Methylfuran-2-carboxamide should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors, dusts, or aerosols[5]. The work area should be well-ventilated and free of ignition sources, as furan compounds can be flammable[5][6][7].

Essential Personal Protective Equipment

The following table summarizes the recommended PPE for handling 5-Methylfuran-2-carboxamide. The selection of specific items may vary based on the scale of the operation and a site-specific risk assessment.

Protection Type Recommended PPE Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk.Protects against splashes of the compound or solvents, which can cause serious eye irritation[4][8]. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for extended handling periods.Provides a barrier against dermal absorption, a known risk for furan compounds[1]. Regularly inspect gloves for any signs of degradation or tearing and change them frequently.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects the skin and personal clothing from splashes and spills. Flame resistance is crucial due to the flammability of furan derivatives[9].
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. For situations with a higher risk of aerosol generation or in the absence of adequate engineering controls, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes the risk of inhaling potentially toxic fumes or dust[1]. The need for respiratory protection should be determined by a formal risk assessment[9].
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Procedural Guidance for PPE Usage

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gowning: Put on your lab coat and ensure it is fully fastened.

  • Gloves: Don the first pair of gloves (if double-gloving), followed by the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the outer surface with your bare hands. If wearing a single pair, remove them in the same manner.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles from the back of your head.

  • Gowning: Unfasten and remove your lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • Always handle 5-Methylfuran-2-carboxamide in a well-ventilated area, preferably within a chemical fume hood[5].

  • Keep the compound away from heat, sparks, and open flames[6][7].

  • Use non-sparking tools and equipment to prevent ignition[5][6].

  • Ground and bond containers when transferring the material to prevent static discharge[5][6].

Spill Management:

In the event of a spill, evacuate the area and eliminate all ignition sources[1]. Absorb small spills with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste[1][3][5]. Do not wash spills into the sewer system[1].

Disposal:

Dispose of 5-Methylfuran-2-carboxamide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[3]. Do not dispose of it down the drain[3]. Waste should be collected in a properly labeled, sealed container[3].

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 5-Methylfuran-2-carboxamide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action cluster_env Environmental Controls start Start: Handling 5-Methylfuran-2-carboxamide small_scale Small Scale (<1g) in Fume Hood? start->small_scale ventilation_check Adequate Ventilation (Fume Hood)? large_scale Large Scale or Splash Risk? small_scale->large_scale No base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_scale->base_ppe Yes large_scale->base_ppe No enhanced_ppe Enhanced PPE: - Double Gloves - Goggles & Face Shield - Flame-Resistant Lab Coat large_scale->enhanced_ppe Yes proceed Proceed with Caution base_ppe->proceed enhanced_ppe->proceed respirator Add Respirator with Organic Vapor Cartridges ventilation_check->respirator No ventilation_check->proceed Yes

Caption: PPE Selection Workflow for 5-Methylfuran-2-carboxamide.

References

  • Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Furan Compounds Group. (2019, February 13). Canada.ca. Retrieved from [Link]

  • Furan | C4H4O | CID 8029 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • FURFURAL - International Furan Chemicals BV. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
5-Methylfuran-2-carboxamide
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5-Methylfuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.